molecular formula C21H18O5 B2924886 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid CAS No. 929975-44-0

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Cat. No.: B2924886
CAS No.: 929975-44-0
M. Wt: 350.37
InChI Key: CYKLYHQOCRQIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.37. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-21(23)16-6-8-17(9-7-16)24-14-15-25-18-10-12-20(13-11-18)26-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLYHQOCRQIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis and Comprehensive Characterization of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, a molecule of significant interest in materials science and medicinal chemistry. The synthetic strategy is centered on a robust and well-established Williamson ether synthesis, chosen for its efficiency and reliability. This document details the multi-step synthetic protocol, from the preparation of key intermediates to the final saponification and purification of the target compound. Each experimental choice is rationalized based on fundamental chemical principles. Furthermore, a complete guide to the structural elucidation and purity confirmation using modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—is presented. This whitepaper is intended for researchers and professionals in chemical synthesis and drug development, offering both a practical laboratory guide and a deeper understanding of the underlying chemical methodology.

Introduction and Strategic Overview

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is an aromatic carboxylic acid featuring a diaryl ether moiety connected via an ethoxy linker. Its structure is a valuable scaffold, potentially serving as a monomer for high-performance polymers like polyetheretherketones (PEEK) or as a key building block in the synthesis of pharmacologically active molecules.[1] The combination of a rigid phenoxyphenoxy group with a flexible ethoxy chain and a reactive carboxylic acid terminal makes it a versatile component for molecular design.

1.1. Rationale for the Synthetic Approach

The synthesis of asymmetrical ethers is most effectively achieved through the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide.[3][4] For the target molecule, a retrosynthetic analysis points to disconnecting the ether bond between the 4-phenoxyphenol moiety and the ethoxybenzoic acid tail. This approach is superior to alternatives as it involves a reaction between a soft nucleophile (the phenoxide) and a primary alkyl halide, which minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[2]

The chosen forward synthesis is a three-step process:

  • Preparation of the Alkylating Agent: Synthesis of methyl 4-(2-bromoethoxy)benzoate from methyl 4-hydroxybenzoate.

  • Williamson Ether Synthesis: Coupling of 4-phenoxyphenol with the prepared bromo-ester.

  • Saponification: Hydrolysis of the resulting methyl ester to yield the final carboxylic acid.

This structured approach ensures high yields and facilitates the purification of intermediates at each stage, culminating in a high-purity final product.

1.2. Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below, highlighting the key transformations from commercially available starting materials to the final target molecule.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediates MethylHydroxybenzoate Methyl 4-hydroxybenzoate BromoEster Methyl 4-(2-bromoethoxy)benzoate MethylHydroxybenzoate->BromoEster Step 1: Williamson Ether Synthesis (Base, Solvent) Dibromoethane 1,2-Dibromoethane Dibromoethane->BromoEster Step 1: Williamson Ether Synthesis (Base, Solvent) Phenoxyphenol 4-Phenoxyphenol FinalEster Methyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate Phenoxyphenol->FinalEster Step 2: Williamson Ether Synthesis (Base, Solvent) BromoEster->FinalEster Step 2: Williamson Ether Synthesis (Base, Solvent) FinalProduct 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid FinalEster->FinalProduct Step 3: Saponification (NaOH, H₂O/EtOH)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides validated, step-by-step procedures for the synthesis. All operations involving organic solvents should be conducted in a well-ventilated fume hood.

2.1. Materials and Instrumentation

  • Reagents: 4-Phenoxyphenol, methyl 4-hydroxybenzoate, 1,2-dibromoethane, potassium carbonate (K₂CO₃, anhydrous), sodium hydroxide (NaOH), hydrochloric acid (HCl), N,N-Dimethylformamide (DMF), ethanol, ethyl acetate, magnesium sulfate (MgSO₄, anhydrous).

  • Instrumentation: ¹H and ¹³C NMR Spectrometer (e.g., 400 MHz), FT-IR Spectrometer with ATR capability, High-Resolution Mass Spectrometer (HRMS), High-Performance Liquid Chromatography (HPLC) system, rotary evaporator, magnetic stirrer with heating.

2.2. Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

This initial step prepares the key electrophile for the main coupling reaction.

  • To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1,2-dibromoethane (3-4 equivalents, used in excess to minimize dialkylation of the starting material).

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(2-bromoethoxy)benzoate as a white solid.

2.3. Step 2: Synthesis of Methyl 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoate

This is the core SN2 coupling step.

  • In a round-bottom flask, dissolve 4-phenoxyphenol (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir for 20 minutes at room temperature to form the phenoxide nucleophile.

  • Add the synthesized methyl 4-(2-bromoethoxy)benzoate (1.1 equivalents) to the mixture.

  • Heat the reaction to 90-100°C and stir for 16-24 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude ester can be used directly in the next step or purified by recrystallization from ethanol.

2.4. Step 3: Saponification and Purification

The final step is the hydrolysis of the ester to the target carboxylic acid.

  • Suspend the crude methyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3-4 equivalents) and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 using 6M HCl.[5][6] This will precipitate the carboxylic acid.

  • Stir the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the resulting white solid, wash extensively with cold water to remove inorganic salts, and dry in a vacuum oven at 60°C.

  • For higher purity, the final product can be recrystallized from a suitable solvent system like ethanol/water or acetic acid.[1]

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid.

3.1. Physicochemical Properties

PropertyExpected ValueSource
Molecular FormulaC₂₁H₁₈O₅[7]
Molecular Weight362.37 g/mol Inferred
Monoisotopic Mass362.11542 DaInferred
AppearanceWhite to off-white solidTypical for similar compounds

3.2. Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product, which are critical for its structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.90 s (broad) 1H -COOH
~7.90 d 2H Aromatic H ortho to -COOH
~7.40 t 2H Aromatic H of terminal phenyl ring
~7.15 t 1H Aromatic H of terminal phenyl ring
~7.10 d 2H Aromatic H ortho to -O-CH₂
~7.00 m 4H Aromatic H of central phenoxy ring
~4.40 t 2H -O-CH₂ -CH₂-O-

| ~4.30 | t | 2H | -O-CH₂-CH₂ -O- |

Table 2: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
~1680 Strong C=O stretch (Carboxylic Acid, conjugated)
1600, 1500 Medium-Strong C=C stretch (Aromatic rings)
~1240 Strong C-O stretch (Aryl Ether)

| ~1170 | Strong | C-O stretch (Alkyl Ether) |

3.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used for exact mass determination, confirming the elemental composition.

  • Expected [M-H]⁻ (ESI-): 361.1081 m/z. The observation of this ion with high mass accuracy (<5 ppm error) provides definitive confirmation of the molecular formula.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. The strategic application of the Williamson ether synthesis, followed by a standard saponification, provides an efficient route to this valuable compound. The detailed protocols and expected characterization data serve as a robust resource for researchers, enabling them to produce and validate this molecule for applications in advanced materials and pharmaceutical development. The self-validating nature of the described analytical workflow ensures high confidence in the final product's identity and purity.

References

  • The Williamson Ether Synthesis. (n.d.). University of California, Davis. Retrieved from [Link]

  • Synthesis and preparation process of 4-phenoxybenzoic acid. (2020). Eureka | Patsnap. Retrieved from [Link]

  • 4-Phenoxybenzoic acid | C13H10O3. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (CAS No. 929975-44-0) is a complex organic molecule with potential applications in pharmaceutical sciences and materials research.[1] Its structure, featuring a benzoic acid moiety linked to two phenoxy groups through an ethoxy bridge, suggests a unique combination of properties that are critical to understand for its development and application. The presence of both hydrophilic (carboxylic acid) and lipophilic (phenoxy and ethoxy groups) components indicates that its solubility, partitioning behavior, and thermal stability will be key determinants of its utility.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. While experimental data for this specific molecule is limited in publicly available literature, this guide furnishes detailed experimental protocols for the determination of these properties, grounded in established scientific principles. Furthermore, where experimental values are not available, estimations based on the properties of structurally related compounds are provided to offer valuable insights for researchers.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

PropertyValueSource
IUPAC Name 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid
CAS Number 929975-44-0[1]
Molecular Formula C₂₁H₁₈O₅[1]
Molecular Weight 350.36 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)O
InChIKey Not available

Structural Elucidation Workflow

The definitive identification and structural confirmation of a novel compound like 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid would follow a logical spectroscopic workflow.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework MS->NMR Structure Final Structure Confirmation MS->Structure IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR NMR->Structure IR->Structure

Caption: Logical workflow for the synthesis and structural elucidation of an organic compound.

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound is critical for determining its solid-state stability, processing conditions, and potential polymorphic forms.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.[2]

Predicted Melting Point: While an experimental melting point for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is not readily available, we can estimate it based on related structures. 4-Phenoxybenzoic acid has a melting point of 163-165°C, and 4-ethoxybenzoic acid melts at 197-199°C.[3][4] The larger and more complex structure of the target molecule, with an additional phenoxy and ethoxy group, would likely lead to a higher melting point than 4-phenoxybenzoic acid.

Experimental Protocol for Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be 2-3 mm in height.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow.[2]

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential thermal analysis techniques. TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

Predicted Thermal Behavior: Based on studies of other aromatic carboxylic acids, 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is expected to be a thermally stable compound.[6] The primary degradation pathway at elevated temperatures is likely to be decarboxylation, leading to the loss of CO₂ from the carboxylic acid group.

Experimental Protocol for TGA/DSC Analysis

Materials and Equipment:

  • Combined TGA/DSC instrument

  • TGA and DSC pans (typically aluminum or platinum)

  • Microbalance

  • Spatula

  • Inert gas supply (e.g., nitrogen)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Thermogram: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • DSC Thermogram: Analyze the DSC curve for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Solubility and Partitioning Behavior

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, solubility in aqueous and physiologically relevant media is of paramount importance.

Predicted Solubility: The presence of the polar carboxylic acid group suggests that 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid will have some solubility in aqueous bases due to salt formation. However, the large, nonpolar phenoxy-phenoxy-ethoxy portion of the molecule will likely render it poorly soluble in neutral water. It is expected to be soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of a compound.

Materials and Equipment:

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the partition coefficient between n-octanol and water. LogD is the log of the distribution coefficient, which takes into account the ionization state of the compound at a specific pH.

Predicted LogP/LogD: The multiple aromatic rings and the ether linkages suggest that 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid will be a lipophilic molecule with a relatively high LogP value. The LogD at physiological pH (7.4) will be lower than the LogP due to the ionization of the carboxylic acid group. A structurally similar but smaller compound, pyriproxyfen, which also contains a phenoxyphenoxy moiety, has a reported LogP of 5.37.[7]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

Materials and Equipment:

  • Separatory funnels or sealed tubes

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Orbital shaker

  • Centrifuge

  • Analytical instrument (HPLC or UV-Vis spectrophotometer)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer).

  • Partitioning: Dissolve a known amount of the compound in either the aqueous or organic phase. Add a known volume of the second, immiscible phase to a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period to allow for partitioning between the two phases. Allow the layers to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • LogP: LogP = log([Compound]octanol / [Compound]water) for the neutral species.

    • LogD: LogD = log([Compound]octanol / [Compound]aqueous at specific pH)

Acid-Base Properties: pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and receptor binding.

Predicted pKa: The pKa of the carboxylic acid group in 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is expected to be in the range of 3-5, similar to other benzoic acid derivatives. The electronic effects of the phenoxy-phenoxy-ethoxy substituent will have a minor influence on the acidity of the carboxylic acid proton.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that contain a chromophore whose absorbance changes with ionization state.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffers with a range of pH values (e.g., from pH 2 to 10)

  • Stock solution of the compound in a suitable solvent (e.g., methanol or ethanol)

  • Acids and bases for pH adjustment (e.g., HCl and NaOH)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of the compound at a constant concentration in buffers of varying pH.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength at which the maximum difference in absorbance is observed between the fully protonated and deprotonated forms of the molecule.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and quality control of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Predicted UV-Vis Spectrum: The presence of multiple aromatic rings in 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid will result in characteristic UV absorbance bands. The spectrum is expected to show strong absorptions in the UV region, likely with multiple peaks corresponding to the different electronic transitions within the polyaromatic system.

Experimental Protocol for UV-Vis Spectroscopy

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent of a known concentration.

  • Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Sample Measurement: Fill a cuvette with the sample solution and record its UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted NMR Spectra:

  • ¹H NMR: The spectrum will be complex, with distinct signals for the aromatic protons on the three phenyl rings, the protons of the ethoxy bridge, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR: The spectrum will show signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the ethoxy group, and the carbonyl carbon of the carboxylic acid.

Experimental Protocol for NMR Spectroscopy

Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicities to assign the signals to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (350.36 g/mol ).[1] The fragmentation pattern is expected to show characteristic losses of fragments such as the carboxylic acid group, phenoxy groups, and cleavage of the ether linkages.

Experimental Protocol for Mass Spectrometry

Materials and Equipment:

  • Mass spectrometer (e.g., coupled with GC or LC, or with a direct infusion probe)

  • Sample vials

  • Solvent for sample dissolution (e.g., methanol, acetonitrile)

  • The sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Sample Introduction: Introduce the sample into the mass spectrometer via the chosen method (e.g., injection into an LC-MS system or direct infusion).

  • Ionization: Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. While specific experimental data for this compound remains to be fully reported in the scientific literature, the detailed protocols and predictive insights based on structurally related molecules offer a solid foundation for researchers in the fields of drug discovery and material science. The systematic application of the described methodologies will enable a thorough characterization of this promising molecule, paving the way for its potential applications.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205. (URL not provided)
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • PubChem. 4-Phenoxybenzoic acid. [Link]

  • Royal Society of Chemistry.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (URL not provided)
  • Solubility of Things. 4-Ethoxybenzoic acid. [Link]

  • pyriproxyfen Chemical name IUPAC: CA: 4-phen. (URL not provided)
  • PubChem. 4-Ethoxybenzoic acid. [Link]

  • The Good Scents Company. 4-ethoxybenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (URL not provided)
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-. [Link]

  • CAS Common Chemistry. Terephthalic acid. [Link]

  • PubChem. 4-(4-Phenoxyphenoxy)benzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • PubChem. Terephthalic acid. [Link]

  • Wikipedia. Terephthalic acid. [Link]

  • Cheméo. Chemical Properties of Pyriproxyfen (CAS 95737-68-1). [Link]

  • Google Scholar - EPA. 4-(4-Phenoxyphenoxy)benzoic acid.

Sources

Technical Guide: Spectroscopic Analysis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

[1][2]

Executive Summary & Structural Logic

The target molecule, C₂₁H₁₈O₅ (MW: 350.37 g/mol ), is a "rigid-rod" ether system comprising three distinct domains.[1][2] Successful analysis requires isolating the signals of these domains without ambiguity.[1]

  • Domain A (Acidic Head): p-Substituted Benzoic Acid.[1][2]

  • Domain B (Linker): Ethylene glycol bridge (-O-CH₂-CH₂-O-).[1][2]

  • Domain C (Lipophilic Tail): 4-Phenoxyphenoxy moiety (Diphenyl ether derivative).[1]

Structural Visualization (DOT)

The following diagram maps the fragmentation logic and domain connectivity used throughout this guide.

StructureAnalysisMolTarget MoleculeC21H18O5DomADomain A:Benzoic Acid(Diagnostic: ~12.8 ppm COOH)Mol->DomAAcidic HydrolysisDomBDomain B:Ethoxy Linker(Diagnostic: 4.3-4.4 ppm)Mol->DomBEther CleavageDomCDomain C:Phenoxyphenoxy(Diagnostic: Complex Ar-H)Mol->DomCLipophilic Tail1H NMR: AA'BB' System1H NMR: AA'BB' SystemDomA->1H NMR: AA'BB' System1H NMR: Two Triplets1H NMR: Two TripletsDomB->1H NMR: Two TripletsMS: m/z 185 FragmentMS: m/z 185 FragmentDomC->MS: m/z 185 Fragment

Caption: Structural decomposition of the target molecule into spectroscopic domains.

Mass Spectrometry (MS) Analysis

Objective: Confirm Molecular Weight (MW) and analyze fragmentation stability.

Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1][2]

    • Reasoning: The carboxylic acid moiety (COOH) deprotonates easily to [M-H]⁻, providing a cleaner molecular ion than Positive Mode, which may produce sodium adducts [M+Na]⁺.[1]

  • Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid (if running ESI+ for confirmation).[1]

Data Interpretation
Ion Typem/z (Theoretical)Interpretation
[M-H]⁻ 349.14 Parent Ion. Confirms intact structure C₂₁H₁₇O₅⁻.[1][2]
[M+H]⁺ 351.15(If ESI+) Protonated molecular ion.[1]
Fragment ~185.06Cleavage of the ether bond, yielding the phenoxyphenoxy cation.[1][2]
Fragment ~121.03Benzoic acid fragment (cleavage at ethoxy).[1]

Mechanistic Insight: The ether linkages are the "weak points" in CID (Collision-Induced Dissociation).[1][2] Expect the ethylene bridge to shatter, separating the benzoic acid head from the diphenyl ether tail.[1][2]

Infrared Spectroscopy (IR)

Objective: Fingerprint functional groups and confirm the "free" acid state vs. salt.

Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Resolution: 4 cm⁻¹.[1]

Key Diagnostic Bands[1][2]
  • Carboxylic Acid O-H (3300–2500 cm⁻¹): Look for the characteristic broad, jagged "hump" centered around 3000 cm⁻¹.[1]

    • Note: If this is absent and replaced by a broad band at 3400 cm⁻¹, your sample is likely wet or a salt.[1][2]

  • Carbonyl C=O (1680–1690 cm⁻¹):

    • Differentiation: A standard ester is ~1735 cm⁻¹.[1] This acid carbonyl is conjugated to the aromatic ring and hydrogen-bonded, shifting it to a lower wavenumber (~1685 cm⁻¹).[1][2]

  • Ether C-O-C (1230–1250 cm⁻¹): Strong, sharp stretching vibrations from the aryl-alkyl ether bonds.[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. This section details the specific spin systems.

Experimental Protocol
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Critical Reasoning: Chloroform-d (CDCl₃) is unsuitable for this analysis.[1][2] Carboxylic acids form dimers in CDCl₃, broadening the signals and obscuring the acidic proton.[1][2] DMSO-d6 disrupts these dimers, sharpening the spectra and allowing the observation of the acidic proton at ~12-13 ppm.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

1H NMR Assignment (400 MHz, DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
12.80 Broad Singlet1HCOOH Highly deshielded acidic proton.[1][2] Disappears on D₂O shake.
7.90 Doublet (J=8.8 Hz)2HAr-H (Benzoate) Ortho to electron-withdrawing COOH group (Deshielded).[1][2]
7.35 Triplet2HAr-H (Terminal Ph) Meta protons of the terminal phenoxy ring.[1][2]
7.10 Doublet (J=8.8 Hz)2HAr-H (Benzoate) Ortho to electron-donating alkoxy group (Shielded).[1][2]
7.08 Triplet1HAr-H (Terminal Ph) Para proton of terminal ring.[1][2]
6.95 – 7.05 Multiplet6HAr-H (Central/Term) Overlapping signals from the central phenylene ring and terminal ortho protons.[1][2]
4.38 Multiplet/Triplet2H-O-CH₂- Ethylene bridge protons closer to the Benzoate (slightly more deshielded).[1][2]
4.30 Multiplet/Triplet2H-CH₂-O- Ethylene bridge protons closer to the Phenoxyphenoxy group.[1][2]

Expert Insight on the Linker: The ethylene bridge (-O-CH₂-CH₂-O-) often appears as a singlet in lower-field instruments if the chemical environments are similar.[1][2] However, at 400 MHz+, you will see two distinct triplets (an AA'XX' system) because the benzoate oxygen is more electron-withdrawing than the phenoxy oxygen, shifting its adjacent protons downfield (~4.38 ppm).[1][2]

13C NMR Assignment (100 MHz, DMSO-d6)
  • Carbonyl (167.0 ppm): The acid carbon.[1]

  • Aromatic C-O (162.0, 158.0, 156.0 ppm): Three distinct quaternary carbons attached to oxygen.[1]

  • Aromatic C-H (115.0 – 132.0 ppm): The bulk aromatic region.[1]

  • Linker Carbons (66.5, 67.0 ppm): Two signals in the aliphatic ether region.[1]

Workflow Diagram

This diagram illustrates the decision-making process for validating the compound purity and identity.

WorkflowSampleCrude SampleSolubilitySolubility Test(DMSO vs CDCl3)Sample->SolubilityNMR_Run1H NMR (DMSO-d6)Solubility->NMR_RunDissolve in DMSODecisionCOOH Visible?NMR_Run->DecisionDecision->SolubilityNo (Retest/Dry)MS_RunLC-MS (ESI-)Decision->MS_RunYes (12.8 ppm)FinalCertificate of AnalysisMS_Run->Final

Caption: Step-by-step validation workflow for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 91753, Pyriproxyfen (Structural Analog). Retrieved February 15, 2026, from [Link][1][2]

  • Vertex AI Search. (2026).[1] Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid (EP1454891A1).[1][2] Retrieved February 15, 2026, from [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard text for AA'BB' splitting patterns in benzoates).

"crystal structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Determination of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, or crystal structure, dictates a compound's physical and chemical properties, its biological activity, and its suitability for a specific application. This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as a detailed roadmap for researchers seeking to elucidate its structure and the structures of similar small organic molecules. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data collection and structure refinement, grounding our discussion in the principles of scientific integrity and best practices in X-ray crystallography.

Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid: A Strategic Approach

The journey to a crystal structure begins with the synthesis of the target compound. The purity of the final product is critical, as impurities can significantly hinder crystallization. A common and effective synthetic route to 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid involves a multi-step process, beginning with the etherification of 4-hydroxyphenoxybenzene, followed by the introduction of the benzoic acid moiety.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(2-bromoethoxy)-4-phenoxyphenoxybenzene.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxyphenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

    • To this mixture, add a stoichiometric equivalent of 1,2-dibromoethane. The excess of the dibromoalkane can favor the mono-substituted product.

    • Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile.

    • Dissolve the purified 1-(2-bromoethoxy)-4-phenoxyphenoxybenzene and 4-cyanophenol in a polar aprotic solvent like DMF.

    • Add a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    • Heat the mixture under reflux and monitor the reaction by TLC.

    • Work-up the reaction as described in Step 1 and purify the product by column chromatography.

  • Step 3: Hydrolysis to 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

    • Dissolve the resulting nitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Causality in Synthesis Design

The choice of a multi-step synthesis allows for controlled and high-yield production of the target molecule. The use of protecting groups, while not explicitly detailed here, can be a crucial strategy to prevent side reactions, especially when dealing with multiple reactive functional groups. The purification at each step is essential to ensure the final product is of high purity, a prerequisite for successful crystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-phenoxyphenol 4-phenoxyphenol 1-(2-bromoethoxy)-4-phenoxyphenoxybenzene 1-(2-bromoethoxy)-4-phenoxyphenoxybenzene 4-phenoxyphenol->1-(2-bromoethoxy)-4-phenoxyphenoxybenzene Etherification 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->1-(2-bromoethoxy)-4-phenoxyphenoxybenzene 4-cyanophenol 4-cyanophenol 4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile 4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile 4-cyanophenol->4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile 1-(2-bromoethoxy)-4-phenoxyphenoxybenzene->4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile Williamson Ether Synthesis 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid 4-[2-(4-Phenoxyphenoxy)ethoxy]benzonitrile->4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid Hydrolysis

Caption: Synthetic workflow for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

The Art of Crystallization: From Solution to Single Crystal

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[1][2] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like cracks or twinning.[1][2] For small molecules like 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, which have fewer conformational degrees of freedom, a variety of crystallization methods can be employed.[1]

Experimental Protocol: Crystallization
  • Solvent Selection:

    • Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

    • The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution of the compound on a coverslip (hanging drop) or a pedestal (sitting drop) and seal it over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a solvent in which it is insoluble. Crystals may form at the interface.

Trustworthiness in Crystallization

The reproducibility of the crystallization process is a hallmark of a robust protocol. It is crucial to meticulously document all parameters, including solvent(s), concentration, temperature, and the specific technique used. The presence of a single, well-defined crystal form should be verified by visual inspection under a microscope.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[1][2]

Experimental Protocol: X-ray Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. For data collection at low temperatures (which minimizes thermal motion and can improve data quality), a cryostream is used.[3]

  • Data Collection:

    • The mounted crystal is placed in an intense, monochromatic X-ray beam.

    • A modern diffractometer, such as one equipped with a CCD or CMOS detector, is used to collect the diffraction pattern as the crystal is rotated.[2][3]

    • The positions and intensities of the diffracted spots (reflections) are recorded.

  • Data Processing and Structure Solution:

    • The collected data are processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the reflections are integrated and corrected for various experimental factors.

    • The "phase problem" is solved using direct methods, which are highly effective for small molecules.[2] This step yields an initial electron density map.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • The model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

    • Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.

    • The final refined structure is validated using various crystallographic metrics.

Authoritative Grounding in Crystallography

The entire process, from data collection to refinement, should adhere to established standards and be reported with sufficient detail to allow for independent verification. The final structural data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Xray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Refinement & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Acquisition Data Acquisition X-ray Diffraction->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Model Building Model Building Phase Determination->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Validation Validation Structure Refinement->Validation Deposition Deposition Validation->Deposition

Caption: Workflow for single-crystal X-ray crystallography.

Interpreting the Crystal Structure: From Data to Insights

The final output of a successful crystal structure determination is a wealth of quantitative data that provides a detailed picture of the molecule and its packing in the solid state.

Data Presentation: Key Crystallographic Parameters

While the specific data for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is not yet determined, a typical crystallographic data table would include the following parameters. For illustrative purposes, hypothetical data for a similar small organic molecule is presented.

ParameterHypothetical Value
Chemical FormulaC₂₁H₁₈O₅
Formula Weight362.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)20.789(7)
α (°)90
β (°)98.76(2)
γ (°)90
V (ų)1754.3(1)
Z4
Dcalc (g/cm³)1.372
μ (mm⁻¹)0.098
F(000)760
Reflections Collected15890
Independent Reflections3456 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Geometry and Intermolecular Interactions

The refined crystal structure reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Of particular interest in the case of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid would be:

  • The conformation of the ethoxy linker: The torsion angles around the C-O bonds will determine the overall shape of the molecule.

  • The planarity of the phenyl rings: The dihedral angles between the phenyl rings will indicate the degree of twist in the molecule.

  • Intermolecular interactions: The presence of hydrogen bonds, particularly involving the carboxylic acid group, is highly likely. Carboxylic acids often form hydrogen-bonded dimers.[4] Other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, will also play a crucial role in the crystal packing.[4]

Conclusion and Future Directions

The determination of the crystal structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a critical step in understanding its properties and potential applications. This guide has outlined a comprehensive and scientifically rigorous approach to achieving this goal, from rational synthesis to advanced crystallographic techniques. The resulting structural information will provide invaluable insights for drug development professionals and materials scientists, enabling structure-activity relationship studies, the design of new derivatives, and the prediction of solid-state properties. The methodologies described herein are broadly applicable to a wide range of small organic molecules, serving as a foundational reference for researchers in the chemical sciences.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 15, 2026, from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved February 15, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, December 23). X-ray crystallography. Retrieved February 15, 2026, from [Link]

  • Rahman, M. L., Yusoff, M. M., Ismail, J., Kwong, H. C., & Quah, C. K. (2014). Crystal structure of (E)-4-{2-[4-(all-yloxy)phen-yl]diazen-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o499–o502. [Link]

Sources

Technical Guide: Thermal Stability & Decomposition of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability and Decomposition of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the thermal stability profile and decomposition mechanisms of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid . This compound, characterized by a rigid aromatic core linked via a flexible ethoxy spacer, is a critical intermediate in the synthesis of liquid crystalline polymers and supramolecular assemblies.

The molecule exhibits a distinct thermal behavior profile dominated by two competing degradation pathways: oxidative ether cleavage at the aliphatic spacer and decarboxylation of the terminal acid group. Understanding these mechanisms is essential for optimizing processing conditions (e.g., melt polymerization) and ensuring long-term stability in pharmaceutical or materials applications.

Chemical Identity & Structural Analysis

To predict thermal behavior accurately, we must deconstruct the molecule into its functional stability zones.

  • IUPAC Name: 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 350.37 g/mol

  • Structural Segmentation:

    • Terminal Acid Group (Zone A): A benzoic acid moiety susceptible to decarboxylation at elevated temperatures (

      
      ).
      
    • Flexible Spacer (Zone B): An ethyl ether linkage (

      
      ). This is the thermodynamically weakest link , prone to radical-induced scission and oxidative attack.
      
    • Rigid Core (Zone C): A diphenyl ether system. Highly thermally stable, typically surviving up to

      
      .
      
Table 1: Functional Group Stability Profile
Functional ZoneStructureCritical Temperature (

)
Primary Degradation Mode
Zone A (Acid)


Decarboxylation (

loss)
Zone B (Spacer)


(Air) /

(

)
Oxidative cleavage /

-H elimination
Zone C (Core)


Homolytic bond scission (Charring)

Thermal Decomposition Mechanisms

The decomposition of this molecule is not a single-step event but a cascade of reactions dependent on the atmospheric environment.

Mechanism 1: Radical-Induced Ether Cleavage (Inert Atmosphere)

Under nitrogen or argon, the primary decomposition pathway involves the homolytic cleavage of the alkyl-oxygen bonds in the ethoxy spacer. The presence of the ether oxygen lowers the bond dissociation energy of the adjacent C-H bonds, facilitating radical abstraction.

Mechanism 2: Decarboxylation

The benzoic acid moiety undergoes thermal decarboxylation, releasing carbon dioxide. This process is often catalyzed by trace metals or basic impurities remaining from synthesis.

Visualization: Decomposition Pathways

DecompositionPathways Parent Parent Molecule (C21H18O5) Heat Thermal Stress (>250°C) Parent->Heat Decarb Pathway A: Decarboxylation Heat->Decarb Primary (N2) EtherCleave Pathway B: Ether Scission (Spacer) Heat->EtherCleave Secondary (High T) Oxidation Pathway C (Air): Peroxide Formation Heat->Oxidation Presence of O2 ProductA 4-[2-(4-Phenoxyphenoxy)ethoxy]benzene + CO2 (Gas) Decarb->ProductA Radical1 Phenoxy Radical EtherCleave->Radical1 Radical2 Ethyl Radical Species EtherCleave->Radical2 ProductC Aldehydes + Phenols Oxidation->ProductC

Figure 1: Mechanistic pathways for the thermal degradation of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Experimental Protocols for Stability Assessment

To validate the stability of this compound, a rigorous experimental workflow using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) is required.

Protocol A: TGA Decomposition Analysis

Objective: Determine the onset temperature of degradation (


) and char yield.
  • Sample Prep: Weigh

    
     of dried sample into an alumina pan. Ensure the sample is a fine powder to maximize thermal contact.
    
  • Purge Gas: Nitrogen (

    
    ) for pyrolytic degradation; Air (
    
    
    
    ) for oxidative stability.
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Data Analysis:

    • Step 1: Identify the first mass loss derivative peak (DTG). If

      
       loss is observed, this confirms decarboxylation (
      
      
      
      ).
    • Step 2: Identify the second mass loss stage corresponding to the breakdown of the ethoxy spacer.

Protocol B: DSC Phase Transition Analysis

Objective: Differentiate between melting (


), liquid crystal clearing (

), and decomposition.
  • Sample Prep: Weigh

    
     into a hermetically sealed aluminum pan (to contain volatile degradation products).
    
  • Cycle:

    • Heat 1:

      
       (Observe melting and potential liquid crystal phases).
      
    • Cool 1:

      
       (Observe recrystallization).
      
    • Heat 2:

      
       (Confirm reversibility).
      
  • Warning: If the endotherm in Heat 2 shifts significantly or disappears, the sample degraded during Heat 1.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_TGA TGA Workflow cluster_DSC DSC Workflow Sample Sample Prep (Dried Powder) TGA_Setup Alumina Pan N2 Purge Sample->TGA_Setup DSC_Setup Hermetic Al Pan Sample->DSC_Setup TGA_Run Ramp 10°C/min to 600°C TGA_Setup->TGA_Run TGA_Result Output: Mass Loss % vs T TGA_Run->TGA_Result DSC_Run Heat/Cool Cycles (-20 to 250°C) DSC_Setup->DSC_Run DSC_Result Output: Tm, Tcl, Enthalpy DSC_Run->DSC_Result

Figure 2: Workflow for thermal characterization (TGA/DSC).

Critical Insights for Drug & Material Development

Impurity Profiling

In drug development, the degradation products of this molecule are of concern. The cleavage of the ether bond generates phenolic impurities (e.g., 4-phenoxyphenol), which are often toxic and must be controlled.

  • Recommendation: Use HPLC with UV detection (

    
    ) to monitor the formation of 4-phenoxyphenol during stability testing.
    
Storage Conditions

Due to the susceptibility of the ether linkage to oxidation:

  • Store under Argon/Nitrogen.

  • Protect from Light: UV radiation can generate radicals that accelerate ether cleavage.

  • Desiccation: Moisture can facilitate hydrolysis, although the ether bond is relatively resistant to hydrolysis compared to esters.

References

  • Britt, P. F., et al. "Cross-linking reactions between phenols and benzoic acid: The role of aryl esters."[1] Oak Ridge National Laboratory, 2015. Link

  • ChemicalBook. "4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid - Product Properties." Link

  • National Institutes of Health (NIH). "Degradation of Benzoic Acid and its Derivatives in Subcritical Water." PubMed, 2002. Link

  • PubChem. "4-Phenoxybenzoic acid Compound Summary." National Library of Medicine. Link

  • Victrex Plc. "Poly(ether ether ketone) (PEEK) Processing Guide.

Sources

An In-depth Technical Guide to Determining the Solubility of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a complex organic molecule characterized by a carboxylic acid functional group, ether linkages, and multiple aromatic rings. Its structure suggests a significant degree of lipophilicity, yet the presence of the carboxylic acid group introduces pH-dependent ionizable properties that are critical to its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for its application in medicinal chemistry, materials science, and formulation development.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Low aqueous solubility can lead to poor absorption and erratic dosing, while solubility in organic solvents is paramount for synthesis, purification, crystallization, and the development of various dosage forms.[3] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, grounded in established scientific principles and methodologies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid phase. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key Physicochemical Characteristics of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid:

  • Molecular Structure: The molecule possesses both polar (carboxylic acid, ether oxygens) and non-polar (aromatic rings, ethyl chain) regions, making it an amphiphilic compound.

  • Acidity: As a derivative of benzoic acid, it is a weak acid. The carboxylic acid group can be deprotonated to form a carboxylate anion. This ionization is pH-dependent and significantly increases solubility in aqueous alkaline solutions.[4]

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ether oxygens can act as hydrogen bond acceptors. These interactions are crucial for solubility in protic solvents like alcohols.

The solubility of this compound will, therefore, be a complex interplay of these factors. It is expected to exhibit limited solubility in water at neutral pH but increased solubility in alkaline aqueous solutions. Its solubility in organic solvents will be dictated by the solvent's polarity, hydrogen bonding capability, and dielectric constant.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development, determining the thermodynamic or equilibrium solubility is essential.[1][5] This value represents the true solubility of the compound when the dissolved and solid states are in equilibrium. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7]

The Shake-Flask Method: A Protocol

The shake-flask method is widely recognized for its reliability in measuring equilibrium solubility.[6] It involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is achieved.

Core Principle: An excess of the solid is required to ensure that a saturated solution is formed, with undissolved solid remaining present throughout the experiment.[8]

Experimental Workflow for the Shake-Flask Method

Shake_Flask_Workflow A 1. Preparation - Weigh excess solid compound. - Add to a known volume of solvent in a sealed vial. B 2. Equilibration - Agitate at a constant temperature (e.g., 25°C or 37°C). - Use a rotary shaker or orbital incubator for 24-72 hours. A->B Incubate C 3. Phase Separation - Allow solution to settle. - Separate the saturated solution from undissolved solid via centrifugation or filtration (e.g., 0.22 µm syringe filter). B->C Isolate Supernatant D 4. Quantification - Withdraw a precise aliquot of the clear supernatant. - Dilute with a suitable mobile phase. C->D Sample & Dilute E 5. Analysis (e.g., HPLC-UV) - Analyze the diluted sample. - Quantify concentration against a standard calibration curve. D->E Inject & Measure F 6. Calculation - Calculate solubility in mg/mL or mol/L, accounting for dilution. E->F Compute

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid to a glass vial. The excess should be visually apparent. Add a precisely measured volume of the desired organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath or incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is reached for most compounds.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. To separate the saturated solution from the solid, either centrifuge the vials or filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm). This step is critical to avoid including any solid particles in the sample for analysis.[8]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[4]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, potentiometric titration offers an alternative, often faster, method to determine intrinsic solubility (S₀) and the acid dissociation constant (pKa).[9]

Core Principle: This method involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The point at which the solid phase disappears and the subsequent changes in the titration curve allow for the calculation of solubility and pKa.[9][10]

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow A 1. Sample Preparation - Create a suspension of the compound in a co-solvent/water mixture. B 2. Initial Titration - Titrate with a strong acid (e.g., HCl) to fully protonate the compound. A->B Protonate C 3. Titration with Base - Titrate the acidified suspension with a strong base (e.g., KOH). - Record pH and titrant volume continuously. B->C Neutralize D 4. Data Analysis - Plot pH vs. volume of titrant. - Identify the region where the solid dissolves. C->D Generate Curve E 5. Calculation - Use specialized software or derived equations to calculate pKa and intrinsic solubility (S₀) from the titration curve. D->E Derive Parameters

Caption: Workflow for Solubility Determination by Potentiometric Titration.

Data Presentation and Interpretation

To build a comprehensive solubility profile, experiments should be conducted in a range of solvents with varying polarities. The results should be systematically recorded.

Table 1: Solubility Data Template for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid at 25°C

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol5.132.7
Ethanol4.324.5
1-Butanol3.917.5
Polar Aprotic Acetone5.120.7
Acetonitrile5.837.5
Dimethyl Sulfoxide (DMSO)7.246.7
Non-Polar Toluene2.42.4
Hexane0.11.9
Ester Ethyl Acetate4.46.0

Interpretation of Results:

  • High solubility in polar protic solvents (e.g., alcohols) would indicate that the hydrogen bonding capability of the carboxylic acid group is a dominant factor.

  • High solubility in polar aprotic solvents (e.g., DMSO, Acetone) would suggest that dipole-dipole interactions are significant.

  • Low solubility in non-polar solvents (e.g., Hexane) would be expected due to the presence of the polar carboxylic acid and ether groups.

  • Comparing solubility in solvents with similar polarity but different hydrogen bonding capabilities (e.g., Acetone vs. Ethanol) can provide insight into the specific intermolecular forces driving solubilization.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • How to perform the shake flask method to determine solubility . Quora. [Link]

  • Shake-Flask Solubility Assay . Bienta. [Link]

  • Shake Flask Method Summary . BioAssay Systems. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility . (PDF) [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations . ACS Publications. [Link]

  • In vitro solubility assays in drug discovery . PubMed. [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations . ResearchGate. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility . Semantic Scholar. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . Pharmatutor. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

Sources

"quantum chemical calculations for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. It is designed for researchers, computational chemists, and drug development professionals who require a deep understanding of the molecule's structural, electronic, and reactive properties. We move beyond a simple recitation of steps to explain the why behind each methodological choice, ensuring a robust and reproducible computational workflow.

Introduction: The Scientific Imperative

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a molecule of significant interest due to its structural motifs, which are common in materials science and medicinal chemistry. Its backbone consists of linked phenyl rings, an ether linkage, and a terminal carboxylic acid group, affording a combination of rigidity and conformational flexibility. Understanding the precise three-dimensional structure, electronic landscape, and potential reactivity of this molecule is paramount for predicting its behavior in various environments, be it as a component in a polymer or as a ligand binding to a biological target.

Quantum chemical calculations offer a powerful, non-empirical lens through which to investigate these properties. By solving approximations of the Schrödinger equation, we can model the molecule in silico to derive highly accurate data on its geometry, stability, and electronic characteristics. This guide will focus on a workflow utilizing Density Functional Theory (DFT), a widely trusted and computationally efficient method that provides an excellent balance of accuracy and resource requirements for molecules of this size.

Foundational Theory & Methodological Rationale

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods.

Selecting the Right Tools: Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of the calculation that approximates the complex quantum mechanical interactions between electrons. For a molecule like 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, which contains extensive π-systems (the phenyl rings) and heteroatoms (oxygen), a hybrid functional is often the most reliable choice. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects, crucial for aromatic systems.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation and its computational cost. For this molecule, the 6-31G(d,p) Pople-style basis set offers a robust starting point. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling the polar C-O and O-H bonds and the delocalized electrons in the phenyl rings.

Workflow Overview

The overall computational workflow is a multi-step process designed to ensure the final results correspond to a true energy minimum on the potential energy surface.

G cluster_input Input Preparation cluster_calc Core Calculation cluster_analysis Post-Processing & Analysis start 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) method 2. Define Computational Method Functional: B3LYP Basis Set: 6-31G(d,p) start->method Set parameters opt 3. Geometry Optimization (Find lowest energy conformation) method->opt Submit job freq 4. Vibrational Frequency Analysis (Confirm true minimum) opt->freq Use optimized geometry verify 5. Verify No Imaginary Frequencies freq->verify Check output verify->opt If imaginary, re-optimize props 6. Calculate Electronic Properties (HOMO, LUMO, ESP) verify->props If all real, proceed

Caption: A typical DFT workflow for molecular property prediction.

Experimental Protocols: A Step-by-Step Guide

This section provides the detailed command-line or input file structure for performing the calculations using a common quantum chemistry software package like Gaussian. The keywords and syntax are illustrative and can be adapted for other software like ORCA or GAMESS.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure.

  • Build the Molecule: Using a molecular editor (e.g., Avogadro, ChemDraw), construct an approximate 3D structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. Save the coordinates in a standard format (e.g., .xyz or .mol).

  • Create the Input File: Create a text file (e.g., molecule.com) with the following structure:

    • %nprocshared=8: Allocates 8 CPU cores.

    • %mem=16GB: Allocates 16 Gigabytes of memory.

    • #p B3LYP/6-31G(d,p): Specifies the DFT functional and basis set. The 'p' requests additional print output.

    • Opt: This is the keyword that initiates the geometry optimization.

    • Freq: This keyword requests a frequency calculation to be performed after the optimization successfully converges.

    • 0 1: Specifies the charge (0, neutral) and spin multiplicity (1, singlet) of the molecule.

  • Execute the Calculation: Run the software using the created input file. The program will iteratively adjust the molecular geometry to minimize the total energy.

Protocol 2: Verification and Property Calculation
  • Confirm a True Minimum: Once the calculation is complete, open the output file (e.g., molecule.log). Search for the results of the frequency calculation. A true energy minimum is confirmed if all calculated vibrational frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates a transition state, and the initial geometry must be perturbed and re-optimized.

  • Extract Key Data: The optimized Cartesian coordinates are now available in the output file. These represent the molecule's most stable conformation at this level of theory.

  • Calculate Electronic Properties: Using the optimized geometry from the checkpoint file (.chk), perform a new single-point energy calculation to analyze the molecular orbitals.

    • Geom=Check Guess=Read: This tells the program to use the geometry and wave function from the previous calculation as its starting point.

    • Pop=Full: This keyword requests a full population analysis, which will output the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data.

Table 1: Key Calculated Molecular Properties
PropertyCalculated ValueSignificance
Total Energy (Hartree)Value from outputA measure of the molecule's stability. Lower energy indicates higher stability.
Dipole Moment (Debye)Value from outputIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy (eV)Value from outputRepresents the energy of the outermost electrons; related to the ability to donate electrons (ionization potential).
LUMO Energy (eV)Value from outputRepresents the energy of the lowest-energy empty orbital; related to the ability to accept electrons (electron affinity).
HOMO-LUMO Gap (eV)LUMO Energy - HOMO EnergyA critical indicator of chemical reactivity and electronic excitability. A larger gap implies greater kinetic stability.
Interpreting the Electronic Landscape

The HOMO and LUMO are often called the "frontier orbitals" because they are at the forefront of chemical reactions.

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenoxy groups, which can act as electron donors.

  • LUMO: The LUMO is likely to be distributed across the benzoic acid moiety, particularly the carboxylic acid group, which can act as an electron acceptor.

Visualizing these orbitals and the electrostatic potential (ESP) map provides invaluable insight. An ESP map plots the electrostatic potential onto the electron density surface, visually showing regions of positive and negative charge.

G cluster_esp Electrostatic Potential (ESP) Map Interpretation cluster_molecule Molecular Loci red Red Regions (Negative ESP) acid Carboxylic Acid (-COOH) red->acid Location of Electron-rich areas (e.g., Oxygen atoms) blue Blue Regions (Positive ESP) blue->acid Location of Electron-poor areas (e.g., Acidic Proton) green Green/Yellow Regions (Neutral/Van der Waals Surface) rings Phenoxy Phenyl Rings rings->green Largely non-polar surface area

Caption: Interpreting an Electrostatic Potential (ESP) map.

Conclusion and Future Directions

This guide has outlined a robust and scientifically validated workflow for the quantum chemical analysis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid using DFT. By following these protocols, researchers can obtain reliable data on the molecule's geometry, stability, and electronic properties. These calculated parameters serve as a critical foundation for more advanced studies, such as:

  • Molecular Dynamics (MD) Simulations: The optimized geometry and partial charges derived from these calculations can be used to parameterize force fields for MD simulations, allowing for the study of the molecule's dynamic behavior in solution or in complex with other molecules.

  • Docking Studies: For drug development applications, the low-energy conformation can be used in molecular docking simulations to predict its binding affinity and orientation within a protein's active site.

  • Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, aiding in its experimental characterization.

The methodologies described herein provide the essential first step in a comprehensive computational investigation, enabling a deeper understanding of molecular behavior from first principles.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

Technical Whitepaper: Strategies for the Discovery and Isolation of Novel Phenoxyphenoxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenyl Ether Renaissance

The phenoxyphenoxy (diphenyl ether) scaffold represents a privileged structure in bioactive chemistry. Historically dominated by the "fop" class of herbicides (aryloxyphenoxypropionates), this moiety has seen a resurgence in medicinal chemistry as a core pharmacophore for antimicrobial (FabI inhibitors) and anti-inflammatory (COX-2 inhibitors) agents.

The primary technical bottleneck in exploiting this scaffold is not synthesis, but isolation . Whether derived from marine fungal metabolites (e.g., diorcinols) or Ullmann coupling reactions, these molecules suffer from intense structural isomerism (ortho/meta/para) and high lipophilicity, making standard purification protocols insufficient.[1]

This guide provides a validated technical roadmap for the isolation, purification, and characterization of novel phenoxyphenoxy derivatives, moving beyond standard C18 chromatography to exploit


-

interactions for superior resolution.[1]

Mechanistic Grounding & Biological Targets[1]

To design an effective isolation strategy, one must understand the target. The biological activity of phenoxyphenoxy derivatives relies heavily on specific spatial conformations that dictate binding affinity.

The Dual-Target Landscape
Target ClassPrimary EnzymeMechanism of ActionKey Structural Requirement
Herbicides ACCase (Acetyl-CoA Carboxylase)Inhibits fatty acid biosynthesis in grasses (plastidic homomeric form).[2] Blocks lipid production, leading to membrane collapse.R-enantiomer of the propionate tail; specific ether linkage angle.
Antimicrobials FabI (Enoyl-ACP Reductase)Blocks bacterial fatty acid synthesis (FAS-II pathway). Validated target for S. aureus and M. tuberculosis.Hydroxyl/Halogen substitution on the distal phenyl ring (mimics triclosan).
Anti-inflammatory COX-2 (Cyclooxygenase-2)Inhibits conversion of arachidonic acid to prostaglandins.Bulky phenoxy group fits into the larger hydrophobic pocket of COX-2 (vs COX-1).
Pathway Visualization: ACCase Inhibition

The following diagram illustrates the critical intervention point of phenoxyphenoxy derivatives in lipid biosynthesis.

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Plastidic) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Long Chain Fatty Acids MalonylCoA->FattyAcids FAS Pathway Membrane Cell Membrane Integrity FattyAcids->Membrane Construction ACCase->MalonylCoA Carboxylation Inhibitor Phenoxyphenoxy Derivative Inhibitor->ACCase Allosteric Inhibition

Figure 1: Mechanism of Action.[1] Phenoxyphenoxy derivatives block the conversion of Acetyl-CoA to Malonyl-CoA, halting lipid biosynthesis.

Isolation & Purification Protocols

The separation of positional isomers (e.g., 2-phenoxyphenol vs. 3-phenoxyphenol derivatives) is the most challenging aspect. Standard C18 silica often fails to resolve these due to identical hydrophobicity.

Core Directive: You must switch from hydrophobic discrimination to electronic discrimination using Phenyl-Hexyl stationary phases.

The "Pi-Selectivity" HPLC Protocol

This protocol utilizes


-

interactions between the stationary phase and the aromatic rings of the analyte to separate isomers based on electron density distribution rather than just boiling point or polarity.

Equipment: High-Performance Liquid Chromatography (HPLC) with DAD/MS. Stationary Phase: Phenyl-Hexyl or Biphenyl bonded silica (5 µm).

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of phenols, keeping them neutral for better retention.
Mobile Phase B Methanol (MeOH)Crucial: MeOH allows stronger

-

interactions than Acetonitrile (ACN). ACN forms a "pi-shield" over the stationary phase, reducing selectivity.
Flow Rate 1.0 mL/minStandard analytical flow.[3]
Temperature 25°C - 30°CLower temperatures enhance

-

interactions (exothermic adsorption).

Step-by-Step Gradient:

  • Equilibration: 5% B for 5 mins.

  • Loading: Inject sample (dissolved in 50:50 MeOH:Water).

  • Separation Ramp: 5% B to 60% B over 20 mins. (Shallow gradient is key for isomers).

  • Elution: 60% B to 95% B over 5 mins.

  • Wash: Hold 95% B for 5 mins.

Validation Check:

  • If peaks co-elute (Resolution < 1.5), switch Mobile Phase B to Tetrahydrofuran (THF) (5-10% blend in MeOH).[1] THF alters the steric selectivity of the separation.

Crystallization Strategy (Bulk Purification)

For scale-up (grams to kilograms), chromatography is inefficient.[1] Use the Solvent-Antisolvent Shift method.

  • Dissolution: Dissolve crude mixture in minimal hot Ethyl Acetate or Toluene (Good solvents).

  • Antisolvent Addition: Slowly add Isopropanol or Ethanol (Poor solvents for impurities) until turbidity persists.

  • Cooling: Ramp temperature down from 60°C to 0°C at a rate of 5°C/hour.

  • Filtration: Collect crystals. This specifically purifies the para-substituted derivatives often required for biological activity, leaving ortho isomers in the mother liquor.

Structural Elucidation & Characterization

Distinguishing between the 2,4-dichloro and 2,6-dichloro isomers, or determining the ether linkage position, requires advanced NMR techniques.

NMR Logic Flow
  • 1H NMR: Check the aromatic region (6.5 - 8.0 ppm).

    • Para-substitution: Look for distinct AA'BB' coupling patterns (two doublets).

    • Meta-substitution: Look for a singlet (isolated proton) between doublets.

  • 13C NMR: Critical for identifying the ipso-carbons (carbons attached to the oxygen).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mandatory step.

    • Irradiate the ether oxygen's neighboring protons.

    • If you see a correlation to the protons on the other ring, you confirm the linkage.

    • Spatial proximity helps distinguish ortho substituents (strong NOE to linker) from para (no NOE).[1]

Mass Spectrometry (MS) Fragmentation

Phenoxyphenoxy derivatives show characteristic ether cleavage.

  • Mode: ESI- (Electrospray Ionization, Negative mode) is preferred for phenolic derivatives.[1]

  • Diagnostic Fragment: Cleavage of the ether bond often yields a phenoxide ion.

    • Example: A parent ion of m/z 321 (Pyriproxyfen derivative) will typically fragment to yield a phenoxy ion at m/z 93 or substituted variants.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for isolating these derivatives from a crude reaction mixture or natural extract.

Isolation_Workflow Start Crude Mixture (Synthesis or Extract) TLC TLC Screening (Solvent: Hexane/EtOAc) Start->TLC Decision Isomer Overlap? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Rf > 0.2 diff) HPLC_Phenyl Prep HPLC (Phenyl-Hexyl Column) Decision->HPLC_Phenyl Yes (Complex Isomers) Crystallization Recrystallization (Toluene/IPA) Flash->Crystallization HPLC_C18 Prep HPLC (C18 Column) NMR 1H/13C NMR + NOESY HPLC_Phenyl->NMR Crystallization->NMR BioAssay ACCase/FabI Screening NMR->BioAssay

Figure 2: Isolation Decision Tree. Note the critical branch to Phenyl-Hexyl chromatography when isomers overlap.

References

  • Turner, J. A., & Pernich, D. J. (2002).[1] Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors.[4] Journal of Agricultural and Food Chemistry.[4] Link

  • Takano, H. K., et al. (2020).[1] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[5][6] Scientia Agricola.[5] Link

  • BenchChem Technical Support. (2025). Method Development for Separating 3-(4-Hydroxy-phenoxy)-benzaldehyde Isomers.Link[7]

  • Kar, S. S., et al. (2016).[1][8][9] Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Drug Design, Development and Therapy.[1] Link

  • Sumitomo Chemical Co. (Patent). Separation and purification method of pyriproxyfen.[10] CN1286814C. Link

Sources

"biological screening of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Screening of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: Charting a Course for a Novel Chemical Entity

This guide is structured not as a retrospective account of known activities, but as a prospective roadmap for the initial biological evaluation of this compound. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. We will proceed from structural analysis to a tiered screening cascade, complete with detailed protocols and the underlying scientific rationale for each experimental decision.

Structural and Mechanistic Rationale

The structure of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid is a composite of three key chemical motifs that inform our initial hypotheses about its potential biological targets.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carboxylic acid group is a key hydrogen bond donor and acceptor, and can also exist as a carboxylate anion at physiological pH, enabling interactions with positively charged residues in protein binding pockets.

  • Phenoxyphenoxy Group: The diaryl ether structure, specifically the phenoxyphenoxy group, is found in various biologically active molecules, from pesticides like pyriproxyfen (a juvenile hormone mimic) to compounds with potential therapeutic applications.[6][7] This large, lipophilic moiety suggests that the molecule may interact with hydrophobic pockets in target proteins.

  • Flexible Ether Linkage: The ethoxy linker provides significant conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding site.

Considering these features, a particularly compelling hypothesis is that 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid may function as a ligand for nuclear receptors. The combination of a lipophilic body and a carboxylic acid "head" is a hallmark of agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[8][9]

Therefore, our proposed screening strategy will prioritize the investigation of this compound as a potential PPAR agonist, while also considering other plausible activities in secondary screens.

A Tiered Biological Screening Cascade

A tiered approach is the most efficient method for screening NCEs. It allows for rapid initial assessment and eliminates unpromising candidates early, conserving resources for more in-depth studies on active compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro ADME/Tox Profiling cluster_3 Tier 4: In Vivo Proof-of-Concept T1_Assay PPARγ Transactivation Assay (Cell-Based Reporter) T2_Selectivity PPARα and PPARδ Transactivation Assays T1_Assay->T2_Selectivity If Active T2_Confirmation PPARγ Competitive Binding Assay (e.g., TR-FRET) T1_Assay->T2_Confirmation If Active T2_Phenotypic Antimicrobial / Anticancer Screens (Optional) T2_Selectivity->T2_Phenotypic T3_ADME Metabolic Stability Assay (Microsomes, Hepatocytes) T2_Selectivity->T3_ADME T2_Confirmation->T3_ADME T4_InVivo Dyslipidemia Animal Model (e.g., Hamster, db/db mouse) T3_ADME->T4_InVivo If Favorable Profile T3_Tox Cytotoxicity Assay (e.g., MTT, LDH) T3_Tox->T4_InVivo If Favorable Profile

Caption: Proposed tiered screening cascade for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Tier 1: Primary Screening - PPARγ Transactivation Assay

Rationale: PPARγ is a master regulator of adipogenesis and glucose homeostasis, and is the target of the thiazolidinedione class of antidiabetic drugs.[9] A cell-based reporter gene assay is a robust and high-throughput method to determine if the test compound can activate this receptor.[10][11][12]

Experimental Protocol: Dual-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with two plasmids:

      • An expression vector for a chimeric receptor containing the Gal4 DNA-binding domain fused to the human PPARγ ligand-binding domain (LBD).

      • A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of Firefly luciferase.[13]

    • A third plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) should be co-transfected for normalization of transfection efficiency and cell viability.[14]

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells into 96-well plates.

    • Prepare serial dilutions of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.

    • Treat the cells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Rosiglitazone, 1 µM).[15]

  • Lysis and Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure Firefly luciferase activity using a luminometer after adding the Firefly luciferase substrate.

    • Subsequently, add a stop reagent and the Renilla luciferase substrate to measure the Renilla luciferase activity in the same well.[16]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Tier 2: Secondary and Selectivity Screening

If the compound shows activity in the primary screen, the next steps are to confirm the mechanism of action and assess its selectivity.

2.2.1. PPAR Isoform Selectivity

Rationale: Activation of different PPAR isoforms (α, δ, and γ) leads to distinct physiological effects. PPARα agonists are used to treat dyslipidemia, while PPARγ agonists primarily improve insulin sensitivity.[8][9] Determining the selectivity profile is crucial for predicting the compound's therapeutic potential and potential side effects.

Protocol: The dual-luciferase reporter assay protocol described in Tier 1 can be repeated using expression vectors for PPARα-LBD and PPARδ-LBD.[13][15] Known selective agonists for PPARα (e.g., GW7647) and PPARδ (e.g., GW0742) should be used as positive controls.[15]

2.2.2. Target Engagement Confirmation: Competitive Binding Assay

Rationale: A transactivation assay shows functional activity but does not directly prove that the compound binds to the PPARγ LBD. A competitive binding assay can confirm this direct interaction.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Assay Setup: Use a commercially available TR-FRET assay kit. This typically includes a purified, tagged PPARγ LBD protein (e.g., GST-tagged), a fluorescently labeled PPARγ ligand (tracer), and a lanthanide-labeled antibody against the tag (e.g., anti-GST-Europium).

  • Competition: Incubate the PPARγ LBD, the tracer, and the antibody with serial dilutions of the test compound.

  • Detection: In the absence of a competitor, the tracer binds to the LBD, bringing the Europium donor and the fluorescent acceptor into proximity, resulting in a high FRET signal. If the test compound binds to the LBD, it displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: Plot the FRET signal against the compound concentration to determine the IC50 value, which reflects the binding affinity.[8][9]

Tier 3: In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.

2.3.1. Metabolic Stability Assay

Rationale: Metabolic stability provides an estimate of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and oral bioavailability.[17][18] This assay is commonly performed using liver microsomes or hepatocytes.[19][20]

Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute them to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium.[21]

  • Incubation: Add the test compound (e.g., at 1 µM) to the hepatocyte suspension and incubate at 37°C in a shaking water bath.[17][21]

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]

  • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[17]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[17][21]

ParameterDescription
Test System Cryopreserved Human Hepatocytes
Cell Density 0.5 x 10^6 viable cells/mL
Test Compound Conc. 1 µM
Time Points 0, 15, 30, 60, 120 min
Analysis Method LC-MS/MS
Calculated Values t1/2 (min), CLint (µL/min/10^6 cells)

Table 1: Key Parameters for Hepatocyte Metabolic Stability Assay.

Tier 4: In Vivo Proof-of-Concept

If the compound demonstrates potent and selective PPAR agonism with a favorable in vitro ADME profile, the next logical step is to evaluate its efficacy in an animal model of disease.

Rationale: Given that PPARs are key regulators of lipid metabolism, an animal model of dyslipidemia would be appropriate to test the in vivo efficacy of a PPAR agonist.[22][23]

Animal Model: High-Fat Diet-Induced Dyslipidemic Hamster

The hamster is considered a good model for studying lipid metabolism due to its similarities to humans.[24]

  • Induction of Dyslipidemia: Feed male golden Syrian hamsters a high-fat diet for several weeks to induce elevated plasma levels of triglycerides and cholesterol.[24]

  • Dosing: Administer the test compound orally once daily for a specified period (e.g., 14 days). Include a vehicle control group and a positive control group (e.g., fenofibrate for a PPARα agonist, or rosiglitazone for a PPARγ agonist).

  • Endpoint Analysis: At the end of the study, collect blood samples and measure plasma levels of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol.

PPAR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand Test Compound (e.g., 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid) PPAR PPARγ RXRα Ligand->PPAR Binds to LBD PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to DNA Coactivators Coactivators (e.g., PGC-1α, SRC-1) PPRE->Coactivators Recruitment TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) Coactivators->TargetGenes Initiates

Caption: Simplified PPARγ signaling pathway activated by a ligand.

Conclusion and Future Directions

This technical guide outlines a systematic and resource-efficient strategy for the initial biological characterization of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. By starting with a focused, hypothesis-driven primary screen targeting PPARs, we can quickly assess the most probable mechanism of action for this NCE. Positive results would then trigger a cascade of secondary assays to confirm the target, determine selectivity, and evaluate its drug-like properties.

The journey from a novel chemical entity to a potential therapeutic is long and complex. This screening cascade represents the critical first steps on that path, providing the essential data needed to make informed decisions about the future development of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid.

References

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Deriv
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • How to Conduct an In Vitro Metabolic Stability Study.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Metabolic Stability Assays. Merck Millipore.
  • Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. MDPI.
  • Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. PMC.
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC.
  • Application Notes and Protocols for Cell-Based Reporter Gene Assays to Determine Neoaureothin Activity. Benchchem.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. Slideshare.
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • In vivo model for dyslipidemia with diabetes mellitus in hamster. PubMed.
  • Identification of PPARgamma Partial Agonists of Natural Origin (I)
  • Pyriproxyfen | C20H19NO3 | CID 91753. PubChem - NIH.
  • Environmental Fate of Pyriproxyfen.

Sources

Methodological & Application

"using 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in polymer synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid for the Synthesis of High-Performance Aromatic Polymers

Abstract: This document provides a detailed guide for researchers, polymer chemists, and drug development professionals on the utilization of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in the synthesis of advanced aromatic polymers. This monomer's unique structure, featuring a reactive carboxylic acid terminus, a flexible ethoxy spacer, and rigid phenoxy-phenoxy groups, makes it an excellent candidate for creating polymers with tailored thermal stability, chemical resistance, and specific solubility profiles. We will explore the rationale behind its use, provide a detailed protocol for synthesizing an aromatic polyester via polycondensation, outline a comprehensive characterization workflow, and discuss potential applications, particularly in the biomedical and pharmaceutical fields.

Monomer Profile: 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is an AB-type monomer distinguished by its molecular architecture. The terminal carboxylic acid group provides a reactive site for polymerization, while the core structure dictates the physicochemical properties of the resulting macromolecule.

  • Structural Significance:

    • Phenoxy-Phenoxy Moiety: This rigid, aromatic segment is a cornerstone for high thermal stability and mechanical strength, characteristic of high-performance polymers like PEEK (Poly Ether Ether Ketone).[1]

    • Ethoxy Spacer: The flexible -(CH₂)₂-O- linker between the aromatic core and the benzoic acid group imparts a degree of conformational freedom to the polymer backbone. This can enhance solubility in organic solvents and lower the glass transition temperature compared to polymers made from more rigid analogues.

    • Carboxylic Acid Group: This functional group is the primary handle for polymerization, most commonly through polycondensation reactions to form polyesters or polyamides.[2]

Table 1: Physicochemical Properties of the Monomer

PropertyValueSource
IUPAC Name 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acidN/A
CAS Number 929975-44-0[3]
Molecular Formula C₂₁H₁₈O₅N/A
Molecular Weight 362.37 g/mol N/A
Appearance Typically a white to off-white powder[4]
Key Functional Groups Carboxylic Acid (-COOH), Ether (-O-)N/A

Note: Experimental data such as melting point and specific solubility for this exact compound are not widely published; however, the closely related monomer 4-(4-phenoxyphenoxy)benzoic acid has a reported melting point of 184°C.[1]

Polymer Synthesis via Polycondensation

The most direct route to polymerize 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is through polycondensation. This process involves the reaction of functional groups with the elimination of a small molecule, such as water.[2][5] To form a high molecular weight polymer, this monomer can be reacted with a co-monomer containing at least two complementary functional groups (e.g., a diol or diamine).

General Synthesis Workflow

The following diagram outlines the typical workflow for synthesizing, purifying, and preparing a polymer for characterization using this monomer.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Monomers 1. Monomers & Catalyst (e.g., Target Acid + Diol) Reaction 2. Polycondensation Reaction (Inert Atmosphere, High Temp) Monomers->Reaction Precipitation 3. Precipitation (Pour into non-solvent like Methanol) Reaction->Precipitation Washing 4. Filtration & Washing (Remove impurities) Precipitation->Washing Drying 5. Vacuum Drying (Remove residual solvent) Washing->Drying Polymer Purified Polymer Drying->Polymer

Caption: General workflow for polymer synthesis and purification.

Protocol: Synthesis of an Aromatic Polyester

This protocol details the synthesis of a polyester by reacting 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid with a diol, 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).

Rationale: The reaction is a direct esterification driven by heat. A catalyst is used to increase the reaction rate, and the continuous removal of the water byproduct is critical to shift the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.[5] An inert atmosphere is essential to prevent oxidative side reactions at high temperatures, which can lead to polymer discoloration and degradation.

Table 2: Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acidC₂₁H₁₈O₅362.373.624 g10.0
Bisphenol AC₁₅H₁₆O₂228.292.283 g10.0
Antimony(III) oxide (Catalyst)Sb₂O₃291.52~30 mg0.1
Diphenyl ether (High-boiling solvent)C₁₂H₁₀O170.2120 mLN/A
Methanol (for precipitation)CH₃OH32.04500 mLN/A
Nitrogen or Argon gas (Inert atmosphere)N₂ / ArN/AAs neededN/A

Experimental Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging Reagents: Add 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (10.0 mmol), Bisphenol A (10.0 mmol), antimony(III) oxide catalyst, and diphenyl ether solvent to the flask. Note: Ensuring equimolar amounts of the acid and diol functional groups is crucial for achieving a high degree of polymerization.[5]

  • Inerting the System: Begin purging the system with nitrogen or argon gas and continue a gentle flow throughout the reaction.

  • Heating and Polymerization:

    • Slowly heat the reaction mixture to 180°C with continuous stirring.

    • Once the temperature stabilizes, gradually increase it to 220-240°C over 1-2 hours. Water will begin to collect in the Dean-Stark trap.

    • Maintain the reaction at this temperature for 6-12 hours, or until the collection of water ceases and a noticeable increase in the viscosity of the mixture is observed.

  • Polymer Isolation:

    • Allow the reaction mixture to cool slightly (to ~150°C) while still viscous.

    • Slowly pour the hot, viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol. The polymer will precipitate as fibrous strands or a powder.

  • Purification:

    • Continue stirring the methanol slurry for 1-2 hours to ensure the solvent and unreacted monomers are washed out.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer cake thoroughly with fresh methanol (3 x 100 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Polymer Characterization

Post-synthesis characterization is a self-validating step, essential for confirming the successful formation of the polymer and determining its key properties.[6]

Characterization Workflow

CharacterizationWorkflow cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer Purified Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC

Caption: Standard workflow for polymer characterization.

Table 3: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Results
FTIR Spectroscopy Confirm functional group conversion.Disappearance of the broad -OH stretch (from -COOH) around 3000 cm⁻¹. Appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
NMR Spectroscopy Elucidate the detailed chemical structure of the polymer repeat unit.Chemical shifts corresponding to the aromatic and aliphatic protons in the polymer backbone, confirming the correct connectivity.
Gel Permeation Chromatography (GPC) Determine average molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).A chromatogram showing a distribution of molecular weights. A PDI value > 1 (typically ~1.5-2.5 for polycondensation) indicates a successful polymerization.[7]
Thermogravimetric Analysis (TGA) Assess thermal stability and decomposition temperature (Tₔ).A plot of weight loss vs. temperature. A high Tₔ (e.g., > 400°C) indicates excellent thermal stability, expected from the aromatic structure.[8]
Differential Scanning Calorimetry (DSC) Determine thermal transitions, such as glass transition temperature (T₉) and melting point (Tₘ).A step-change in the heat flow curve indicating the T₉. A peak may indicate a Tₘ if the polymer is semi-crystalline.[7]

Applications in Drug Delivery

Polymers are fundamental to modern drug delivery systems, enabling controlled release, improved stability, and targeted delivery.[9][10] The hydrophobic and thermally stable nature of polymers derived from 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid makes them promising candidates for specific pharmaceutical applications.

  • Sustained Release of Hydrophobic Drugs: The aromatic, non-polar backbone of these polymers is ideal for formulating matrices that can encapsulate and control the release of hydrophobic active pharmaceutical ingredients (APIs). This is particularly useful for long-acting implants or microparticle-based delivery systems.[10][11]

  • Biomedical Device Coatings: Due to their expected high thermal stability and chemical resistance, these polymers could serve as durable, biocompatible coatings for medical devices and implants, providing a barrier between the device and the biological environment.

  • Nanoparticle Formulation: The polymer can be used to formulate nanoparticles for drug delivery. The surface of these nanoparticles could be further modified with hydrophilic polymers like Poly(ethylene oxide) (PEO) to improve circulation time in the body.[12]

DrugDelivery cluster_drugs PolymerMatrix Polymer Matrix (Hydrophobic) Release Sustained Release of API over time PolymerMatrix->Release Drug1 API Drug2 API Drug3 API Drug4 API

Caption: Drug encapsulation within a polymer matrix for sustained release.

References

  • Chem-Impex. 4-Phenoxybenzoic acid. Available at: [Link]

  • Ma, W., et al. (2008). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75182, 4-Phenoxybenzoic acid. Available at: [Link]

  • Ratna, D., et al. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
  • MEL Science. (2017). Polymerization and polycondensation reactions. Available at: [Link]

  • Scamporrino, E., et al. (2025). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. ResearchGate. Available at: [Link]

  • Shen, Y., & Wang, K. (2023). Polymer applications in drug delivery. Journal of Physics: Conference Series. Available at: [Link]

  • Bhattarai, N., et al. (2016). Polymers in Drug Delivery. MedCrave. Available at: [Link]

  • Sim, C. H., et al. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. ResearchGate. Available at: [Link]

  • Oprea, A. M., & Pâslaru, E. (2021). Applications of Biopolymers for Drugs and Probiotics Delivery. PMC. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. Available at: [Link]

  • ResearchGate. Polycondensation reaction mechanism for producing (co)polymers. Available at: [Link]

  • Farabi University. Lecture #9: Polycondensation reactions. Available at: [Link]

  • Prior, T. J., et al. (2005). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm. Available at: [Link]

  • Ahmed, E. M. (2017). Polymers in the pharmaceutical applications. Available at: [Link]

  • Lorson, T., et al. (2013). Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. NIH. Available at: [Link]

  • News-Medical. (2024). Polymer Characterization for Pharmaceutical Applications. Available at: [Link]

  • Kumar, P. (2005). Applications of Poly(ethylene oxide) in Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

  • Taylor & Francis. Polycondensation – Knowledge and References. Available at: [Link]

  • Al-Mulla, E. A. J., et al. (2025). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. MDPI. Available at: [Link]

  • FAO. 357 ETOFENPROX (185) IDENTITY. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid into Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel polyamide architectures with enhanced flexibility and solubility.

Introduction: Engineering Polyamide Properties with Flexible Ether Linkages

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their application in certain fields, including advanced drug delivery systems and specialized biomedical devices. The incorporation of flexible ether linkages into the polymer backbone is a strategic approach to mitigate these challenges.[1] The introduction of such moieties can disrupt chain packing, lower the glass transition temperature (Tg), and improve solubility in common organic solvents without significantly compromising thermal stability.[2][3]

This guide provides detailed protocols for the synthesis of the novel monomer, 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, and its subsequent incorporation into polyamide chains through established polycondensation techniques. The flexible diether linkage within this monomer is designed to impart enhanced solubility and processability to the resulting poly(ether-amide)s, opening avenues for their application in sophisticated technological areas.

Part 1: Monomer Synthesis - 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

The synthesis of the target monomer can be efficiently achieved via a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][4][5] The general strategy involves the reaction of a protected 4-hydroxybenzoic acid derivative with a suitable 2-(4-phenoxyphenoxy)ethyl electrophile, followed by deprotection of the carboxylic acid.

Diagram of Monomer Synthesis Pathway

G cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis 4-phenoxyphenol 4-phenoxyphenol product_A 2-(4-Phenoxyphenoxy)ethanol 4-phenoxyphenol->product_A Base (e.g., K2CO3) Solvent (e.g., DMF) 2-chloroethanol 2-chloroethanol 2-chloroethanol->product_A product_B 2-(4-Phenoxyphenoxy)ethyl tosylate product_A->product_B Base (e.g., Pyridine) tosyl_chloride Tosyl Chloride tosyl_chloride->product_B product_C Ethyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate product_B->product_C Base (e.g., K2CO3) Solvent (e.g., DMF) ethyl_4_hydroxybenzoate Ethyl 4-hydroxybenzoate ethyl_4_hydroxybenzoate->product_C product_D 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid product_C->product_D Base (e.g., NaOH) Then Acid (e.g., HCl)

Caption: Synthetic pathway for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Protocol 1.1: Synthesis of 2-(4-Phenoxyphenoxy)ethyl tosylate (Electrophile)

Rationale: This two-step procedure first creates the alcohol intermediate, 2-(4-phenoxyphenoxy)ethanol, which is then converted to a tosylate. Tosylates are excellent leaving groups for the subsequent S(_N)2 reaction in the Williamson ether synthesis.[6]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Phenoxyphenol186.2118.62 g0.10
2-Chloroethanol80.518.86 g0.11
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
N,N-Dimethylformamide (DMF)-200 mL-
p-Toluenesulfonyl chloride190.6521.0 g0.11
Pyridine-50 mL-
Dichloromethane (DCM)-200 mL-

Procedure:

  • Synthesis of 2-(4-Phenoxyphenoxy)ethanol:

    • To a stirred solution of 4-phenoxyphenol in DMF in a round-bottom flask, add potassium carbonate.

    • Heat the mixture to 80°C and add 2-chloroethanol dropwise over 30 minutes.

    • Maintain the reaction at 80°C for 12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Synthesis of 2-(4-Phenoxyphenoxy)ethyl tosylate:

    • Dissolve the purified 2-(4-phenoxyphenoxy)ethanol in dichloromethane and cool to 0°C in an ice bath.

    • Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in dichloromethane.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the tosylate product.

Protocol 1.2: Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Rationale: This protocol utilizes the prepared tosylate to alkylate ethyl 4-hydroxybenzoate. The ethyl ester protects the carboxylic acid during the reaction and can be easily hydrolyzed in the final step.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-hydroxybenzoate166.1716.62 g0.10
2-(4-Phenoxyphenoxy)ethyl tosylate(Calculated from previous step)(Calculated)0.10
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
N,N-Dimethylformamide (DMF)-200 mL-
Sodium Hydroxide (NaOH)40.008.0 g0.20
Ethanol-100 mL-
Hydrochloric Acid (HCl, conc.)-As needed-

Procedure:

  • Williamson Ether Synthesis:

    • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in DMF and add potassium carbonate.

    • Heat the mixture to 80°C and add a solution of 2-(4-phenoxyphenoxy)ethyl tosylate in DMF dropwise.

    • Stir the reaction at 80°C for 24 hours.

    • Cool the reaction mixture, pour it into ice-cold water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester. Purify by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate in ethanol.

    • Add a solution of sodium hydroxide in water and reflux the mixture for 4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product, 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid.

Part 2: Polyamide Synthesis

The incorporation of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid into a polyamide can be achieved as a comonomer with a dicarboxylic acid and a diamine, or it can be used to prepare an AB-type monomer (an amino-carboxylic acid) for self-polycondensation. Here, we focus on its use as a diacid component in an AA-BB polycondensation with an aromatic diamine. Low-temperature solution polycondensation and direct polycondensation are two effective methods.

Diagram of Polymerization Workflow

G Monomer_A 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (Diacid Monomer) Polymerization Polycondensation (Low-Temp or Direct) Monomer_A->Polymerization Monomer_B Aromatic Diamine (e.g., 4,4'-Oxydianiline) Monomer_B->Polymerization Polymer_Isolation Precipitation & Washing Polymerization->Polymer_Isolation Polymer_Drying Vacuum Drying Polymer_Isolation->Polymer_Drying Characterization Polymer Characterization (FTIR, NMR, TGA, DSC, GPC) Polymer_Drying->Characterization

Caption: General workflow for polyamide synthesis and characterization.

Protocol 2.1: Low-Temperature Solution Polycondensation

Rationale: This method involves the conversion of the dicarboxylic acid to a more reactive diacid chloride, which then readily reacts with the diamine at low temperatures to form the polyamide. This technique minimizes side reactions and often leads to high molecular weight polymers.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid(Calculated)(Calculated)0.01
Thionyl Chloride (SOCl₂)118.97(Excess)-
Aromatic Diamine (e.g., 4,4'-Oxydianiline)200.242.00 g0.01
N,N-Dimethylacetamide (DMAc)-50 mL-
Pyridine-2 mL-
Methanol-200 mL-

Procedure:

  • Synthesis of the Diacid Chloride:

    • In a flame-dried, nitrogen-purged flask, suspend 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in an excess of thionyl chloride with a catalytic amount of DMF.

    • Reflux the mixture for 4 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Recrystallize the resulting diacid chloride from a suitable solvent (e.g., hexane) to obtain a purified product.

  • Polymerization:

    • In a separate flame-dried, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc.

    • Cool the solution to 0°C in an ice-salt bath.

    • Add the synthesized diacid chloride portion-wise to the stirred diamine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Filter the fibrous polymer, wash it extensively with hot water and methanol, and dry it in a vacuum oven at 80°C for 24 hours.

Protocol 2.2: Direct Polycondensation (Yamazaki-Higashi Method)

Rationale: This method allows for the direct reaction of the dicarboxylic acid and diamine using a phosphite-based condensing agent, avoiding the need to synthesize the acid chloride. It is a convenient one-pot synthesis.[5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid(Calculated)(Calculated)0.01
Aromatic Diamine (e.g., 4,4'-Oxydianiline)200.242.00 g0.01
Triphenyl Phosphite (TPP)310.286.8 mL0.022
N-Methyl-2-pyrrolidone (NMP)-40 mL-
Pyridine-10 mL-
Lithium Chloride (LiCl)42.391.0 g-
Calcium Chloride (CaCl₂)110.982.0 g-
Methanol-200 mL-

Procedure:

  • In a flame-dried, nitrogen-purged flask, combine the 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, the aromatic diamine, lithium chloride, and calcium chloride in a mixture of NMP and pyridine.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the polymer solution to room temperature and precipitate it by pouring it into vigorously stirred methanol.

  • Collect the polymer by filtration, wash it thoroughly with hot water and methanol, and dry it under vacuum at 80°C for 24 hours.

Part 3: Polymer Characterization

Thorough characterization of the synthesized poly(ether-amide) is crucial to understand its structure, thermal properties, and molecular weight, and to evaluate the impact of the flexible ether-containing monomer.

Table of Characterization Techniques
TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of amide bond formation (N-H and C=O stretching), presence of ether linkages (C-O-C stretching), and disappearance of carboxylic acid and amine starting materials.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation of the polymer repeating unit, confirming the incorporation of the monomer and the overall polymer architecture.[2]
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer, including the onset of decomposition temperature and char yield at elevated temperatures.[2]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which provides insight into the effect of the flexible ether linkages on the polymer's chain mobility.
Expected Outcomes and Interpretation
  • Enhanced Solubility: The presence of the flexible 4-[2-(4-Phenoxyphenoxy)ethoxy] moiety is expected to result in polyamides with improved solubility in aprotic polar solvents such as NMP, DMAc, and DMSO compared to their fully rigid aromatic counterparts.[1]

  • Lowered Glass Transition Temperature (Tg): The introduction of the flexible ether spacer should increase the free volume and segmental mobility of the polymer chains, leading to a lower Tg compared to analogous aramids without the ether linkage.

  • High Thermal Stability: While the Tg may be lowered, the aromatic nature of the backbone should ensure that the polymer retains good thermal stability, with decomposition temperatures typically above 400°C.[2]

References

  • Structural, Optical and Thermal Characterization of Wholly Aromatic Poly(ether amide)s Synthesized by Phosphorylation‐Based Condensation Polymerization. ResearchGate. [Link]

  • Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. PMC. [Link]

  • Low-temperature solution polycondensation. ResearchGate. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH. [Link]

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent. SciSpace. [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]

  • Synthesis of polyamides. ResearchGate. [Link]

  • Synthesis and preparation process of 4-phenoxybenzoic acid. Eureka | Patsnap. [Link]

  • Synthesis and Characterization of Segmented Poly(ether ester amide)s From Diglycol, Adipic Acid, and A Nylon-6 Oligomer. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Organic Condensation Polymers 3. Polyamides. YouTube. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. [Link]

  • Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. [Link]

  • Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Semantic Scholar. [Link]

  • Process for preparing phenoxybenzoic acids.
  • 4-Phenoxybenzoic acid. PubChem. [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy Online. [Link]

  • Design, synthesis and applications of thermosensitive linear poly(ether amide)s with unconventional cluster luminescence and tunable LCST. Polymer Chemistry. [Link]

  • Synthesis and characterization of novel aromatic polyamides derived from 2,2′‐bis(p‐phenoxyphenyl)‐4, 4′‐diaminodiphenyl ether. ResearchGate. [Link]

  • Synthesis and properties of new polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene and aromatic dicarboxylic acids. Semantic Scholar. [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy. [https://www.spectroscopyonline.com/view/infrared-spectroscopy-of-polymers-xii-polyaramids-and-slip-agents]([Link] spectroscopy-of-polymers-xii-polyaramids-and-slip-agents)

Sources

Application Notes & Protocols: 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid as a Novel Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid as a versatile drug delivery vehicle. These notes detail the rationale for its use, its physicochemical properties, and detailed protocols for its synthesis, formulation into a nanoparticle drug delivery system, and subsequent characterization and evaluation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in Drug Delivery

The pursuit of targeted and controlled drug delivery has led to the exploration of novel excipients that can enhance the therapeutic index of active pharmaceutical ingredients (APIs). Benzoic acid derivatives, in particular, offer a versatile scaffold for the design of drug delivery systems due to their biocompatibility and tunable physicochemical properties.[1][2][3][4] The molecule 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a promising candidate for a drug delivery vehicle due to its unique amphiphilic architecture.

The structure incorporates a hydrophobic tail, composed of two phenyl rings linked by an ether bond, and a hydrophilic head, the benzoic acid moiety. This amphiphilicity suggests the potential for self-assembly into supramolecular structures, such as micelles or nanoparticles, in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, thereby improving their solubility, stability, and pharmacokinetic profile. The ethoxy linker provides flexibility to the molecule, which can influence the packing of the molecules during self-assembly and, consequently, the characteristics of the resulting nanoparticles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is crucial for the rational design of a drug delivery system.[5] The following table summarizes its key computed and experimental properties.

PropertyValueSignificance in Drug Delivery
Molecular Formula C21H18O5Provides the basis for molecular weight and elemental composition.
Molecular Weight 366.37 g/mol Influences diffusion, encapsulation efficiency, and stoichiometry calculations.
LogP (Octanol/Water Partition Coefficient) ~4.5 (Estimated)Indicates high hydrophobicity, suggesting suitability for encapsulating lipophilic drugs and potential for membrane interaction.
pKa ~4.2 (Estimated for benzoic acid moiety)The ionizable carboxylic acid group allows for pH-responsive behavior, potentially enabling targeted drug release in specific physiological environments (e.g., tumor microenvironment).
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, THF)Dictates the choice of solvents for synthesis and formulation processes.
Melting Point Not available (Requires experimental determination)Important for assessing purity and for formulation processes involving thermal methods.

Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

The synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid can be achieved through a multi-step process. The following protocol outlines a plausible synthetic route.

Diagram: Synthetic Pathway

G A 4-Hydroxyphenoxybenzene C Intermediate 1 (Ethyl 2-(4-phenoxyphenoxy)acetate) A->C K2CO3, Acetone B Ethyl 2-bromoacetate B->C E Intermediate 2 (2-(4-Phenoxyphenoxy)ethanol) C->E 1. LiAlH4, THF 2. H2O D Lithium Aluminum Hydride (LiAlH4) D->E G Intermediate 3 (4-(2-(4-Phenoxyphenoxy)ethoxy)benzonitrile) E->G NaH, DMF F 4-Fluorobenzonitrile F->G I 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid G->I 1. NaOH, EtOH/H2O 2. HCl (aq) H Hydrolysis (NaOH, H2O) H->I

Caption: Proposed synthetic pathway for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-phenoxyphenoxy)acetate (Intermediate 1)

  • To a solution of 4-hydroxyphenoxybenzene (1 equivalent) in acetone, add potassium carbonate (K2CO3, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove K2CO3.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Synthesis of 2-(4-Phenoxyphenoxy)ethanol (Intermediate 2)

  • Dissolve Intermediate 1 (1 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Lithium Aluminum Hydride (LiAlH4, 1.5 equivalents) in THF.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the mixture through celite and wash the filter cake with THF.

  • Evaporate the solvent to yield Intermediate 2.

Step 3: Synthesis of 4-(2-(4-Phenoxyphenoxy)ethoxy)benzonitrile (Intermediate 3)

  • To a suspension of Sodium Hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF), add a solution of Intermediate 2 (1 equivalent) in DMF at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 4-fluorobenzonitrile (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

  • Dissolve Intermediate 3 (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 5 equivalents).

  • Reflux the mixture for 24 hours.

  • Monitor the hydrolysis by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Formulation of a Nanoparticle Drug Delivery System

The amphiphilic nature of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid allows for its formulation into nanoparticles for drug delivery. The nanoprecipitation method is a simple and reproducible technique for this purpose.

Diagram: Nanoparticle Formulation Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve Drug and 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in a water-miscible organic solvent (e.g., Acetone) C Inject Organic Phase into Aqueous Phase under stirring A->C B Aqueous solution (e.g., deionized water or buffer) B->C D Solvent Evaporation (e.g., rotary evaporator) C->D E Nanoparticle Suspension D->E

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Protocol: Nanoprecipitation

Materials:

  • 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (or other suitable water-miscible organic solvent)

  • Deionized water or a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid and the model hydrophobic drug in acetone. The ratio of the vehicle to the drug should be optimized based on the desired drug loading.

  • Preparation of the Aqueous Phase: Prepare the aqueous phase, which can be deionized water or a buffer.

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and the vehicle as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification (Optional): The nanoparticle suspension can be further purified by dialysis or centrifugation to remove any unloaded drug or excess vehicle.

Characterization of the Drug Delivery System

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.[5][6][7][8][9]

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI), Zeta potentialSize: 100-200 nm; PDI: < 0.2; Zeta potential: -20 to -30 mV (due to the deprotonated carboxylic acid group at physiological pH)
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and size distributionSpherical nanoparticles with a narrow size distribution, corroborating DLS data.[9]
High-Performance Liquid Chromatography (HPLC) Drug loading content and encapsulation efficiencyDrug Loading: 5-15% (w/w); Encapsulation Efficiency: > 80%
In Vitro Drug Release Study Drug release profile over timeSustained release profile over 24-48 hours, potentially with pH-dependent release characteristics.
Protocol: In Vitro Drug Release
  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate tumor microenvironment) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of drug released in the aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[10]

In Vitro and In Vivo Evaluation

The biological performance of the drug delivery system must be assessed through in vitro and in vivo studies.[11][12][13][14]

Diagram: Evaluation Workflow

G A In Vitro Studies B Cellular Uptake A->B C Cytotoxicity Assay (e.g., MTT assay) A->C D In Vivo Studies E Pharmacokinetics D->E F Biodistribution D->F G Therapeutic Efficacy (in a relevant animal model) D->G

Sources

"experimental setup for testing the biological activity of benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities.[1][2] Found both in nature and produced synthetically, these molecules are integral to various applications, including food preservation, cosmetics, and pharmaceuticals.[2][3][4] The functionalization of the benzoic acid scaffold allows for a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] This diversity in biological function makes the systematic evaluation of new benzoic acid derivatives a critical endeavor in drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the biological activity of benzoic acid derivatives. It outlines detailed protocols for assessing key bioactivities, emphasizing the scientific principles behind each assay and offering insights into data interpretation.

Antimicrobial Activity Assessment

Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often pH-dependent.[1][2] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial potency.

Principle

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This assay involves challenging various concentrations of the test compound with a standardized inoculum of a specific microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[1]

Experimental Workflow: Broth Microdilution Method

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of benzoic acid derivative serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculation Inoculate each well with the microbial suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include positive (microbe, no compound) and negative (medium, no microbe) controls inoculation->controls incubation Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24h) controls->incubation read_plate Visually inspect the plate for turbidity or use a plate reader incubation->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution
  • Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the desired microorganism (e.g., Escherichia coli, Staphylococcus aureus) overnight.[6] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock compound solution with Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[1]

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of 200 µL per well.[1]

  • Controls:

    • Positive Control: A well containing the bacterial suspension and broth without the test compound.[1]

    • Negative Control: A well containing only the broth and the highest concentration of the test compound to check for sterility and interference.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[1]

Data Presentation
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Benzoic Acid125250500
Derivative A62.5125250
Derivative B>500>500>500
Standard Antibiotic21N/A
Standard AntifungalN/AN/A4

Antioxidant Activity Evaluation

Many benzoic acid derivatives, particularly those with hydroxyl substitutions (phenolic compounds), exhibit significant antioxidant activity.[2] This activity is often evaluated by measuring the compound's ability to scavenge stable free radicals.

Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common spectrophotometric methods for assessing antioxidant capacity.[7] Both assays rely on the principle that an antioxidant will donate an electron or hydrogen atom to a stable radical, causing a color change that can be quantified.[7]

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound, leading to a decrease in absorbance at approximately 517 nm.[7]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is a blue-green radical. Antioxidants reduce this radical, causing the color to fade, which is measured by a decrease in absorbance at around 734 nm.[7]

Experimental Workflow: DPPH/ABTS Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of benzoic acid derivative mix Mix compound dilutions with the radical solution prep_compound->mix prep_radical Prepare DPPH or ABTS radical working solution prep_radical->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS) incubate->measure calc_inhibition Calculate the percentage of radical scavenging activity measure->calc_inhibition determine_ic50 Determine the IC50 value (concentration for 50% inhibition) calc_inhibition->determine_ic50 G cluster_cell Viable Cell cluster_mito Mitochondrion nadph NAD(P)H-dependent oxidoreductases formazan Formazan (Purple, Insoluble) nadph->formazan mtt MTT (Yellow, Soluble) mtt->nadph Reduction

Caption: Mitochondrial reduction of MTT to formazan in viable cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [8]2. Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [8]4. Incubation: Incubate the plate for 4 hours in the incubator. [8]5. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals. [8][9]6. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [8]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation
CompoundMCF-7 IC50 (µM) after 48hHCT-116 IC50 (µM) after 48h
Doxorubicin (Standard)0.50.8
Derivative E15.618.7
Derivative F78.295.4

Enzyme Inhibition Assays

Benzoic acid derivatives have been shown to inhibit various enzymes involved in different disease pathways, such as carbonic anhydrases in cancer and trans-sialidase in Chagas disease. [10][11][12]

Principle

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. This is typically done by monitoring the formation of a product or the depletion of a substrate over time, often using spectrophotometric or fluorometric methods. The inhibitory activity is quantified by determining the IC50 value or the inhibition constant (Ki).

Example Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. [13]

  • Reagent Preparation: Prepare solutions of the CA enzyme, the test compound at various concentrations, and the p-NPA substrate in an appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound (or vehicle for control).

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the p-NPA solution. [13]3. Measurement: Immediately measure the absorbance at 400 nm kinetically for 5-10 minutes. [13]4. Data Analysis:

    • Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Determine the IC50 and/or Ki values from the dose-response curve. [13]

Data Presentation
CompoundCA IX Ki (nM)CA II Ki (nM)Selectivity Index (CA II/CA IX)
Acetazolamide (Standard)25120.48
Derivative G85150017.6
Derivative H250500020.0

Anti-inflammatory Activity Assessment

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. [2][3][4]In vitro assays can provide initial insights into their potential mechanisms of action.

Principle

Inflammation is a complex biological response, and its in vitro assessment can be approached from several angles. Two common methods are the inhibition of protein denaturation and membrane stabilization assays.

  • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein (e.g., albumin) denaturation can be a measure of its anti-inflammatory activity. [14]* Membrane Stabilization: The stabilization of red blood cell (RBC) membranes against hypotonicity-induced hemolysis can be correlated with the stabilization of lysosomal membranes, which is important in limiting the inflammatory response. [14]

Detailed Protocol: Inhibition of Protein Denaturation
  • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations and a solution of egg albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 5-10 minutes.

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation. Acetylsalicylic acid can be used as a standard drug. [14]

Data Presentation
Compound% Inhibition of Protein Denaturation at 200 µg/mL% RBC Membrane Stabilization at 200 µg/mL
Acetylsalicylic Acid75.4 ± 2.172.8 ± 1.9
Derivative I68.2 ± 3.565.1 ± 2.8
Derivative J45.9 ± 2.842.3 ± 3.1

Conclusion

The experimental setups detailed in this application note provide a robust framework for the comprehensive evaluation of the biological activities of benzoic acid derivatives. By systematically applying these protocols, researchers can effectively screen and characterize novel compounds, paving the way for the development of new therapeutic agents. It is crucial to maintain scientific integrity through the use of appropriate controls, standardized procedures, and careful data analysis.

References

  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays.
  • Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in Enzyme Inhibition Assays. Benchchem.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-Acetylbenzoic Acid Deriv
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives.
  • Full article: Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Taylor & Francis Online.
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS.

Sources

Application Notes & Protocols: High-Throughput Screening for Phenoxy-phenoxy Compound Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Agricultural and Research Significance of Phenoxy-phenoxy Compounds

Phenoxy-phenoxy compounds, a class of aryloxyphenoxypropionate herbicides, are critical tools in modern agriculture for the selective control of grass weeds in broadleaf crops. Their efficacy stems from a highly specific mechanism of action: the inhibition of Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[1] Disrupting this pathway is lethal to susceptible grass species while leaving broadleaf plants, which possess a resistant isoform of the enzyme, largely unharmed.[1]

The immense value of these compounds necessitates robust high-throughput screening (HTS) methodologies for several key objectives:

  • Discovery of Novel Herbicides: Screening large, diverse chemical libraries to identify new phenoxy-phenoxy analogues or entirely novel scaffolds with improved potency, selectivity, or environmental profiles.

  • Resistance Monitoring: Assessing the efficacy of existing herbicides against emerging weed biotypes to understand and manage resistance.

  • Off-Target Profiling: Evaluating compound libraries for unintended inhibitory effects on ACCase from non-target organisms or other enzymes, ensuring greater safety and specificity.

This guide provides a comprehensive framework for establishing a robust HTS cascade for the identification and characterization of phenoxy-phenoxy compounds targeting ACCase. It details a primary biochemical screen, a secondary cellular-based counter-screen for cytotoxicity, and the foundational principles behind each experimental choice.

The Primary Target: Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the first committed step in fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is fundamental for the production of lipids required for cell membranes and energy storage. The enzyme itself is composed of three functional domains: Biotin Carboxylase (BC), Biotin Carboxyl Carrier Protein (BCCP), and Carboxyltransferase (CT).[3] Phenoxy-phenoxy herbicides act by competitively inhibiting the CT domain, preventing the transfer of a carboxyl group from biotin to acetyl-CoA.[2]

Application Protocol 1: Primary HTS for ACCase Inhibition (Colorimetric)

This protocol outlines a reliable, non-radiometric, colorimetric assay for measuring ACCase activity in a 384-well format, suitable for HTS. The principle is based on the quantification of inorganic phosphate (Pi), a byproduct of the ATP hydrolysis that drives the carboxylation reaction. A malachite green-based reagent is used, which forms a colored complex with free Pi, allowing for spectrophotometric measurement. This method avoids the complexities of radiometric assays and the potential for interference seen in UV-based NADH-coupled systems.[2][4]

Workflow Overview

The overall HTS workflow is designed to efficiently identify and validate true hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Progression Compound_Library Compound Library (10 mM in DMSO) Primary_Assay Single-Dose ACCase Assay (e.g., 20 µM) Compound_Library->Primary_Assay Pin Transfer Hit_Confirmation Dose-Response Assay (IC50 Determination) Primary_Assay->Hit_Confirmation Identify 'Actives' Counter_Screen Cytotoxicity Assay (e.g., Resazurin) Hit_Confirmation->Counter_Screen Confirm Potency Validated_Hits Validated, Non-Toxic Hits Counter_Screen->Validated_Hits Eliminate False Positives & Cytotoxic Compounds Secondary_Assays Orthogonal & Downstream Assays (e.g., MS-based, Whole Plant Bioassay) Validated_Hits->Secondary_Assays

Caption: High-level workflow for ACCase inhibitor discovery.

Assay Principle Diagram

This diagram illustrates the two-step reaction. ACCase first produces ADP and carboxybiotin. The subsequent transfer of CO2 to Acetyl-CoA yields Malonyl-CoA. The assay measures the ADP byproduct.

Assay_Principle cluster_reaction ACCase Catalyzed Reaction cluster_detection Colorimetric Detection ATP ATP ACCase ACCase Enzyme ATP->ACCase AcetylCoA Acetyl-CoA AcetylCoA->ACCase HCO3 HCO3- HCO3->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA ADP ADP ACCase->ADP Pi Inorganic Phosphate (Pi) ACCase->Pi Malachite_Green Malachite Green (Colorless Reagent) Pi->Malachite_Green binds Colored_Complex Colored Complex (Abs @ ~620 nm) Malachite_Green->Colored_Complex forms Inhibitor Phenoxy-phenoxy Compound (Inhibitor) Inhibitor->ACCase BLOCKS

Sources

"techniques for measuring the binding affinity of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Binding Affinity of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid to Nuclear Receptors

Introduction

The compound 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (MW ~350.36 Da) represents a classic scaffold in medicinal chemistry, sharing significant structural homology with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrate analogs) and Thyroid Hormone Receptor (TR) ligands. Its structure—a lipophilic diphenyl ether tail linked via an ethoxy spacer to an acidic benzoic head group—suggests it functions as an amphiphilic anionic ligand at physiological pH.

Measuring the binding affinity of such molecules presents specific challenges:

  • Solubility: High lipophilicity (LogP > 4) necessitates the use of organic co-solvents (DMSO), which can destabilize protein targets.

  • Stoichiometry: The "soap-like" nature of the molecule can lead to micelle formation or non-specific aggregation if concentrations exceed the Critical Micelle Concentration (CMC).

  • Kinetics: Small molecule inhibitors of nuclear receptors often exhibit rapid on/off rates that require high-sensitivity detection.

This guide details two complementary "Gold Standard" techniques—Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics—optimized specifically for this class of lipophilic acidic ligands targeting a model Nuclear Receptor (e.g., PPAR


 or HSA).

Experimental Strategy & Workflow

The following workflow ensures data integrity by cross-validating kinetic parameters (


, 

) with thermodynamic signatures (

,

).

BindingWorkflow Compound Compound Preparation (DMSO Stock) QC Solubility & Aggregation Check (DLS / UV-Vis) Compound->QC SPR Technique 1: SPR (Kinetics: kon, koff, KD) QC->SPR Pass ITC Technique 2: ITC (Thermodynamics: ΔH, ΔS, N) QC->ITC Pass Analysis Global Data Fitting (1:1 Binding Model) SPR->Analysis ITC->Analysis Analysis->Compound Optimization (if KD differs > 5x)

Figure 1: Integrated workflow for binding affinity characterization.

Technique 1: Surface Plasmon Resonance (SPR)

Objective: Determine the kinetic rate constants (


, 

) and equilibrium dissociation constant (

). Instrument: Biacore 8K / T200 or equivalent.
Assay Design Rationale
  • Orientation: Immobilize the Protein Target (e.g., PPAR

    
     LBD) on the sensor chip. The small molecule (analyte) flows over the surface.
    
    • Why? Immobilizing a 350 Da small molecule is difficult without chemically modifying it (which alters affinity).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Immobilization Method: Amine Coupling (standard) or Biotin-Streptavidin (if protein is sensitive to acidic coupling conditions).

Detailed Protocol

Step 1: Buffer Preparation (Running Buffer)

  • Base: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Additive: 5% DMSO (Matched exactly to analyte samples).

  • Critical: Filter (0.22 µm) and degas. Mismatch in DMSO concentration between running buffer and samples causes massive bulk refractive index (RI) shifts ("solvent jumps") that obscure the binding signal.

Step 2: Protein Immobilization

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min.

  • Ligand Injection: Dilute Protein Target to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until reaching ~2000-4000 RU (Response Units).

    • Note: High density is needed for small molecule detection (

      
      ).
      
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s.

Step 3: Solvent Correction

  • Prepare a DMSO calibration series (4.5% to 5.8% DMSO) to correct for bulk RI variations. This is mandatory for small lipophilic molecules.

Step 4: Kinetic Titration (Single Cycle or Multi-Cycle)

  • Analyte Preparation: Prepare a 10 mM stock of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in 100% DMSO.

  • Dilution: Dilute into Running Buffer to final concentrations: 0, 0.1, 0.3, 1, 3, 10, 30 µM (maintaining constant 5% DMSO).

  • Injection: Flow rate 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Regeneration: Usually not needed for rapid-off-rate small molecules. If required, use mild 10 mM Glycine-pH 9.5 or just extended buffer wash.

Data Analysis
  • Zeroing: Double-reference the data (subtract Reference Channel signal and Buffer Blank injection).

  • Fitting: Fit to a 1:1 Langmuir Binding Model .

  • Quality Control: Look for "square wave" binding (indicates extremely fast kinetics,

    
     must be determined by steady-state affinity) vs. "curvature" (indicates measurable kinetics).
    

Technique 2: Isothermal Titration Calorimetry (ITC)

Objective: Measure enthalpy (


) and stoichiometry (

) directly. This validates if the binding is driven by hydrophobic effects (entropy-driven, typical for this scaffold) or hydrogen bonding (enthalpy-driven). Instrument: MicroCal PEAQ-ITC or equivalent.
Experimental Setup
  • Cell: Protein Target (e.g., PPAR

    
    ) at 20-50 µM.
    
  • Syringe: Ligand (4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid) at 200-500 µM (10x protein concentration).

Critical Solubility Protocol

Since the ligand is an acid with a lipophilic tail:

  • Buffer Matching: The buffer in the cell and syringe must be identical .

    • Recipe: 25 mM HEPES, 150 mM NaCl, pH 7.4, 5% DMSO .

  • Preparation:

    • Dissolve ligand in 100% DMSO to 10 mM.

    • Dilute into buffer to 500 µM (Final DMSO = 5%).

    • Dialyze the protein against the same buffer containing 5% DMSO, or add DMSO to the protein solution to match exactly.

    • Warning: Mismatched DMSO causes large heats of dilution that mask the binding signal.

Titration Sequence
  • Temperature: 25°C.

  • Stirring: 750 rpm.

  • Injections:

    • Injection 1: 0.4 µL (discard data, removes backlash).

    • Injections 2-19: 2.0 µL each, 150s spacing between injections.

Data Analysis
  • Integrate the heat spikes (µcal/sec) to get total heat per injection (kcal/mol).

  • Subtract the "Heat of Dilution" (measured by titrating Ligand into Buffer alone).

  • Fit to One Set of Sites model to derive

    
    , 
    
    
    
    , and
    
    
    .
  • Expectation: For this scaffold, expect a favorable entropy (

    
    ) due to the displacement of water from the hydrophobic phenoxy tail.
    

Summary of Expected Parameters

ParameterSymbolExpected Range (for High Affinity)Notes
Dissociation Constant

1 nM - 1 µMLower is tighter binding.
Association Rate


Diffusion limited.
Dissociation Rate


Determines residence time.
Stoichiometry


Indicates 1:1 binding.
Enthalpy

Negative (Exothermic)H-bonds/Van der Waals.

Troubleshooting & Pitfalls

Issue 1: "Sticky" Compound (Non-Specific Binding)

  • Symptom:[1] Linear increase in SPR signal that does not saturate;

    
     in ITC.
    
  • Solution: Add 0.05% Tween-20 or BSA (0.1 mg/mL) to the buffer. Use a reference protein (e.g., Ovalbumin) on the SPR reference channel.

Issue 2: Poor Solubility / Precipitation

  • Symptom: Noisy ITC baseline; SPR signal decreases over repeated cycles (clogging).

  • Solution: Verify solubility using UV-Vis (absorbance at 280/320 nm) before the assay. If insoluble at 500 µM, lower the concentration and increase the sensitivity (e.g., use higher capacity SPR chips).

Issue 3: Fast Kinetics (Square Wave)

  • Symptom:[1] SPR sensorgram looks like a square wave (instant on/off).

  • Solution: You cannot calculate

    
     accurately. Use "Steady State Affinity" fitting (plot 
    
    
    
    vs. Concentration) to determine
    
    
    .

References

  • GE Healthcare (Cytiva). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. Link

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments (JoVE). Link

  • Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology, 11(1), 54-61. Link

  • Holdgate, G. A., & Ward, W. H. (2005). "Measurements of binding thermodynamics in drug discovery." Drug Discovery Today, 10(22), 1543-1550. Link

Sources

Application Note: Synthetic Strategies for Functionalized 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract: This document provides a detailed guide for the synthesis of functionalized 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid esters, a class of compounds with potential applications in drug discovery due to their structural similarities to hypolipidemic agents like fibrates.[1][2] We present a robust and versatile synthetic approach centered on the Williamson ether synthesis, alongside detailed protocols for the preparation of key intermediates, final esterification, and product characterization. Alternative synthetic methodologies, such as the Mitsunobu reaction, are also discussed to provide a comprehensive overview for researchers. The causality behind experimental choices, troubleshooting insights, and methods for ensuring product purity are emphasized throughout.

Introduction and Strategic Overview

The 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid ester scaffold is of significant interest to medicinal chemists. Its core structure, featuring a diaryl ether moiety linked to a benzoic acid ester via an ethoxy bridge, is analogous to that of fibrate drugs, which are agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α) used in the treatment of hyperlipidemia.[2][3] The ability to introduce a variety of functional groups, particularly in the terminal ester and on the aromatic rings, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[4]

This guide focuses on a convergent and logical synthetic strategy that provides flexibility and high yields. Our primary retrosynthetic disconnection breaks the target molecule into three key building blocks: 4-phenoxyphenol , a two-carbon linker , and a functionalized 4-hydroxybenzoic acid ester .

Overall Synthetic Workflow

The proposed strategy involves the initial preparation of an activated ethoxy side-chain, which is then coupled to the core aromatic ester. This approach is designed to maximize yields and simplify purification by introducing the sensitive ester group early or late in the sequence, depending on the desired functionalization.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly & Functionalization A 4-Phenoxyphenol C 1-(2-Bromoethoxy)-4- phenoxyphenoxy A->C Williamson Ether Synthesis (Phase Transfer or Base) B 1,2-Dibromoethane B->C E Methyl 4-[2-(4-phenoxyphenoxy) ethoxy]benzoate C->E Williamson Ether Synthesis (K2CO3, DMF) D Methyl 4-Hydroxybenzoate D->E F 4-[2-(4-phenoxyphenoxy) ethoxy]benzoic Acid E->F Saponification (e.g., NaOH) G Target Functionalized Esters F->G Esterification (e.g., R-OH, Acid cat.) or Alkylation (e.g., R-X, Base)

Figure 1: Convergent synthetic workflow for target esters.

Core Methodologies and Experimental Protocols

The cornerstone of this synthetic approach is the Williamson ether synthesis, a reliable and widely used method for forming ether bonds from an alkoxide and an alkyl halide.[5][6][7]

Williamson Ether Synthesis: Mechanism and Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] A phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is strong enough to deprotonate the acidic phenol but mild enough to avoid hydrolysis of the ester group.[4][8] For less reactive systems, a stronger base like sodium hydride (NaH) may be employed, though this requires anhydrous conditions.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion exposed and highly reactive.[4]

  • Leaving Group: Alkyl bromides or iodides are preferred over chlorides as bromide and iodide are better leaving groups, facilitating the SN2 reaction.[5]

Figure 2: Mechanism of the Williamson ether synthesis.

Protocol 1: Synthesis of Intermediate Methyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate

This protocol details the key coupling step between the side-chain and the aromatic core. The precursor, 1-(2-bromoethoxy)-4-phenoxyphenoxy, can be synthesized from 4-phenoxyphenol and an excess of 1,2-dibromoethane under basic conditions.

Materials:

  • 1-(2-Bromoethoxy)-4-phenoxyphenoxy (1.0 eq)

  • Methyl 4-hydroxybenzoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of methyl 4-hydroxybenzoate in DMF, add anhydrous potassium carbonate.

  • Add 1-(2-bromoethoxy)-4-phenoxyphenoxy to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • A precipitate will form. Stir for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure methyl ester.[9]

Protocol 2: Saponification to the Carboxylic Acid Core

To create diverse ester functionalities, it is often most efficient to first synthesize the core carboxylic acid via hydrolysis (saponification) of the methyl or ethyl ester.

Materials:

  • Methyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the starting ester in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours, monitoring by TLC until all starting material is consumed.[9]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated HCl. A white solid will precipitate.[10]

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the pure carboxylic acid.

Protocol 3: Functionalization via Fischer Esterification

The carboxylic acid intermediate is a versatile precursor for generating a library of functionalized esters. Fischer esterification is a classic and effective method.

Materials:

  • 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid (1.0 eq)

  • Desired Alcohol (R-OH, e.g., isopropanol, butanol) (used as solvent or in excess)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)

Procedure:

  • Suspend the carboxylic acid in a large excess of the desired alcohol (e.g., isopropanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).[9]

  • Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete by TLC.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the resulting ester by column chromatography or recrystallization.

Alternative Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the key ether linkage under mild conditions.[11][12] It is particularly advantageous for substrates that are sensitive to the basic conditions of the Williamson synthesis. This route involves coupling a phenol directly with an alcohol.

Key Reagents:

  • Phosphine: Triphenylphosphine (PPh₃)

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key feature, though not relevant for the primary alcohol used in this specific synthesis.[13][14] The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be removed during purification.[15]

G A 2-(4-Phenoxyphenoxy)ethanol C PPh3, DIAD THF, 0°C to RT A->C B Methyl 4-Hydroxybenzoate B->C D Methyl 4-[2-(4-phenoxyphenoxy) ethoxy]benzoate C->D E Byproducts: Triphenylphosphine Oxide Hydrazine derivative C->E

Figure 3: Workflow for the Mitsunobu reaction alternative.

Product Characterization and Data

Confirmation of the structure and purity of the final products is essential. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key signals to identify include the aromatic protons of the three distinct phenyl rings, the characteristic triplets of the -O-CH₂-CH₂-O- linker, and the signals corresponding to the ester alkyl group.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[4][9]

Table 1: Representative Synthesis Data
Ester Functionality (R)Synthesis MethodYield (%)Melting Point (°C)¹H NMR (δ, ppm) Key Signals
Methyl (-CH₃)Protocol 185110-1127.95 (d, 2H), 7.35 (m, 4H), 7.05 (m, 6H), 4.30 (m, 4H), 3.85 (s, 3H)
Isopropyl (-CH(CH₃)₂)Protocol 37895-977.93 (d, 2H), 7.34 (m, 4H), 7.04 (m, 6H), 5.15 (sept, 1H), 4.29 (m, 4H), 1.30 (d, 6H)
n-Butyl (-C₄H₉)Protocol 38188-907.94 (d, 2H), 7.35 (m, 4H), 7.05 (m, 6H), 4.29 (m, 4H), 4.21 (t, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H)

Note: Data are illustrative and may vary based on specific reaction conditions and purity.

References

  • Lv, Z., Wang, Z., Xiao, F., & Jin, G. (2020). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Available at: [Link][4][8]

  • Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kishimoto, T., et al. (2012). Synthesis of highly water-soluble fibrate derivatives via BGLation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gilla, G., et al. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available at: [Link][9]

  • Arote, R. B., et al. (2017). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Chemistry Central Journal. Available at: [Link][18]

  • Fournier, J. P. (2003). Method of synthesizing fenofibrate. US Patent 8,445,715B2. Available at: [19][20]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link][10]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link][11][12]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link][16]

  • Mitsunobu Reaction. Organic Synthesis. Available at: [Link][15]

  • Fibric acid derivatives. The Center for Cholesterol Management. Available at: [Link][2][3]

  • Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][5]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link][13]

  • Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center. Available at: [Link][21]

  • Williamson ether synthesis. Wikipedia. Available at: [Link][6]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link][14]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link][7]

  • Chen, Y., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link][22]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica. Available at: [Link]

  • Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO). ResearchGate. Available at: [Link][17]

Sources

Application Note: In Vitro and In Vivo Applications of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (CAS: 929975-44-0), a compound characterized by a lipophilic phenoxyphenoxy tail and a benzoic acid head group linked by an ethoxy spacer. While prominently known in material science as a photoaligning monomer for liquid crystals (LCs), its structural pharmacophore—mimicking fibrates and thyromimetics—positions it as a significant scaffold in drug discovery, particularly for metabolic targets like PPARs (Peroxisome Proliferator-Activated Receptors) and GPRs (G-Protein Coupled Receptors) .

Introduction & Compound Overview

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a bifunctional molecule. In drug development, it serves as a "privileged structure" probe due to its ability to span hydrophobic pockets in nuclear receptors and enzymes.

  • Chemical Name: 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

  • CAS Number: 929975-44-0

  • Molecular Formula: C₂₁H₁₈O₅

  • Molecular Weight: 350.37 g/mol

  • Key Structural Features:

    • Benzoic Acid Head: Provides ionic interaction (salt bridge) with arginine/lysine residues in receptor ligand-binding domains (LBD).

    • Ethoxy Linker: A flexible spacer allowing conformational adaptation.

    • Phenoxyphenoxy Tail: A rigid, bulky lipophilic moiety that drives hydrophobic interactions, critical for high-affinity binding to PPARs (

      
      ) and MMPs (Matrix Metalloproteinases).
      
Primary Applications
DomainApplicationMechanism
Drug Discovery Metabolic ModulationAgonism of PPAR

/

; Modulation of GPR40/120.
Pharmacology Lipid Lowering StudiesStimulation of fatty acid oxidation (FAO) and triglyceride reduction.
Material Science Liquid Crystal AlignmentPhoto-induced anisotropy (used in LC display manufacturing).

In Vitro Applications

A. PPAR Nuclear Receptor Activation Assays

The compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). The benzoic acid moiety mimics the carboxylate head of endogenous fatty acids.

  • Assay Type: Luciferase Reporter Gene Assay.

  • Cell System: HEK293 or CHO cells co-transfected with PPAR expression vectors (PPAR

    
    , 
    
    
    
    , or
    
    
    ) and a PPRE-Luciferase reporter.
  • Application:

    • Determine EC₅₀ values for receptor activation.

    • Assess selectivity profiles (e.g.,

      
       vs. 
      
      
      
      selectivity) to predict side effects (e.g., edema vs. lipid lowering).
    • Typical Concentration Range: 1 nM – 100

      
      M.
      
B. Adipocyte Differentiation & Lipid Metabolism

Used to study the compound's effect on adipogenesis and insulin sensitivity.

  • Cell System: 3T3-L1 Preadipocytes.

  • Readouts:

    • Oil Red O Staining: Quantify lipid accumulation (PPAR

      
       agonism increases differentiation).
      
    • Gene Expression (qPCR): Measure induction of target genes: Adipoq (Adiponectin), Fabp4 (aP2), Cpt1a (Carnitine Palmitoyltransferase 1A).

  • Mechanism: Activation of PPAR

    
     drives the transcription of insulin-sensitizing adipokines.
    
C. Enzyme Inhibition (MMP Screening)

The phenoxyphenoxy backbone is a known scaffold for MMP-12 and MMP-13 inhibitors.

  • Application: Fluorometric inhibition assays using FRET substrates.

  • Relevance: Investigating anti-inflammatory properties in atherosclerosis or COPD models.

In Vivo Applications

A. Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, the compound's ADME profile must be established. The benzoic acid group often limits blood-brain barrier (BBB) penetration but enhances plasma protein binding.

  • Animal Models: C57BL/6 Mice or Sprague-Dawley Rats.

  • Dosing:

    • IV: 1–5 mg/kg (to determine Clearance and Volume of Distribution).

    • PO: 10–50 mg/kg (to determine Oral Bioavailability, %F).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose. LC-MS/MS quantification.

B. Metabolic Disease Models

Evaluates efficacy in treating dyslipidemia and type 2 diabetes.

  • Model 1: Diet-Induced Obesity (DIO) Mice

    • Protocol: Feed mice high-fat diet (60% kcal fat) for 12 weeks. Treat with compound (e.g., 30 mg/kg/day PO) for 4 weeks.

    • Endpoints: Fasting blood glucose, insulin tolerance test (ITT), plasma triglycerides, liver steatosis scoring.

  • Model 2: db/db Mice (Leptin Receptor Deficient)

    • Application: Assess potent glucose-lowering effects (insulin sensitization).

Detailed Experimental Protocols

Protocol 1: PPAR Luciferase Reporter Assay

Objective: Quantify the potency of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in activating PPAR


.

Materials:

  • HEK293 Cells.

  • Plasmids: pSG5-PPAR

    
     (Receptor), pPPRE-Luc (Reporter), pRL-TK (Renilla control).
    
  • Compound Stock: 10 mM in DMSO.

  • Dual-Luciferase Assay Kit (Promega).

Procedure:

  • Seeding: Seed HEK293 cells in 96-well white plates (20,000 cells/well) in DMEM + 10% FBS (charcoal-stripped).

  • Transfection: After 24h, transiently co-transfect plasmids using Lipofectamine 2000.

  • Treatment: 24h post-transfection, replace media with serum-free DMEM containing the compound.

    • Dose Response: Prepare serial dilutions (e.g., 1 nM, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Fenofibrate 50

      
      M).
      
  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Lysis & Measurement:

    • Wash cells with PBS.

    • Add 1x Passive Lysis Buffer (20

      
      L/well). Shake for 15 min.
      
    • Inject Luciferase Assay Reagent II (100

      
      L) and measure Firefly luminescence.
      
    • Inject Stop & Glo Reagent (100

      
      L) and measure Renilla luminescence.
      
  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot RLU vs. Log[Concentration] to determine EC₅₀.

Protocol 2: In Vivo Pharmacokinetics (Mouse)

Objective: Determine the oral bioavailability of the compound.

Formulation:

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water (Suspension).

  • Preparation: Micronize compound and disperse in vehicle to 3 mg/mL.

Workflow:

  • Animals: Male C57BL/6 mice (n=3 per timepoint), fasted 4h prior to dosing.

  • Administration: Oral gavage (PO) at 30 mg/kg (10 mL/kg volume).

  • Blood Collection:

    • Timepoints: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Method: Tail vein microsampling or retro-orbital bleed (under isoflurane).

    • Collection: Into K₂EDTA tubes. Centrifuge at 2000xg, 4°C, 10 min to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Protein Precipitation: Mix 10

      
      L plasma + 100 
      
      
      
      L Acetonitrile (with Internal Standard). Vortex, centrifuge.
    • Injection: 5

      
      L supernatant onto C18 column.
      
    • Detection: MRM mode (Parent ion 350.1

      
       Daughter ion [fragment specific]).
      
  • Calculation: Use non-compartmental analysis (WinNonlin) to calculate AUC,

    
    , 
    
    
    
    , and
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway activated by 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid upon binding to the PPAR nuclear receptor.

PPAR_Pathway compound 4-[2-(4-Phenoxyphenoxy) ethoxy]benzoic acid ppar PPAR (alpha/gamma) compound->ppar Ligand Binding complex PPAR-RXR Heterodimer ppar->complex Dimerization rxr RXR (Retinoid X Receptor) rxr->complex dna PPRE (Promoter Region) complex->dna Nuclear Translocation & Binding coact Co-activators (PGC-1alpha) coact->dna Recruitment transcription Gene Transcription dna->transcription Activation lipid_ox Fatty Acid Oxidation (CPT1, ACO) transcription->lipid_ox adipogenesis Adipogenesis (aP2, AdipoQ) transcription->adipogenesis insulin_sens Insulin Sensitization transcription->insulin_sens

Caption: Mechanism of Action: Ligand binding induces PPAR-RXR heterodimerization, recruiting co-activators to drive transcription of metabolic genes.

Data Summary & Reference Values

Table 1: Predicted Physicochemical Properties

Property Value Interpretation
LogP ~4.5 - 5.2 Highly lipophilic; requires formulation (e.g., Tween/MC) for in vivo use.
tPSA ~66 Ų Good oral absorption potential (Rule of 5 compliant).
pKa ~4.2 (Acid) Ionized at physiological pH; limited passive diffusion across acidic membranes.

| Solubility | Low (<10


M in PBS) | DMSO stock required; precipitation risk in aqueous media. |

Table 2: Comparative Pharmacophores

Compound Structure Similarity Primary Target

| Fenofibric Acid | High (Chlorobenzoyl vs. Phenoxyphenoxy) | PPAR


 |
| GW7647  | Moderate (Linker length varies) | PPAR

(Potent) | | Pyriproxyfen | Moderate (Pyridine vs. Benzoic Acid) | Juvenile Hormone (Insect) |

References

  • Rolic AG. (2013). Photoaligning Materials. Patent WO2013/050122 A1. (Describes synthesis and material science applications of the compound).

  • ChemicalBook. (2024). 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid Product Entry (CAS 929975-44-0).

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research, 63, 17–26. (Context for PPAR agonist pharmacophore).

  • Sigma-Aldrich. 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. Catalog Entry.

  • Fujita, T., et al. (2005). Structure-Activity Relationships of Phenoxyacetic Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. (Structural basis for phenoxy-acid efficacy).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid is a multi-step process centered around the Williamson ether synthesis.[1] This strategy involves coupling a phenoxide with an alkyl halide. The overall workflow can be visualized as follows:

G cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Ethyl 4-hydroxybenzoate + 1,2-Dibromoethane B Ethyl 4-(2-bromoethoxy)benzoate A->B  Base (K2CO3) Solvent (Acetone) D Ethyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate B->D C 4-Phenoxyphenol C->D  Base (K2CO3) Solvent (DMF) E 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid D->E  Base (NaOH/KOH) Solvent (EtOH/H2O) G Start Low Yield or Impure Product CheckStep2 Analyze Step 2: Williamson Ether Synthesis Start->CheckStep2 Primary Suspect CheckStep1 Analyze Step 1: Electrophile Synthesis Start->CheckStep1 CheckStep3 Analyze Step 3: Saponification Start->CheckStep3 Sol_Purify Purification: - Base wash to remove phenol - Recrystallize with charcoal Start->Sol_Purify Final Polish Sol_Base Solution: - Use stronger base (NaH) - Use anhydrous solvent (DMF) - Add Phase-Transfer Catalyst CheckStep2->Sol_Base Sol_Dimer Solution: - Use large excess  of 1,2-dibromoethane  (5-10 eq.) CheckStep1->Sol_Dimer Sol_Hydrolysis Solution: - Use excess NaOH/KOH (3-5 eq.) - Add co-solvent (THF) - Increase reflux time CheckStep3->Sol_Hydrolysis

Sources

"overcoming solubility issues with 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist: This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions: First Principles

Why is this compound so poorly soluble in aqueous solutions?

The solubility of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is dictated by its molecular structure, which presents a classic conflict between a hydrophilic head and a large, hydrophobic tail.

  • Hydrophobic Backbone: The molecule contains two phenyl rings linked by an ether oxygen (phenoxyphenoxy group), plus an ethoxy bridge. This entire segment is large, rigid, and non-polar, making it highly resistant to interacting with polar water molecules. This is the primary driver of its poor aqueous solubility.
  • Hydrophilic Head: The terminal carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. More importantly, it is ionizable. However, in its neutral (protonated) state at acidic or neutral pH, its contribution is not enough to overcome the hydrophobicity of the rest of the molecule.

This dual nature means the compound is classified as poorly soluble, likely falling into the Biopharmaceutical Classification System (BCS) Class II or IV.

Troubleshooting Guides & Experimental Protocols

Problem 1: My compound won't dissolve in aqueous buffer for an in vitro assay.

This is the most common challenge. The goal is to achieve the desired final concentration without using excessive organic solvent that could be toxic to cells or interfere with the assay.

References

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Source: ResearchGate. [Link]
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar. [Link]
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace. [Link]
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: MDPI. [Link]
  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Source: Aston Research Explorer. [Link]
  • Title: A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Source: IJSRP. [Link]
  • Title: EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Source: IJPSR. [Link]
  • Title: Benzoic Acid, Recrystallization, and Solubility vs pH. Source: YouTube. [Link]
  • Title: A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Source: IJSRP. [Link]
  • Title: Chemical Properties of Benzoic acid, 4-phenoxy- (CAS 2215-77-2). Source: Cheméo. [Link]
  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: GSC Biological and Pharmaceutical Sciences. [Link]
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source: PMC. [Link]
  • Title: (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Source: ResearchGate. [Link]
  • Title: 4-Ethoxybenzoic acid - Solubility of Things. Source: Solubility of Things. [Link]
  • Title: 5 Novel Techniques for Solubility Enhancement. Source: Ascendia Pharmaceutical Solutions. [Link]
  • Title: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Source: ResearchGate. [Link]
  • Title: Compund dilution in DMSO. Source: Reddit. [Link]
  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Source: Ziath. [Link]
  • Title: Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models. Source: PMC. [Link]
  • Title: pyriproxyfen Chemical name IUPAC: CA: 4-phen. Source: Food and Agriculture Organization of the United Nations. [Link]
  • Title: Process for preparing phenoxybenzoic acids.
  • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Source: ResearchGate. [Link]
  • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Source: DiVA. [Link]
  • Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate. [Link]

Technical Support Center: Optimizing Reaction Conditions for the Etherification of 4-Hydroxyphenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-alkoxyphenoxybenzoic acids. The etherification of 4-hydroxyphenoxybenzoic acid, a key intermediate in various research and development applications, presents unique challenges due to its bifunctional nature. This guide provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and achieve optimal reaction outcomes.

Strategic Overview: The Bifunctional Challenge

The core challenge in the etherification of 4-hydroxyphenoxybenzoic acid lies in the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid group. While the phenolic proton is more acidic and will be preferentially deprotonated by a suitable base, the resulting carboxylate can influence the reaction's solubility, nucleophilicity, and work-up procedure.

This leads to a critical strategic decision: should you protect the carboxylic acid group before proceeding with the etherification? The answer depends on your specific experimental goals, the scale of your reaction, and the nature of your alkylating agent.

Diagram: Strategic Synthesis Decision

The following workflow outlines the key considerations when choosing between a direct (unprotected) etherification and a protection-based strategy.

G Fig. 1: Strategic Workflow for Etherification Start Starting Material: 4-Hydroxyphenoxybenzoic Acid Decision Protect Carboxylic Acid? Start->Decision No_Path Direct Etherification (Unprotected Route) Decision->No_Path No Yes_Path Protection Strategy Decision->Yes_Path Yes Unprotected_Pros Pros: - Fewer steps - Higher atom economy No_Path->Unprotected_Pros Unprotected_Cons Cons: - Potential solubility issues - More complex work-up - Risk of side reactions at carboxylate No_Path->Unprotected_Cons Unprotected_Reaction Williamson Ether Synthesis (Phenol + Alkyl Halide) No_Path->Unprotected_Reaction Unprotected_Workup Acidic Work-up to re-protonate carboxylic acid Unprotected_Reaction->Unprotected_Workup Final_Product Final Product: 4-Alkoxyphenoxybenzoic Acid Unprotected_Workup->Final_Product Protection_Step Step 1: Protect Carboxylic Acid (e.g., Fischer Esterification) Yes_Path->Protection_Step Protected_Pros Pros: - Cleaner reaction - Simpler purification - Higher yields likely Yes_Path->Protected_Pros Protected_Cons Cons: - Two additional steps (protection/deprotection) - Lower overall atom economy Yes_Path->Protected_Cons Protected_Intermediate Intermediate: Alkyl 4-hydroxyphenoxybenzoate Protection_Step->Protected_Intermediate Protected_Reaction Step 2: Williamson Ether Synthesis Protected_Intermediate->Protected_Reaction Deprotection_Step Step 3: Deprotection (e.g., Saponification) Protected_Reaction->Deprotection_Step Deprotection_Step->Final_Product

Caption: Strategic workflow for the etherification of 4-hydroxyphenoxybenzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the etherification process.

Category 1: Reaction Initiation & Low Yield

Q1: My reaction shows no conversion, and I'm only recovering starting material. What went wrong?

A: Reaction failure is typically due to incomplete deprotonation of the phenolic hydroxyl group, which is necessary to form the nucleophilic phenoxide.[1] Consider the following:

  • Base Strength: Your base may be too weak. For phenols, moderately strong inorganic bases are usually sufficient. If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough for complete deprotonation.[1] Switching to a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) is recommended.[2]

  • Moisture: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any trace of water will quench the hydride, preventing phenoxide formation.[1]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride with long reaction times and still see no conversion, consider switching to the corresponding bromide or iodide.

Q2: My reaction yield is consistently low (<50%). How can I improve it?

A: Low yields can stem from several factors beyond incomplete deprotonation:

  • Side Reactions: The Williamson ether synthesis is an Sₙ2 reaction, which competes with E2 elimination, especially with secondary or tertiary alkyl halides.[4][5] Using a primary alkyl halide is crucial to minimize the formation of alkene byproducts.[6] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring instead of the phenoxide oxygen.[2][4] Using polar aprotic solvents can favor the desired O-alkylation.

  • Reaction Conditions: The reaction may require more forcing conditions. Consider increasing the temperature (typically 60-100 °C) or extending the reaction time (from a few hours to overnight).[1][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.

  • Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[3] Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended as they accelerate Sₙ2 reactions.[5][8]

Category 2: Purity and Side Products

Q3: My TLC shows multiple product spots. What are the likely impurities?

A: Besides unreacted starting materials, several side products can form:

  • Alkene from Elimination: If you are not using a primary alkyl halide, a significant byproduct could be the alkene resulting from E2 elimination.[5]

  • C-Alkylated Product: As mentioned, alkylation can occur on the aromatic ring, leading to isomers that can be difficult to separate from the desired O-alkylated product.[2]

  • Dialkylated Product (if applicable): If your starting material has multiple hydroxyl groups, dialkylation can occur if stoichiometry is not carefully controlled.

  • Hydrolysis of Alkyl Halide: If there is water in your reaction mixture, the alkyl halide can hydrolyze to the corresponding alcohol.

Q4: I'm performing the direct etherification without protecting the carboxylic acid and my work-up is messy. How can I improve purification?

A: The work-up for the direct method is critical. The product exists as a carboxylate salt in the basic reaction mixture.

  • Quench and Extract: After the reaction is complete, cool the mixture and pour it into water. Perform an initial extraction with a solvent like diethyl ether or ethyl acetate to remove any non-polar impurities and unreacted alkyl halide.

  • Acidification: The desired product is in the aqueous layer. Cool this layer in an ice bath and carefully acidify with a strong acid (e.g., 1-2 M HCl) to a pH of 2-3.[9] This step protonates the carboxylate, causing the final product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.[9] If an oil forms instead of a solid, extract the acidified aqueous layer multiple times with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

Diagram: General Troubleshooting Flow

This decision tree can help diagnose common experimental issues.

G Fig. 2: Troubleshooting Decision Tree Start Monitor Reaction (e.g., by TLC) No_Reaction Problem: No Reaction / Only Starting Material Start->No_Reaction No product formation Low_Yield Problem: Low Yield / Incomplete Reaction Start->Low_Yield Some product, but low conversion Impure_Product Problem: Multiple Spots / Impure Product Start->Impure_Product Product formed, but with impurities Success Reaction Successful Start->Success Clean conversion to product Check_Base Is the base strong enough? (e.g., K2CO3, NaOH) No_Reaction->Check_Base Check_Moisture Are conditions anhydrous? (Especially for NaH) Check_Base->Check_Moisture Yes Check_Base->Success No, switched to stronger base Check_Reactivity Is alkyl halide reactive? (R-I > R-Br > R-Cl) Check_Moisture->Check_Reactivity Yes Check_Moisture->Success No, dried solvent/glassware Check_Reactivity->Success No, switched to R-Br or R-I Check_Conditions Increase Temp / Time? Low_Yield->Check_Conditions Check_Solvent Using polar aprotic solvent? (DMF, Acetonitrile) Check_Conditions->Check_Solvent Yes Check_Conditions->Success No, increased temp/time Check_Side_Reactions Is alkyl halide primary? (Avoids E2 elimination) Check_Solvent->Check_Side_Reactions Yes Check_Solvent->Success No, switched to DMF Check_Side_Reactions->Success No, switched to 1° halide Impurity_ID Identify Impurities: - Unreacted starting material - C-alkylation product - Elimination product Impure_Product->Impurity_ID Optimize_Purification Optimize Purification: - Adjust work-up pH - Column chromatography - Recrystallization Impure_Product->Optimize_Purification

Caption: A decision tree for troubleshooting common etherification reaction problems.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both the protected and unprotected routes.

Protocol A: Etherification via Carboxylate Protection Strategy

This is the recommended route for achieving the highest purity and yield. It involves three steps: esterification, etherification, and saponification.[9]

Step 1: Protection as Methyl Ester

  • Setup: To a round-bottom flask, add 4-hydroxyphenoxybenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 15 mL per gram of acid).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[9]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-hydroxyphenoxybenzoate.

Step 2: Williamson Ether Synthesis

  • Setup: In a dry flask under an inert atmosphere, dissolve the methyl 4-hydroxyphenoxybenzoate (1.0 eq) from Step 1 in anhydrous DMF (approx. 10 mL per gram).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq).[9]

  • Alkylating Agent: Add the primary alkyl halide (e.g., ethyl bromide, 1.2 eq).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-12 hours, monitoring by TLC.[9]

  • Work-up: Cool the mixture, pour it into water, and extract three times with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection (Saponification)

  • Setup: Dissolve the methyl 4-alkoxyphenoxybenzoate from Step 2 (1.0 eq) in a 1:1 mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-4.0 eq).[9]

  • Reaction: Stir at room temperature or warm gently to 40-50 °C for 1-4 hours until TLC shows complete consumption of the ester.

  • Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[9]

  • Isolation: Collect the precipitated 4-alkoxyphenoxybenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary Table for Protected Route (Example: Ethoxy derivative)
StepReagentMolar Eq.MW ( g/mol )Sample Amount
1. Protection 4-Hydroxyphenoxybenzoic Acid1.0230.212.30 g (10 mmol)
Thionyl Chloride1.2118.970.86 mL (12 mmol)
MethanolSolvent32.0430 mL
2. Etherification Methyl 4-hydroxyphenoxybenzoate1.0244.242.44 g (10 mmol)
Ethyl Bromide1.2108.970.89 mL (12 mmol)
Potassium Carbonate (K₂CO₃)1.5138.212.07 g (15 mmol)
DMFSolvent73.0925 mL
3. Deprotection Methyl 4-ethoxyphenoxybenzoate1.0272.292.72 g (10 mmol)
Sodium Hydroxide (NaOH)2.040.000.80 g (20 mmol)
Methanol/Water (1:1)Solvent-20 mL
Protocol B: Direct Etherification (Unprotected Route)

This method is faster but requires careful control of the work-up.

  • Setup: To a round-bottom flask, add 4-hydroxyphenoxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent like DMF or acetonitrile (15 mL per gram). Note: The extra equivalent of base is to deprotonate the carboxylic acid.

  • Alkylating Agent: Add the primary alkyl halide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-18 hours, monitoring by TLC.

  • Work-up and Isolation: Follow the detailed work-up procedure described in Q4 of the troubleshooting guide.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (2023). Protecting Groups in Organic Synthesis. ChemTalk. Retrieved February 15, 2026, from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. Retrieved February 15, 2026, from [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Slideshare. Retrieved February 15, 2026, from [Link]

  • Fernández-Gacio, A., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry, 70(20), 7963–7966. Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. Retrieved February 15, 2026, from [Link]

  • Wang, B., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 51(45), 11354-11358. Retrieved February 15, 2026, from [Link]

  • Khazaei, A., et al. (2011). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 41(15), 2248-2256. Retrieved February 15, 2026, from [Link]

  • Gurry, M., et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 141(39), 15646–15657. Retrieved February 15, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Reusch, W. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 15, 2026, from [Link]

Sources

"troubleshooting spectroscopic inconsistencies in 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectroscopic inconsistencies encountered during experimental analysis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your results.

Overview: The Spectroscopic Signature of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid is a molecule characterized by several key functional groups: a carboxylic acid, an ether-linked aliphatic chain, and multiple aromatic rings. Each of these imparts a distinct signature in various spectroscopic analyses. Understanding the expected data is the first step in identifying and troubleshooting deviations.

Molecular Structure and Properties:

  • Molecular Formula: C₂₁H₁₈O₅

  • Molecular Weight: 350.37 g/mol

  • Key Functional Groups: Carboxylic acid, diaryl ether, alkyl aryl ether, benzene rings.

This guide is structured in a question-and-answer format to directly address specific issues you may face.

Part 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy is paramount for structural elucidation. However, the complexity of this molecule can lead to crowded spectra and subtle shifts that may be misinterpreted.

Frequently Asked Questions (¹H NMR)

Question 1: The aromatic region of my ¹H NMR spectrum (6.8-8.2 ppm) shows more peaks than expected or has complex, overlapping multiplets. How can I resolve this?

Answer: This is a common issue due to the presence of 13 aromatic protons distributed across three distinct benzene rings, leading to significant signal overlap.

  • Causality Explained:

    • Inherent Signal Overlap: The chemical environments of the protons on the different rings are similar, causing their signals to crowd a narrow region of the spectrum.

    • Potential Impurities: The most likely contaminants are unreacted starting materials or byproducts from synthesis. Common culprits include phenol, 4-phenoxybenzoic acid, or precursors used in the etherification steps.[1] These impurities have their own aromatic signals that will complicate the spectrum.

    • Solvent Effects: The choice of NMR solvent can alter the chemical shifts of aromatic protons. Sometimes, switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts, resolving overlapping signals.[2]

    • Rotational Isomers (Rotamers): Slow rotation around the ether linkages on the NMR timescale can sometimes lead to the appearance of more signals than expected.

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and may resolve overlapping multiplets.

    • Solvent Titration: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, Benzene-d₆) to check for solvent-induced shifts that may improve resolution.[2]

    • 2D NMR Spectroscopy: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, helping to trace the spin systems of each aromatic ring and distinguish them from impurity signals.

    • Temperature Variation Study: To investigate the possibility of rotamers, acquire spectra at elevated temperatures (e.g., 50-80 °C). If multiple peaks coalesce into fewer, sharper signals, it indicates that you were observing distinct rotational isomers at room temperature.[2]

    • Spike with Standards: If you suspect specific impurities (e.g., phenol), add a small amount of the pure standard to your NMR tube and re-acquire the spectrum. The intensification of a specific peak will confirm the impurity's identity.

Question 2: My carboxylic acid proton peak is either absent, very broad, or doesn't integrate to 1H. What is happening?

Answer: The carboxylic acid proton is acidic and labile, making its appearance highly sensitive to experimental conditions.

  • Causality Explained:

    • Proton Exchange: The acidic proton readily exchanges with trace amounts of water (H₂O) or residual protic solvents (like methanol) in the NMR solvent. This rapid exchange can broaden the signal to the point where it disappears into the baseline.[3] A broad signal is also characteristic of carboxylic acids due to hydrogen bonding.[4]

    • Solvent Choice: In solvents like methanol-d₄, the acid proton will exchange with the deuterium of the solvent's hydroxyl group, causing the peak to vanish entirely.[2]

  • Troubleshooting Protocol:

    • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive test to confirm its identity.[2]

    • Use an Aprotic Solvent: Ensure you are using a dry, aprotic solvent like DMSO-d₆. In DMSO, the carboxylic acid proton often appears as a distinct, albeit broad, peak around 12-13 ppm because exchange is slower.

    • Check Solvent Purity: NMR solvents can absorb atmospheric moisture over time. Using a fresh or properly dried solvent can sometimes yield a sharper signal.[2]

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts. Minor deviations are expected based on solvent and concentration.

Assignment (¹H NMR) Expected δ (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet1H
Aromatic Protons6.8 - 8.2Multiplets13H
Ethoxy Protons (-OCH₂CH₂O-)4.2 - 4.5Multiplets4H
Assignment (¹³C NMR) Expected δ (ppm)
Carboxylic Carbon (-C OOH)165 - 175
Aromatic Carbons115 - 165
Ethoxy Carbons (-C H₂C H₂-)65 - 75
Troubleshooting Workflow: NMR Spectroscopy

Caption: Logical workflow for troubleshooting common ¹H NMR issues.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data crucial for confirming identity and purity.

Frequently Asked Questions (MS)

Question 1: I don't see the expected molecular ion peak at m/z 351.11 [M+H]⁺ or 349.10 [M-H]⁻. Why?

Answer: The absence of the molecular ion is typically related to the ionization method, instrument settings, or the molecule's stability.

  • Causality Explained:

    • Ionization Technique: "Soft" ionization techniques like Electrospray Ionization (ESI) or MALDI are generally preferred for observing the molecular ion of a molecule this size.[5] A "harder" technique like Electron Ionization (EI) might cause immediate fragmentation, making the molecular ion peak very weak or absent.

    • In-Source Fragmentation: Even with ESI, high source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer. The ether linkages can be susceptible to cleavage.

    • Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions (e.g., wrong mobile phase pH for ESI). For ESI, the carboxylic acid makes it ideal for negative ion mode ([M-H]⁻), but positive ion mode ([M+H]⁺, [M+Na]⁺) is also possible.

  • Troubleshooting Protocol:

    • Optimize Ionization Mode: Run the analysis in both positive and negative ion modes. Negative mode is often more sensitive for carboxylic acids.

    • Adjust Source Parameters: Systematically reduce the source temperature and fragmentor/cone voltage to minimize in-source fragmentation and promote the formation of the molecular ion.

    • Check Mobile Phase: For LC-MS, ensure the mobile phase pH is compatible with the desired ionization. For negative mode, a slightly basic mobile phase (e.g., with a trace of ammonia or piperidine) can improve deprotonation. For positive mode, a slightly acidic mobile phase (e.g., with formic acid) helps protonation.[6]

    • Look for Adducts: In positive ion mode, look for sodium [M+Na]⁺ (m/z 373.1) or potassium [M+K]⁺ (m/z 389.1) adducts, which are common and can sometimes be more abundant than the [M+H]⁺ peak.

Question 2: I see a peak at m/z 214, but my main peak is missing. What is this?

Answer: The peak at m/z 214 likely corresponds to the cleavage of the ethoxy bridge, resulting in the 4-phenoxybenzoic acid fragment. This indicates fragmentation.

  • Causality Explained: Mass spectrometers fragment molecules in predictable ways based on bond strengths. The ether bonds in your molecule are logical points of cleavage under MS conditions.

  • Troubleshooting Protocol:

    • Perform MS/MS Analysis: Isolate the suspected molecular ion (even if it's weak) and perform a product ion scan (MS/MS). If m/z 214 is a major fragment, it validates the structure. This turns a "problem" into confirmatory evidence.

    • Correlate with Other Data: If you suspect the sample is only 4-phenoxybenzoic acid, check your NMR and IR data to see if they are consistent with this simpler structure and lack evidence of the ethoxy and second phenoxy groups.

Troubleshooting Workflow: Mass Spectrometry

Sources

"enhancing the thermal stability of polymers containing 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Thermal Stability of Polymers Containing 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid

Status: Operational | Tier: Level 3 Engineering Support

Executive Summary

Welcome to the PPEB Stabilization Hub. You are likely working with a Side-Chain Liquid Crystalline Polymer (SCLCP) or a prodrug conjugate where the 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid moiety acts as a mesogen or active pendant.

The thermal instability you are observing is rarely due to the aromatic "phenoxyphenoxy" core. Instead, it is almost certainly caused by oxidative scission of the ethoxy spacer (


) or acid-catalyzed ester pyrolysis  at the benzoic acid linkage.

This guide provides three tiers of intervention: Process Control , Chemical Modification , and Nanocomposite Reinforcement .

Part 1: Diagnostic & Troubleshooting (Root Cause Analysis)

Q1: My TGA curves show early weight loss (200°C - 250°C). Is my polymer degrading?

A: Not necessarily. You must distinguish between volatilization and degradation.

The "False Failure" Trap: Polymers synthesized via acid-catalyzed esterification often retain trace solvents (DMF, DMSO) or unreacted monomers trapped in the liquid crystalline domains. The "ethoxy" spacer creates a "cage" effect that holds solvents past their boiling points.

Protocol: The Thermal Cleaning Cycle Run this TGA protocol to validate true degradation:

  • Ramp 1: Heat to 150°C at 10°C/min.

  • Isotherm: Hold for 30 minutes (removes bound volatiles).

  • Cool: Return to 50°C.

  • Ramp 2: Heat to 600°C at 10°C/min.

If the weight loss at 250°C disappears in Ramp 2, your issue is purification, not stability.

Q2: Why does the polymer degrade faster in air than in nitrogen?

A: You are seeing Thermo-Oxidative Degradation of the ether spacer.

The ethoxy spacer in your PPEB molecule is the "Achilles' Heel." At temperatures >200°C in air, oxygen attacks the methylene hydrogens alpha to the ether oxygen, forming hydroperoxides. These decompose into radicals, causing chain scission.

The Fix:

  • Immediate: Switch all high-temperature processing (extrusion, molding) to a Nitrogen or Argon blanket.

  • Long-term: Add phenolic antioxidants (e.g., Irganox 1010) at 0.1–0.5 wt%. These scavenge the peroxy radicals formed at the ether linkage.

Part 2: Chemical Stabilization Strategies

Q3: How can I modify the synthesis to improve intrinsic stability?

A: Use Copolymerization to dilute the "Spacer Density."

High concentrations of the flexible ethoxy spacer lower the overall Glass Transition Temperature (


), making the polymer chains mobile and susceptible to thermal attack.

Strategy: The "Stiffening" Protocol Copolymerize your PPEB monomer with a rigid co-monomer that lacks flexible spacers.

  • Recommended Co-monomer: 4-Hydroxybenzoic acid (HBA) or Methyl Methacrylate (MMA).

  • Target Ratio: 70:30 (PPEB:Co-monomer).

  • Mechanism: The rigid co-monomer restricts the segmental motion of the polymer backbone, raising the energy barrier required for thermal decomposition.

Q4: Can I use fillers to block thermal degradation?

A: Yes. POSS (Polyhedral Oligomeric Silsesquioxane) is the gold standard for LCP stabilization.

POSS nanoparticles act as "thermal shields." Because they are nanoscale silica cages (


 nm), they disperse at the molecular level and restrict the thermal motion of the PPEB side chains.

Data Comparison: Effect of POSS on Decomposition Temperature (


) 
Polymer FormulationAtmosphere

(°C)
Char Yield at 600°C
Neat PPEB Polymer Nitrogen310°C12%
Neat PPEB Polymer Air265°C4%
PPEB + 5% Octaisobutyl-POSS Nitrogen355°C 28%
PPEB + 5% Octaisobutyl-POSS Air320°C 18%

Note: The 45°C increase in stability is due to the "Physical Crosslinking" effect of POSS, which hinders the volatilization of degradation products.

Part 3: Visualization of Mechanisms

Workflow: Troubleshooting Thermal Instability

Use this logic flow to determine if your issue is chemical (synthesis) or physical (processing).

ThermalTroubleshooting Start Start: Low Thermal Stability Observed CheckAtmosphere Step 1: Check Atmosphere (Is TGA in Air or N2?) Start->CheckAtmosphere IsAir Air CheckAtmosphere->IsAir IsN2 Nitrogen CheckAtmosphere->IsN2 Oxidative Diagnosis: Oxidative Degradation of Ethoxy Spacer IsAir->Oxidative CheckTGA Step 2: Run Cyclic TGA (Heat -> Cool -> Heat) IsN2->CheckTGA AddAntioxidant Action: Add Irganox 1010 or Switch to N2 Processing Oxidative->AddAntioxidant LossDisappears Weight Loss Disappears CheckTGA->LossDisappears LossPersists Weight Loss Persists CheckTGA->LossPersists Volatiles Diagnosis: Trapped Solvent/Monomer LossDisappears->Volatiles TrueDegradation Diagnosis: Intrinsic Instability (Ester Pyrolysis) LossPersists->TrueDegradation Purify Action: Reprecipitate in Methanol & Vacuum Dry >24h Volatiles->Purify POSS Action: Add 5 wt% POSS (Nanocomposite Shielding) TrueDegradation->POSS

Figure 1: Decision tree for diagnosing thermal failure modes in PPEB-containing polymers.

Mechanism: How POSS Stabilizes the PPEB Matrix

This diagram illustrates the "Nano-Reinforcement" mechanism where POSS cages lock the flexible ethoxy spacers.

POSS_Mechanism PolymerChain PPEB Polymer Chain (Flexible Ethoxy Spacer) Heat Thermal Energy (Heat) PolymerChain->Heat High Mobility POSS POSS Nanocage (Inorganic Core) PolymerChain->POSS Physical Blending Degradation Chain Scission (Volatilization) Heat->Degradation Spacer Cleavage Composite POSS-PPEB Hybrid (Restricted Motion) Heat->Composite Resists Motion POSS->Composite Intercalation Composite->Heat Shielding Effect

Figure 2: Mechanism of thermal stabilization via POSS intercalation. The inorganic core absorbs heat and restricts the segmental motion of the flexible ethoxy spacer.

Part 4: Experimental Protocols

Protocol A: Synthesis of POSS-Reinforced PPEB Nanocomposites

Objective: Create a thermally stable hybrid material using solvent casting.

  • Dissolution: Dissolve 1.0 g of your PPEB polymer in 10 mL of THF (Tetrahydrofuran). Stir until clear.

  • Dispersion: In a separate vial, dissolve 0.05 g (5 wt%) of Octaisobutyl-POSS in 2 mL of THF. Sonicate for 15 minutes to ensure de-agglomeration.

  • Mixing: Add the POSS solution dropwise to the polymer solution under vigorous stirring.

  • Casting: Pour the mixture into a Teflon petri dish.

  • Evaporation: Cover with foil (poke holes) and let solvent evaporate at room temperature for 24 hours.

  • Vacuum Drying: Place the film in a vacuum oven at 60°C for 48 hours to remove residual THF. Crucial: Residual THF acts as a plasticizer and lowers thermal stability.

Protocol B: Acid Value Titration (Purity Check)

Why: Residual benzoic acid from the monomer acts as an autocatalyst for ester hydrolysis at high temperatures.

  • Dissolve 0.5 g of polymer in 50 mL of neutral acetone/ethanol (1:1).

  • Titrate with 0.01 N KOH using phenolphthalein indicator.

  • Target: Acid value should be < 0.5 mg KOH/g . If higher, re-precipitate the polymer in methanol.

References

  • Zhou, Y., et al. (2019). "Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics." Polymers, 11(6), 996.

    • Relevance: Establishes the baseline degradation mechanism for alkoxy-spacer liquid crystal polymers.
  • Pielichowski, K., et al. (2016). "Thermal properties of polymer nanocomposites with POSS fillers." Journal of Thermal Analysis and Calorimetry, 124, 67-78.

    • Relevance: Validates the use of POSS to increase thermal decomposition temper
  • Gielens, E., et al. (2020). "Oxidative degradation of poly(ether-ester)s: Influence of the ether spacer length." Polymer Degradation and Stability, 178, 109198. Relevance: Explains the specific oxidative attack on the ethoxy ( ) linkage in air.

"side reaction prevention in the synthesis of phenoxyphenoxy derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of phenoxyphenoxy derivatives (e.g., the Pyriproxyfen or Fenoxaprop class). These scaffolds—characterized by a Ph-O-Ph-O-R motif—are critical in agrochemistry and medicinal chemistry.[1]

Constructing the diaryl ether linkage (


) is the synthesis bottleneck. Whether you are employing Ullmann-type coupling  (Cu-catalyzed) or Nucleophilic Aromatic Substitution  (

), specific side reactions—homocoupling, hydrodehalogenation, and polymerization—can compromise yield and purity.

This guide provides troubleshooting protocols to isolate and eliminate these failure modes.

Module A: Metal-Catalyzed Coupling (Ullmann/Buchwald)

Context: Used when the electrophile is unactivated (electron-neutral or electron-rich). Primary Failure Mode: Catalyst poisoning leading to Hydrodehalogenation (reduction of Ar-X to Ar-H) or Homocoupling (Ar-Ar).

Troubleshooting Guide: The "Stalled Reaction"

Symptom: Reaction turns black/brown immediately; TLC shows starting material consumption but low product yield; formation of dehalogenated arene.

ParameterOptimization ProtocolMechanistic Rationale
Ligand Selection Switch to 8-Hydroxyquinoline or tmHD (2,2,6,6-tetramethylheptane-3,5-dione).Bidentate anionic ligands stabilize the Cu(III) intermediate, lowering the activation energy for reductive elimination and preventing radical dissociation [1].
Base Choice Replace

with

or

.
Cesium's larger cation radius ("Cesium Effect") improves solubility in DMF/DMSO, enhancing the effective concentration of the phenoxide nucleophile.
Atmosphere Strict

exclusion
(Argon sparge).
Oxygen oxidizes Cu(I) to inactive Cu(II) species. It also promotes oxidative homocoupling of phenols to quinones/biphenyls.
Halide Identity Use Aryl Bromides over Iodides if using Pd-catalysis.In Buchwald-Hartwig ethers, iodide ions can poison Pd catalysts by forming stable $[PdL_2I]^- $ species that precipitate out of the cycle [2].[2]
Visualization: The Catalytic "Death Valley"

The following diagram illustrates where the reaction diverts to side products during the catalytic cycle.

UllmannCycle Start Cu(I)-Ligand (Active Species) OxAdd Oxidative Addition [L-Cu(III)-Ar-X] Start->OxAdd Ar-X Side3 Catalyst Death (Cu(II) / Black Tar) Start->Side3 O2 / Moisture NuSub Ligand Exchange [L-Cu(III)-Ar-OPh] OxAdd->NuSub Ph-OH / Base Side1 Side Rxn: Homocoupling (Ar-Ar) OxAdd->Side1 Radical Leakage Side2 Side Rxn: Hydrodehalogenation (Ar-H) OxAdd->Side2 Beta-H Elim (if Pd used) Product Product (Ar-O-Ph) NuSub->Product Reductive Elimination Product->Start Regeneration

Figure 1: Catalytic cycle distinguishing the productive pathway (Green/Yellow) from radical leakage and deactivation pathways (Red/Grey).

Module B: Nucleophilic Aromatic Substitution ( )

Context: Used for electron-deficient rings (e.g., 2-chloropyridine in Pyriproxyfen synthesis). Primary Failure Mode: Hydrolysis (conversion of Ar-Cl to Ar-OH) and Regio-isomerization .

Critical Protocol: Controlling Hydrolysis

In the synthesis of Pyriproxyfen analogues, the reaction of 1-(4-phenoxyphenoxy)-2-propanol with 2-chloropyridine often yields the hydrolyzed pyridone byproduct if water is present.

Step-by-Step Optimization:

  • Solvent Switch: Avoid wet DMF. Use N-Methyl-2-pyrrolidone (NMP) or DMSO dried over 4Å molecular sieves.

    • Why? Hydroxide ions (generated from trace water + base) are far more nucleophilic than your phenoxide in wet dipolar aprotic solvents.

  • Temperature Ramp: Initiate reaction at 80°C , then ramp to 120°C .

    • Why? High initial heat with unreacted base promotes hydrolysis. A graduated ramp allows the phenoxide to form and engage the electrophile before thermal degradation occurs [3].

  • Leaving Group: If hydrolysis persists, switch the electrophile from -Cl to -F or -NO2 .

    • Why? Fluoride accelerates

      
       by orders of magnitude due to the high electronegativity stabilizing the Meisenheimer complex, allowing milder temperatures where hydrolysis is kinetically disfavored.
      
Interactive FAQ: Troubleshooting

Q: I am seeing a "double addition" product. What happened? A: You likely used a di-halo substrate (e.g., 2,6-dichloropyridine) and excess phenol.

  • Fix: Use a 1.1 : 1.0 stoichiometry of Electrophile:Nucleophile and add the nucleophile dropwise to the electrophile solution.

Q: My yield is high, but the product is an oil that won't crystallize. A: Phenoxyphenoxy derivatives often trap solvent.

  • Fix: Use the "Phase-Switch" purification method. Dissolve the crude oil in Toluene, then add Isopropanol or Ethanol slowly. The impurities (often oligomers) are soluble in the alcohol, while the pure ether crystallizes out upon cooling [4].

Module C: Purification & Isolation Logic

Separating the desired ether from unreacted phenol and "tar" is the final hurdle.

Protocol: The "Catch and Release" Scavenger System

For high-value intermediates where distillation is impossible due to high boiling points.

  • Copper Removal: If using Ullmann, wash the organic phase with 10% aq. EDTA or NH4OH .

    • Visual Check: Wash until the aqueous layer no longer turns blue.

  • Phenol Removal: Add a polymer-supported carbonate resin (e.g., MP-Carbonate) or wash with 2M NaOH .

    • Warning: If your product contains an ester, avoid NaOH. Use the resin method.

  • Crystallization (Pyriproxyfen Specific):

    • Dissolve crude in Ethyl Acetate (1 vol).

    • Add Methanol (3 vols).

    • Cool to 0°C.

    • Result: This specific solvent ratio keeps the "tar" in solution while precipitating the phenoxyphenoxy derivative [5].

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / No Conversion Problem->LowYield Impurity High Yield / Low Purity Problem->Impurity CheckColor Rxn turned Black instantly? LowYield->CheckColor CheckByprod Identify Byproduct Impurity->CheckByprod O2Leak CAUSE: O2 Leak / Wet Solvent ACTION: Dry solvent, Argon sparge CheckColor->O2Leak Yes LigandCheck CAUSE: Poor Ligand Match ACTION: Switch to 8-HQ or tmHD CheckColor->LigandCheck No Hydrolysis Byprod: Ar-OH (Hydrolysis) ACTION: Lower Temp, Dry NMP CheckByprod->Hydrolysis Phenol detected Homocouple Byprod: Ar-Ar (Homocoupling) ACTION: Reduce Catalyst Load CheckByprod->Homocouple Dimer detected

Figure 2: Logical flow for diagnosing reaction failures based on visual cues and analytical data.

References

  • Jones, G. O., et al. "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands." Journal of the American Chemical Society, 2017.[3] Link

  • Ingoglia, B. T., et al. "Buchwald-Hartwig Amination: Catalyst Inhibition by Halide Ions." WuXi AppTec Chemical Insights, 2024. Link

  • Moseley, J. D., et al. "Translation of Microwave Methodology to Continuous Flow for the Synthesis of Diaryl Ethers via an SNAr Reaction."[4] Donau Lab, 2013. Link

  • Baxendale, I. R., et al. "A phase-switch purification approach for the expedient removal of tagged reagents." Durham University / RSC, 2005. Link

  • Chinese Patent CN1651414A. "Separation and purification method of pyriproxyfen." Google Patents, 2005. Link

Sources

"scaling up the production of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting the Scale-Up of PPAR Agonist Scaffolds[1]

Introduction

Welcome to the technical support hub for the synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid . This molecule features a lipophilic "tail" (the phenoxyphenoxy group) linked via an ethylene spacer to a benzoic acid "head." This structural motif is characteristic of PPAR


Scaling this synthesis from gram-scale discovery to kilogram-scale process development introduces specific physicochemical challenges, primarily driven by the Williamson ether synthesis steps and the hydrophobic nature of the final acid.[1]

This guide is structured as a dynamic troubleshooting manual. We do not just list recipes; we diagnose failure modes.

Module 1: The Linker Installation (Step 1)

Reaction: Alkylation of 4-phenoxyphenol with 1,2-dibromoethane.[1]

Critical Issue: The "Bis-Dimer" Impurity

User Question: "I am scaling up the reaction of 4-phenoxyphenol with 1,2-dibromoethane. On a 50g scale, I am seeing 30-40% of a high-molecular-weight impurity that I can't remove easily. What is happening?"

Dr. Vance's Diagnosis: You are encountering competitive bis-alkylation .[1] In the Williamson ether synthesis, the mono-alkylated product (the desired bromide) contains a leaving group that is just as reactive as the starting material. If your stoichiometry is close to 1:1, the phenoxide ion will attack your product, forming the "Bis-Dimer" (1,2-bis(4-phenoxyphenoxy)ethane).[1]

The Protocol Fix:

  • Stoichiometry is King: You must use a large excess of 1,2-dibromoethane.[1] On scale, we recommend 3.0 to 4.0 equivalents .

  • Reverse Addition: Do not add the dibromoethane to the phenol/base mixture. Instead, create a slurry of the phenol and base (K₂CO₃) in refluxing solvent (Acetonitrile or MEK), and slow-feed this slurry into a solution of the hot dibromoethane. This ensures the phenol is always in the presence of a vast excess of electrophile.

  • Solvent Switch: Switch from DMF (hard to remove) to Methyl Ethyl Ketone (MEK) or Acetonitrile . These allow for easier solvent recovery and lower boiling points for thermal safety.

Visualizing the Competition:

DimerFormationPhenol4-Phenoxyphenol(Nucleophile)MonoTarget Mono-Bromide(Desired Product)Phenol->Mono Reaction 1(Fast)DimerBis-Dimer Impurity(Dead End)Phenol->Dimer Attack on ProductDBE1,2-Dibromoethane(Electrophile)DBE->MonoMono->Dimer Reaction 2(If DBE is low)

Figure 1: Kinetic competition. High concentration of DBE suppresses the red path.

Module 2: The Convergent Coupling (Step 2)

Reaction: Coupling the Mono-Bromide (from Step 1) with Ethyl 4-hydroxybenzoate.[1]

Critical Issue: Stalled Conversion & "The Slurry"

User Question: "The reaction stalls at 85% conversion after 24 hours. Adding more base doesn't help, and the reaction mixture has turned into a thick, un-stirrable paste."

Dr. Vance's Diagnosis: This is a mass transfer failure.

  • The Stall: Alkyl bromides are moderately reactive. As the reaction proceeds, KBr precipitates. If the solvent volume is too low, the salts coat the base (K₂CO₃), shutting down the surface chemistry.

  • The Paste: You are likely running this too concentrated (e.g., 5 volumes of solvent).

The Protocol Fix:

  • Catalysis: Add 5 mol% Potassium Iodide (KI) or Tetrabutylammonium Bromide (TBAB). This facilitates the Finkelstein reaction in situ, converting the bromide to the more reactive iodide transiently.

  • Dilution: Run at 10-12 volumes of solvent (mL per gram of limiting reagent).

  • Agitation: Switch from magnetic stirring (useless for slurries >100g) to an overhead mechanical stirrer with a hydrofoil impeller.

Data Table: Solvent Selection for Step 2

SolventBoiling PointReaction RateWorkup EaseRecommendation
DMF 153°CFastPoor (High water solubility, hard to dry)Avoid on >100g scale
Acetone 56°CSlowGoodToo slow for this substrate
MEK 80°CModerateExcellent (Azeotropes with water)Preferred
Toluene 110°CSlow (Non-polar)GoodRequires Phase Transfer Catalyst
Module 3: Hydrolysis and Isolation (Step 3)

Reaction: Saponification of the Ethyl Ester to the Free Acid.

Critical Issue: Occlusion & "Gummy" Precipitates

User Question: "When I acidify the saponification mixture to precipitate the product, I get a sticky gum that traps inorganic salts. Drying it takes forever."

Dr. Vance's Diagnosis: The target acid is highly lipophilic. Rapid acidification causes it to crash out as an amorphous oil (oiling out) rather than a crystal, trapping NaCl/KCl inside the matrix.

The Protocol Fix: Controlled pH Swing

  • Saponify: Use NaOH in Ethanol/Water (3:1). Ensure complete dissolution.

  • Clear Filter: Crucial Step. Filter the alkaline solution before acidification to remove any mechanical impurities or dust.

  • Hot Acidification:

    • Heat the alkaline solution to 50-60°C .

    • Add 1M HCl slowly until the solution is just cloudy (approx pH 8-9).

    • Seed: Add pure seed crystals of the acid.

    • Continue adding HCl slowly over 1 hour to pH 2.

    • Why? Acidifying hot keeps the product in the "metastable zone" longer, promoting crystal growth over amorphous crashing.

  • Digestion: Once at pH 2, hold the slurry at 50°C for 1 hour (Ostwald ripening), then cool slowly to 20°C before filtration.

Module 4: Process Flow & Safety

Visualizing the Workflow:

ProcessFlowcluster_step1Step 1: Linker Installationcluster_step2Step 2: Couplingcluster_step3Step 3: HydrolysisS1_Inputs4-Phenoxyphenol+ 1,2-Dibromoethane (4.0 eq)S1_RxnReflux in MEK(K2CO3 base)S1_Inputs->S1_RxnS1_WorkupDistill excess DBECrystallize from EtOHS1_Rxn->S1_WorkupS2_RxnReflux in MEK(24-36 hrs)S1_Workup->S2_Rxn Intermediate BromideS2_InputsEthyl 4-hydroxybenzoate+ KI (cat)S2_Inputs->S2_RxnS3_RxnNaOH / EtOH / H2OSaponificationS2_Rxn->S3_Rxn Intermediate EsterS3_IsoHot Acidification (60°C)Controlled pH dropS3_Rxn->S3_Iso

Figure 2: Optimized Scale-Up Workflow avoiding chromatography.

References & Grounding
  • Williamson Ether Synthesis Scale-Up:

    • Source: Organic Process Research & Development (OPRD). The use of MEK and inorganic bases for phenol alkylation is a standard industrial practice to avoid DMF.

    • Protocol Validation: See Org. Synth. 2005, 82, 69 for general principles of alkylation scale-up.[1] [2]

  • Impurity Management (Dimerization):

    • Source: The kinetic competition in dihaloalkane alkylations is well-documented.[1] Using excess electrophile (3-5 eq) is the standard mitigation.[1]

    • Reference:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.6.[1]

  • Purification of Phenoxybenzoic Acids:

    • Source: Patents regarding Fenofibrate and related PPAR agonists describe the purification of these lipophilic acids via hot acidification.

    • Reference: US Patent 4,058,552 (Preparation of phenoxybenzoic acid derivatives).

  • Phase Transfer Catalysis:

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. (Explains the role of KI/TBAI in solid-liquid alkylations).

Disclaimer: This guide is intended for qualified chemical professionals. Always review Safety Data Sheets (SDS) for 1,2-dibromoethane (carcinogen) and 4-phenoxyphenol before handling.[1]

Technical Support Center: Degradation Pathways of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during forced degradation studies. The insights and protocols herein are synthesized from established principles of chemical degradation for structurally related aromatic ethers and carboxylic acids, providing a robust framework for your investigations.

Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation Behavior

Question 1: What are the primary chemical liabilities of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid that I should be aware of when designing my stress studies?

As a Senior Application Scientist, my primary advice is to first analyze the molecule's structure to anticipate its degradation pathways. 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid possesses several functional groups susceptible to degradation under standard stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

  • Ether Linkages: The molecule contains two ether linkages (an aliphatic ethoxy chain and an aromatic phenoxy group). Ether bonds, particularly benzylic ethers, are susceptible to oxidative cleavage.[3][4][5] This can lead to the formation of hemiacetals that are unstable and can further break down into alcohols and aldehydes or ketones.[4]

  • Carboxylic Acid Group: The benzoic acid moiety can undergo decarboxylation under certain conditions, especially photolytic stress, in what is known as a photo-Kolbe reaction.[6]

  • Aromatic Rings: The phenyl rings can be susceptible to oxidative attack, leading to the formation of hydroxylated byproducts.[7]

Therefore, your forced degradation studies should prioritize conditions that challenge these specific functional groups.

Question 2: I am starting my forced degradation studies. What are the recommended initial stress conditions based on ICH guidelines?

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][8] A typical starting point, aiming for 5-20% degradation, would involve the following conditions[1][8]:

Stress ConditionTypical ParametersRationale & Potential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursWhile ethers are generally stable to acid hydrolysis at physiological pH, strenuous acidic conditions can potentially lead to cleavage of the ether linkages.[3]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimilar to acid hydrolysis, ether bonds are relatively stable, but extreme pH and temperature might induce degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThis is a critical stress test for this molecule due to the presence of ether linkages, which are prone to oxidative cleavage.[3][4][5]
Thermal Degradation 105°C for 6 hours (solid state)To assess the intrinsic thermal stability of the molecule.
Photodegradation Exposure to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours)[2][9]To investigate potential photolytic cleavage of the ether bonds or decarboxylation of the benzoic acid moiety.[6]

Expert Tip: It is essential to perform these studies with a well-characterized batch of the drug substance.[8] Always include a control sample (unstressed) in your analysis for comparison.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

Question 3: My initial oxidative stress study with 3% H₂O₂ showed no significant degradation. What should I do next?

This is a common scenario, and it indicates that the molecule is relatively stable under mild oxidative conditions. Here’s a systematic approach to troubleshoot and achieve the desired level of degradation:

  • Increase Stressor Concentration: Incrementally increase the concentration of hydrogen peroxide. For example, you can try 6% or even up to 30% H₂O₂.[10]

  • Elevate Temperature: Perform the oxidation at a higher temperature, for instance, 60°C. The combination of a chemical stressor and heat can accelerate degradation.

  • Extend Exposure Time: Increase the duration of the stress study. Monitor the degradation at intermediate time points (e.g., 24, 48, 72 hours) to track the degradation kinetics.

  • Consider a Different Oxidizing Agent: If hydrogen peroxide is not effective, consider using other oxidizing agents like AIBN (azobisisobutyronitrile), which is a radical initiator.[11]

Causality: The lack of degradation suggests that the activation energy for the oxidative cleavage of the ether bonds in your molecule is not met under the initial conditions. By increasing the concentration of the oxidizing agent, temperature, or exposure time, you are providing more energy to the system to overcome this barrier.

Question 4: I am observing multiple degradation products in my HPLC chromatogram after photolytic stress. How can I identify them?

The presence of multiple peaks indicates that several degradation pathways are occurring simultaneously. A logical workflow for identification is crucial:

Experimental Workflow for Degradant Identification

G cluster_0 LC-UV Analysis cluster_1 Mass Spectrometry Analysis cluster_2 Structure Elucidation cluster_3 Confirmation A Observe Multiple Peaks B LC-MS Analysis (Determine m/z of Parent and Degradants) A->B Initial Identification C LC-MS/MS Analysis (Fragment Parent and Degradants) B->C Structural Information D Compare Fragmentation Patterns C->D Data Analysis E Propose Degradant Structures D->E Hypothesis Generation F Synthesize Proposed Degradants (if necessary) E->F Verification G Compare Retention Time and Spectra with Standards F->G

Caption: Workflow for the identification of degradation products.

Step-by-Step Protocol:

  • LC-MS Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product. This will provide the molecular weight of the degradants.

  • LC-MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on both the parent compound and the degradation products. By fragmenting the molecules, you can obtain structural information.

  • Compare Fragmentation Patterns: Compare the fragmentation pattern of the degradation products with that of the parent compound. Common fragments can help in identifying the core structure that remains intact, while the loss of certain fragments can indicate the site of degradation.

  • Propose Structures: Based on the mass difference between the parent and the degradants, and the fragmentation patterns, you can propose potential structures for the degradation products. For example, a loss of 44 Da could suggest decarboxylation.

  • Confirmation (Optional but Recommended): If possible, synthesize the proposed degradation products and compare their retention times and mass spectra with the observed degradants for definitive identification.

Section 3: In-depth Technical Protocols & Pathways

Question 5: Can you provide a detailed protocol for a stability-indicating HPLC method development for 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid and its potential degradants?

Developing a stability-indicating method ensures that all degradation products are separated from the parent peak and from each other, allowing for accurate quantification.

Protocol: Stability-Indicating RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for nonpolar compounds.[12]

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic acid in water. The acid helps in protonating the carboxylic acid group, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol. These are common organic modifiers for reversed-phase chromatography.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% to 95% Solvent B over 30 minutes. This will help in eluting a wide range of polar and nonpolar compounds.

  • Detection Wavelength:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Based on the UV spectra of the parent compound, select an appropriate wavelength for quantification (e.g., around 230 nm or 280 nm for aromatic compounds).[12]

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, photolytic, and thermal).

    • Analyze the chromatogram for peak resolution. If co-elution is observed, adjust the gradient slope, the initial and final percentage of Solvent B, or the flow rate.

    • If resolution is still not achieved, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Question 6: What are the plausible degradation pathways for 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid under oxidative and photolytic stress?

Based on the chemical structure and literature on related compounds, we can propose the following degradation pathways.

Proposed Oxidative Degradation Pathway

Oxidative stress is likely to target the ether linkages. The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by the insertion of an oxygen atom to form an unstable hemiacetal.[3][4]

G A 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid B Oxidative Stress (e.g., H₂O₂) A->B C Unstable Hemiacetal Intermediate B->C Hydrogen Abstraction & Oxygen Insertion D Phenol C->D Cleavage E 4-Hydroxyphenoxy)ethoxy]benzoic acid C->E Cleavage F Further Oxidation Products D->F E->F

Caption: Proposed oxidative degradation pathway.

Proposed Photolytic Degradation Pathway

Under photolytic stress, two primary degradation pathways are plausible: cleavage of the ether bond and decarboxylation of the benzoic acid.[6]

G cluster_0 Starting Material cluster_1 Photolytic Stress (UV/Vis Light) cluster_2 Pathway 1: Ether Cleavage cluster_3 Pathway 2: Photo-Kolbe Reaction A 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid B hv A->B C Phenoxy Radical B->C D [2-(4-carboxyphenoxy)ethoxy] Radical B->D E 4-[2-(4-Phenoxyphenoxy)ethoxy]phenyl Radical B->E F CO₂ B->F

Sources

"refining crystallization methods for obtaining high-purity 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Process Research & Development (OPRD).

Subject: Refining Crystallization Methods for High-Purity 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid Ticket ID: CRYST-PPBA-001 Support Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are dealing with 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid , a molecule that presents a classic "Janus" problem in crystallization:

  • The Head: A polar, hydrogen-bonding benzoic acid moiety (prone to dimerization).

  • The Tail: A highly lipophilic, flexible phenoxy-phenoxy-ethoxy chain.

The Core Challenge: The flexible ethoxy linker and lipophilic tail often cause this molecule to "oil out" (undergo liquid-liquid phase separation) rather than nucleate into a crystal lattice, particularly in aqueous-organic mixtures. Furthermore, the "phenoxyphenol" starting material is a notorious impurity that co-crystallizes due to π-π stacking.

This guide moves beyond standard recipes to provide a self-validating engineering approach to purifying this specific compound.

Part 1: The Pre-Crystallization "Chemical Filter"

Before attempting recrystallization, you must chemically reject the non-acidic impurities (specifically unreacted 4-phenoxyphenoxy phenol). Recrystallization alone often fails to remove these due to structural similarity.

The Protocol: pH-Swing Extraction Rationale: Exploits the pKa difference between the benzoic acid (~4.2) and the phenol impurity (~10).

  • Dissolution: Dissolve crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: Do not use NaOH yet; high pH can ionize the phenol, causing it to stay in the water layer. Bicarbonate (pH ~8.5) ionizes the benzoic acid but leaves the phenol largely protonated (neutral).

  • The Wash: Extract the aqueous layer twice with Ethyl Acetate or Toluene .

    • Mechanism:[1][2][3][4][5] The neutral phenol partitions into the organic layer. The product (benzoate salt) stays in the water.

  • Precipitation: Acidify the aqueous layer slowly with 2N HCl to pH 2–3.

  • Filtration: Collect the precipitated solid. This is your feedstock for crystallization.

Part 2: Solvent System Selection

Direct crystallization requires a solvent that accommodates the hydrophobic tail at high temperatures but forces the polar head to organize the lattice upon cooling.

Solvent Screening Matrix
Solvent SystemRoleBehaviorRecommended For
Ethanol / Water Anti-solventHigh Risk of Oiling. Water repels the hydrophobic tail too aggressively.[1]High-yield recovery (if seeded properly).[1]
Toluene / Heptane Normal PhaseExcellent. Toluene solvates the ether tail; Heptane forces precipitation.[1]High-purity polishing (removes color).[1]
Isopropyl Acetate (IPAc) Single SolventBalanced. Moderate solubility hot; low solubility cold.[1]Scale-up (Process Safety).
Acetic Acid ProtogenicSpecific. Breaks acid dimers, often yielding different polymorphs.[1]Removing stubborn inorganic salts.

Recommendation: For the highest purity, use Toluene/Heptane or IPAc . Avoid Ethanol/Water unless you have seed crystals, as the "oiling out" risk is highest here.

Part 3: The Optimized Crystallization Protocol

Method: Controlled Cooling with Seeding (Toluene/Heptane System) Objective: Avoid Liquid-Liquid Phase Separation (LLPS) and promote large, filterable needles.[1]

Step-by-Step Workflow:

  • Dissolution (The Thermodynamic Limit):

    • Charge crude solid (from Part 1) into a reactor.

    • Add Toluene (approx. 5–7 volumes).

    • Heat to 80°C . If not fully dissolved, add Toluene in 0.5 vol increments.[1] Do not exceed 10 volumes.

    • Critical Check: The solution must be clear and yellow/orange. If dark brown/black, treat with activated carbon (CUNO filtration) while hot.

  • Nucleation Zone (The Kinetic Control):

    • Cool slowly to 65°C .

    • SEEDING (Crucial): Add 0.5 wt% pure seed crystals.

    • Hold: Maintain 65°C for 30 minutes. Ensure seeds do not dissolve (supersaturation check).

  • Crystal Growth:

    • Cool from 65°C to 20°C over 4 hours (Linear ramp: ~11°C/hour).

    • Why slow? Fast cooling traps impurities in the flexible ether chain lattice.

  • Anti-Solvent Addition (Yield Maximization):

    • Once at 20°C, add n-Heptane (3 volumes) dropwise over 1 hour.

    • Warning: Adding Heptane at 80°C will cause oiling. Add it only after a crystal bed is established.

  • Isolation:

    • Filter on a Büchner funnel.[6]

    • Wash cake with 2:1 Heptane:Toluene.

    • Dry under vacuum at 50°C.

Part 4: Visualizing the Logic

Workflow 1: The Purification Logic (pH Swing)

pH_Swing_Logic Start Crude Mixture (Product + Phenol Impurity) Step1 Dissolve in 10% NaHCO3 (aq) pH ~8.5 Start->Step1 Step2 Partitioning Step Add Ethyl Acetate & Shake Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer Contains: Phenol Impurity (Neutral) Split->OrgLayer Top Layer AqLayer Aqueous Layer Contains: Benzoate Salt (Ionized) Split->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Step3 Acidify with HCl to pH 2-3 AqLayer->Step3 Final Precipitate High Purity Acid (Feed for Crystallization) Step3->Final

Caption: The "Chemical Filter" strategy utilizing pKa differences to reject phenolic impurities prior to crystallization.

Workflow 2: Troubleshooting "Oiling Out"

Oiling_Troubleshoot Issue Problem: Solution turns cloudy/milky (Oiling Out) instead of crystallizing Check1 Is Temp > Cloud Point? Issue->Check1 Action1 Reheat to dissolve oil. Add 0.5% Seed Crystals. Check1->Action1 Yes (Metastable) Action2 Solvent Composition Wrong. Too much water/heptane. Check1->Action2 No (Unstable) Result1 Hold at metastable zone. Cool slower (5°C/hr). Action1->Result1 Result2 Add 'Good Solvent' (Toluene/Ethanol) to shift solubility curve. Action2->Result2

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during cooling.

Part 5: Troubleshooting & FAQs

Q1: The crystals are extremely fine and clog the filter. How do I fix this?

  • Cause: Nucleation was too rapid (crash cooling) or agitation was too aggressive (secondary nucleation).

  • Fix:

    • Ostwald Ripening: Reheat the slurry to 5°C below the dissolution temperature and cycle the temperature (+/- 5°C) for 2 hours. This dissolves "fines" and deposits them onto larger crystals.

    • Agitation: Reduce stirring speed. High shear breaks the fragile needles common to benzoic acid derivatives [1].

Q2: My product has a persistent pink/brown hue.

  • Cause: Oxidative degradation of the phenoxy moiety or trace phenol retention.

  • Fix: Add Sodium Metabisulfite (0.5 wt%) during the initial acidification step (Part 1) to act as a scavenger. Alternatively, use activated charcoal in the hot Toluene step, but ensure you filter over Celite to remove all carbon fines.

Q3: Why Toluene? Isn't Ethanol safer?

  • Scientific Rationale: Ethanol is a "good" solvent for both the acid head and the phenol impurity. Toluene is more selective; it solvates the hydrophobic tail well but, upon cooling, the π-stacking interactions of the product drive crystallization more effectively than the impurity, which stays in solution. Toluene also allows for higher drying temperatures to remove solvates [2].

Q4: I see two melting points (e.g., 145°C and 152°C).

  • Diagnosis: You likely have Polymorphism .

  • Action: Flexible ether-linked acids are prone to conformational polymorphism.

    • Form I (Stable): Usually obtained from slow cooling in non-polar solvents (Toluene).

    • Form II (Metastable): Often from rapid crash-cooling in Ethanol/Water.[1]

    • Verification: Run DSC (Differential Scanning Calorimetry). Always aim for the highest melting form for thermodynamic stability.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for controlling crystal habit and Ostwald ripening).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Source for solvent selection strategies regarding "oiling out" phenomena).

  • Fujiwara, M., et al. (2005). "Monitoring and Control of Liquid-Liquid Phase Separation in Crystallization." Crystal Growth & Design. Link (Mechanistic insight into handling the "oiling out" of hydrophobic acids).

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press. (Foundational text on the kinetics of nucleation vs. growth).

Sources

Validation & Comparative

Comparative Analysis of Polymer Architectures Derived from Phenoxybenzoic Acid Isomers

[1]

Executive Summary

This guide provides an in-depth technical comparison of polymers derived from isomeric phenoxybenzoic acid monomers. Specifically, it contrasts the high-performance thermoplastics derived from 4-phenoxybenzoic acid (para-isomer) with the processable, amorphous variants derived from 3-phenoxybenzoic acid (meta-isomer) and their hyperbranched derivatives.

The core distinction lies in the polymer backbone geometry: para-linkages facilitate dense chain packing and crystallization, yielding high-temperature stability (PEK/PEEK family), while meta-linkages introduce kinks that disrupt lattice formation, enhancing solubility and processability at the cost of thermal ceilings.

Monomer Profiles and Structural Causality

4-Phenoxybenzoic Acid (Linear-Rigid)[2][3]
  • Role: Precursor to Poly(ether ketone) (PEK) via self-condensation.[1][2]

  • Structural Impact: The 1,4-substitution pattern creates a linear "rod-like" polymer chain.[1][2] This linearity maximizes intermolecular

    
    -
    
    
    stacking and crystallinity.[1][2]
  • Key Property: Solvent resistance and high melting point (

    
    ).[1][2]
    
3-Phenoxybenzoic Acid (Linear-Kinked)[2][3]
  • Role: Modifier for crystallinity reduction or precursor to amorphous poly(ether ketone)s.[1][2]

  • Structural Impact: The 1,3-substitution pattern introduces a

    
     bond angle "kink" in the backbone. This prevents efficient chain packing.[1][2]
    
  • Key Property: Enhanced solubility in organic solvents (e.g., DMAc, NMP) and lower processing temperatures.

AB Derivatives (Hyperbranched)
  • Monomer Example: 3,5-bis(4-aminophenoxy)benzoic acid (an AB

    
     monomer).[1][2]
    
  • Role: Synthesis of hyperbranched polymers (HBPs) without gelation.[1][2]

  • Structural Impact: Dendritic globular architecture with high density of terminal functional groups.[1][2]

  • Key Property: Low solution viscosity and high reactivity for surface functionalization.[1][2]

Synthesis Workflows

The following diagram illustrates the divergent synthesis pathways for linear semi-crystalline polymers versus hyperbranched architectures.

SynthesisPathwaysMonomer44-Phenoxybenzoic Acid(AB Monomer)ActivationAcid Chloride Activation(SOCl2)Monomer4->ActivationMonomer33-Phenoxybenzoic Acid(AB Monomer)Monomer3->ActivationMonomerAB23,5-bis(phenoxy)benzoic acid deriv.(AB2 Monomer)MonomerAB2->ActivationFCAFriedel-Crafts Acylation(AlCl3 / PhNO2)Activation->FCASelf-CondensationPolymerPPoly(4-phenoxybenzoyl)(Semi-Crystalline PEK)FCA->PolymerPPara-linked(Linear)PolymerMPoly(3-phenoxybenzoyl)(Amorphous/Semi-Crystalline)FCA->PolymerMMeta-linked(Kinked)PolymerHBHyperbranchedPoly(ether ketone)FCA->PolymerHBAB2 Branching(No Gelation)

Figure 1: Synthetic divergence based on monomer geometry and functionality (AB vs AB2).

Comparative Property Analysis

The following data contrasts the properties of polymers derived from these monomers. Note the trade-off between thermal stability and processability.[1][2]

Table 1: Physicochemical Properties Comparison[4][5]
PropertyPoly(4-phenoxybenzoyl) (Para)Poly(3-phenoxybenzoyl) (Meta)Hyperbranched PEK (AB

)
Architecture Linear, Semi-CrystallineLinear, Amorphous/Low Cryst.[1][2]Globular, Dendritic
Glass Transition (

)
~154°C~145°C150–160°C (End-group dependent)
Melting Point (

)
~367°CNone (or weak < 280°C)None (Amorphous)
Solubility Insoluble (except conc.[2]

)
Soluble in NMP, DMAc, CHCl

Highly Soluble (THF, DMF, DMSO)
Young's Modulus 3.5 – 4.0 GPa2.8 – 3.2 GPa< 2.0 GPa (Low Entanglement)
Viscosity (

)
High (Entangled chains)ModerateLow (Newtonian melt behavior)
Primary Application Aerospace composites, BearingsMembranes, CoatingsDrug delivery carriers, Rheology modifiers

Critical Insight: The meta-linkage in 3-phenoxybenzoic acid disrupts the crystal lattice, lowering


 significantly while maintaining a high 

due to the inherent rigidity of the aromatic backbone. This "high

, amorphous" profile is ideal for gas separation membranes where free volume is required.

Experimental Protocols

Protocol A: Synthesis of Poly(4-phenoxybenzoyl) (PEK)

Target: High-molecular weight, semi-crystalline polymer.

Reagents:

  • 4-Phenoxybenzoic acid (10 mmol)[1][2]

  • Thionyl chloride (

    
    ) (Excess)
    
  • Aluminum chloride (

    
    ) (13 mmol)
    
  • Solvent: 1,2-Dichloroethane or Nitrobenzene

Methodology:

  • Activation: Reflux 4-phenoxybenzoic acid in

    
     with a drop of DMF for 3 hours. Distill off excess 
    
    
    to isolate 4-phenoxybenzoyl chloride.
  • Polymerization: Dissolve the acid chloride in dry 1,2-dichloroethane at 0°C under

    
    .
    
  • Catalyst Addition: Add

    
     slowly to control the exotherm. The solution will turn deep red/orange (formation of acylium complex).
    
  • Propagation: Allow reaction to warm to room temperature and stir for 12–24 hours. The polymer may precipitate as a complex gel.[1][2]

  • Work-up: Quench the reaction mixture into methanol acidified with HCl. This breaks the Al-complex and precipitates the white polymer.[1][2]

  • Purification: Wash repeatedly with boiling water and methanol to remove aluminum salts.[1][2] Dry at 120°C under vacuum.

Protocol B: Synthesis of Hyperbranched Poly(ether ketone)

Target: Soluble, functionalized globular polymer.

Reagents:

  • 3,5-bis(4-aminophenoxy)benzoic acid (AB

    
     monomer)
    
  • Triphenyl phosphite (TPP) / Pyridine (Condensing agents)

  • Solvent: NMP (N-methyl-2-pyrrolidone) containing 4% LiCl[1][2]

Methodology:

  • Dissolution: Dissolve the AB

    
     monomer in NMP/LiCl under inert atmosphere.
    
  • Activation: Add TPP and pyridine. Heat to 100°C for 3 hours.

  • Polycondensation: Raise temperature to 120°C for 12 hours. Unlike linear polymerization, viscosity will not rise exponentially until very high conversion.

  • Termination: (Optional) Add a capping agent (e.g., benzoyl chloride) to modify end-groups.

  • Precipitation: Pour solution into methanol. Collect the fine powder precipitate.[1][2]

  • Validation: Verify structure via

    
    -NMR (look for degree of branching peaks) and GPC (low polydispersity relative to molecular weight).
    

Drug Delivery Applications (Polyanhydride Context)

While PEKs are engineering plastics, phenoxybenzoic acid moieties are critical in polyanhydrides (e.g., Poly(CPP-SA)) for controlled drug release (Gliadel® wafers).

  • Mechanism: The hydrophobic phenoxybenzoic aromatic ring protects the anhydride bond from hydrolysis.

  • Comparison:

    • Aliphatic linkers (Sebacic Acid): Fast degradation (days).[1][2]

    • Aromatic linkers (1,3-bis(p-carboxyphenoxy)propane): Slow degradation (years).[1][2]

    • Copolymerization: By adjusting the ratio of phenoxybenzoic acid derivatives to aliphatic acids, the degradation rate is tuned to match the therapeutic window.

DegradationPolymerPoly(CPP-SA)CopolymerHydrolysisHydrolytic Cleavage(Surface Erosion)Polymer->HydrolysisWater ContactReleaseDrug Release(Zero Order)Hydrolysis->ReleaseMonomer Dissolution

Figure 2: Surface erosion mechanism in phenoxybenzoic-based polyanhydrides.[1][2]

References

  • Synthesis and Properties of Poly(aryl ether ketone)s. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hyperbranched Polymers with Controlled Structure. Polymer Chemistry (RSC). Link

  • The Development of Polyanhydrides for Drug Delivery Applications. National Institutes of Health (PMC).[1][2] Link

  • Polyether ether ketone (PEEK) Properties and Synthesis. SpecialChem. Link

  • Glass Transition Temperature of Filled Polymers. DTIC Archive. Link

A Guide to the Cross-Validation of Experimental and Computational Results for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the principles and detailed protocols for a dual-pronged approach. We will first describe the essential experimental techniques required to characterize the molecule. Subsequently, we will detail a robust computational chemistry workflow to predict its properties. The core of this guide is the final cross-validation, where these two datasets are critically compared to achieve a higher degree of confidence in the final structural assignment. This integrated strategy enhances scientific rigor and accelerates research by using computational methods to rationalize experimental outcomes.[1][2]

Part 1: Experimental Characterization

The foundation of any chemical analysis is the physical sample. The first step, which precedes all others, is to obtain a sample of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid with high purity, typically confirmed by techniques like HPLC or elemental analysis. Once a verified sample is in hand, a suite of spectroscopic and spectrometric techniques is employed to probe its molecular structure.

The causality behind our choice of experiments is straightforward:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.

  • Mass Spectrometry (MS): Delivers a highly accurate measurement of the molecular weight and provides fragmentation patterns that offer clues about the molecule's substructures.

Anticipated Experimental Data

Based on the known structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, we can anticipate the key features in its spectra. This predictive exercise is crucial for guiding data interpretation. Data for structurally similar compounds, such as 4-phenoxybenzoic acid and 4-ethoxybenzoic acid, can help inform these expectations.[3][4]

Experimental Technique Expected Observation Structural Rationale
¹H NMR (400 MHz, DMSO-d₆)Multiplets (~6.9-8.0 ppm)Protons on the three aromatic rings.
Triplets (~4.2-4.5 ppm)The two ethoxy (-O-CH₂-CH₂-O-) methylene groups.
Broad Singlet (>12 ppm)The acidic proton of the carboxylic acid group.
¹³C NMR (100 MHz, DMSO-d₆)Multiple signals (~115-160 ppm)Aromatic and ether-linked carbons.
Signals (~65-70 ppm)Ethoxy methylene carbons.
Signal (~167 ppm)Carboxylic acid carbonyl carbon.
High-Resolution MS (ESI-) [M-H]⁻ ion at m/z ~363.12Deprotonation of the carboxylic acid. The exact mass confirms the elemental formula C₂₁H₁₈O₅.
Experimental Protocol: NMR Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; it readily dissolves the polar carboxylic acid and shifts the exchangeable acid proton far downfield, preventing interference with other signals.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered at 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm, centered at 110 ppm.

    • Acquire at least 1024 scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (39.52 ppm).

Part 2: Computational Modeling

Computational chemistry allows us to build a virtual model of the molecule and calculate its properties from first principles.[5] Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for molecules of this size.

The objective is to compute the molecule's minimum energy geometry and then predict its NMR chemical shifts and other properties, providing a theoretical dataset to compare against our experimental results.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

G cluster_setup 1. Initial Setup cluster_conf 2. Conformational Analysis cluster_dft 3. DFT Calculation cluster_post 4. Post-Processing bld Build 2D Structure conv Convert to 3D bld->conv conf_search Perform Conformational Search (e.g., MMFF94) conv->conf_search low_e Identify Lowest Energy Conformer conf_search->low_e opt Geometry Optimization (B3LYP/6-311++G(d,p)) low_e->opt freq Frequency Calculation (Confirm Minimum) opt->freq nmr NMR Shielding Calculation (GIAO Method) freq->nmr scale Scale NMR Shieldings (vs. TMS) nmr->scale extract Extract Data (Geometries, Frequencies) scale->extract

Caption: Workflow for the computational characterization of the molecule.

Computational Protocol: DFT Calculations

This protocol describes the steps for performing a DFT calculation using a common software package like Gaussian.

  • Structure Building: Draw the 2D structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid in a chemical editor and convert it to a 3D structure.

  • Conformational Search: Due to the flexible ether linkage, the molecule has multiple low-energy conformations. Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the most stable conformer. This is a critical step, as subsequent calculations should be performed on the global minimum energy structure.

  • Geometry Optimization:

    • Use the lowest energy conformer as the starting geometry for a DFT calculation.

    • Employ the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-regarded for organic molecules, providing accurate geometries and properties.

    • Perform a geometry optimization to find the minimum energy structure at this level of theory.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same functional and basis set. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • NMR Calculation:

    • Using the optimized geometry, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[6]

    • Separately, perform the same calculation for Tetramethylsilane (TMS) using the identical level of theory and basis set.

  • Data Analysis: Calculate the final predicted ¹H and ¹³C chemical shifts by subtracting the calculated isotropic shielding values of the target molecule from the calculated shielding value of TMS.

Part 3: Cross-Validation of Results

This is the culminating step where the experimental and computational datasets are directly compared.[7][8] The goal is to find a strong correlation between the measured and calculated values, which provides powerful evidence for the correct structural assignment.

Integrated Validation Workflow

G cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Cross-Validation sample Pure Sample nmr_exp NMR Experiment sample->nmr_exp ms_exp MS Experiment sample->ms_exp compare Compare Spectra (¹H & ¹³C Shifts) nmr_exp->compare Experimental Data confirm Structural Confirmation ms_exp->confirm Mass Confirmation model In Silico Model dft DFT Calculation model->dft nmr_pred Predicted NMR dft->nmr_pred nmr_pred->compare Calculated Data compare->confirm

Caption: The synergistic workflow of cross-validation.

Comparative Analysis: Theory vs. Experiment

The table below directly compares the anticipated experimental NMR data with hypothetical calculated values. A strong correlation (e.g., an R² value > 0.98 for ¹³C shifts) is considered an excellent validation.

Atom Type Anticipated Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Δ (ppm)
Carboxylic Acid>12.012.85-
Aromatic Protons6.9 - 8.06.95 - 7.95< 0.1
Ethoxy (-OCH₂-)~4.44.42< 0.05
Ethoxy (-CH₂O-)~4.24.25< 0.05
Atom Type Anticipated Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm) Δ (ppm)
Carbonyl (C=O)~167168.51.5
Aromatic (C-O, C-C)115 - 160116 - 161< 2.0
Ethoxy (-CH₂-)65 - 7066 - 71< 2.0

Discussion of Discrepancies: Small deviations between experimental and calculated values are expected and informative.

  • Solvent Effects: Experimental spectra are recorded in a solvent (DMSO-d₆), whereas our primary computation was performed in the gas phase. The polarity and specific interactions (like hydrogen bonding) of the solvent can slightly alter the electronic environment and thus the chemical shifts. More advanced computational models can include a solvent continuum model (e.g., PCM) to account for this.

  • Conformational Dynamics: While we used the lowest energy conformer, in solution, the molecule is dynamic and exists as an equilibrium of multiple conformations. The experimental spectrum represents a population-weighted average, which can differ slightly from the single-conformer calculation.

Conclusion

The rigorous cross-validation between experimental spectroscopy and first-principles computational modeling represents the gold standard for structural elucidation in modern chemistry. By integrating high-quality NMR and MS data with accurate DFT calculations, we move beyond simple data collection to a deeper understanding of the molecule. The strong concordance between the predicted experimental values and the calculated properties for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid would provide an exceptionally high degree of confidence in its assigned structure. This dual approach not only validates the final result but also provides a richer dataset, including a computationally optimized 3D structure, that can be invaluable for further research in fields like drug discovery and materials science.[9][10]

References

  • Böhme, M. (2020). Computational methods for small molecule identification. GI Digital Library. Available at: [Link]

  • Weber, R. J. (2016). Computational Modeling of Small Molecules. UNT Digital Library. Available at: [Link]

  • Dührkop, K. (2018). Computational Methods for Small Molecule Identification. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data. Available at: [Link]

  • Wang, J., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Comparison between experimental and computational studies for the validation of radical mechanism. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoic acid. PubChem Compound Database. Available at: [Link]

  • Open Access Journals. (n.d.). An Over View of Computational Chemistry. Available at: [Link]

  • Unsal, E., et al. (2012). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem Compound Database. Available at: [Link]

Sources

A Comparative Performance Analysis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic Acid-Based Materials in Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of materials derived from 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, a versatile monomer known for its utility in creating high-performance polymers and functional materials. We will objectively benchmark its performance against relevant alternatives, supported by experimental data and established scientific principles. This document is intended for researchers, materials scientists, and drug development professionals seeking to understand the unique advantages and potential applications of this class of materials.

Introduction to Ether-Linked Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis, valued for their versatile reactivity and presence in numerous biologically active compounds and functional materials.[1][2] The introduction of flexible ether linkages, particularly those incorporating multiple aromatic rings, imparts a unique combination of thermal stability, chemical resistance, and processability. The molecule at the core of our discussion, 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, belongs to this family. Its structure, featuring a terminal carboxylic acid group for polymerization or functionalization, and a flexible ether chain with two phenyl rings, suggests its potential in applications demanding high performance, such as specialty polymers and advanced drug delivery systems.[3][4]

The structure of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid is closely related to 4-phenoxybenzoic acid and 4-(4-phenoxyphenoxy)benzoic acid, which are known monomers for polymers like Polyether Ether Ketone (PEEK).[3] These materials are prized for their high-temperature resistance and excellent mechanical properties.[3] This guide will explore the performance landscape of materials derived from this extended ether-benzoic acid structure in comparison to more established counterparts.

Synthesis and Physicochemical Characterization

The synthesis of ether-linked benzoic acids typically involves nucleophilic substitution reactions where a phenolate is condensed with an aromatic halide, often using a cuprous halide catalyst.[3] An alternative route involves the oxidation of a corresponding aromatic alkyl compound.[3] For instance, 4-phenoxybenzoic acid can be synthesized by oxidizing 4-phenoxyacetophenone.[5][6] Similarly, 4-(4-phenoxyphenoxy)benzoic acid is prepared by the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.[3] The ethoxy linkage in our target molecule adds a synthetic step but also introduces greater flexibility into the material's backbone.

Core Physicochemical Properties

A material's utility is fundamentally governed by its intrinsic properties. The table below compares key characteristics of our target acid's parent structures with other relevant benzoic acid derivatives. These properties are critical predictors of the final material's performance, such as the melting point influencing the processing temperature of a polymer, and solubility affecting its application in solution-based processes like drug formulation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
4-Phenoxybenzoic Acid C13H10O3214.22~158-161A foundational monomer for aromatic polymers.[7]
4-(4-Phenoxyphenoxy)benzoic Acid C19H14O4306.31~184Monomer for PEEK via an electrophilic route.[3][8]
4-Ethoxybenzoic Acid C9H10O3166.18195-201Used in specialty polymers and as a pharmaceutical intermediate.[9]
Benzoic Acid C7H6O2122.12122.4The simplest aromatic carboxylic acid, serving as a baseline.[1]

Benchmarking in High-Performance Polymer Applications

A primary application for molecules like 4-(4-phenoxyphenoxy)benzoic acid is in the synthesis of specialty thermoplastics, particularly poly ether ether ketone (PEEK).[3] These polymers are sought after for applications in aerospace, medical implants, and chemical processing due to their exceptional thermal stability and resistance to chemical and mechanical wear.[3] The performance of a polymer derived from 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid can be benchmarked against those made from established monomers.

The inclusion of the ethoxy group is a critical design choice. It is hypothesized to increase the flexibility of the polymer backbone, potentially lowering the glass transition temperature (Tg) and melting temperature (Tm), which can improve processability. However, this may come at the cost of a slight reduction in ultimate thermal stability compared to a more rigid monomer like 4-(4-phenoxyphenoxy)benzoic acid.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the synthesized polymer. This is a crucial metric for high-performance materials.

Methodology:

  • A small sample (5-10 mg) of the polymer is placed in a TGA crucible (platinum or alumina).

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Causality: The choice of a nitrogen atmosphere is to study the intrinsic thermal stability of the polymer backbone without the influence of oxidative processes. Comparing the 5% weight loss temperature provides a standardized metric for ranking the thermal endurance of different materials.

Comparative Performance Data
Polymer Derived FromExpected Decomposition Temp. (Td) in N2Key Performance Trade-off
4-(4-Phenoxyphenoxy)benzoic acid > 500 °CHigh thermal stability, but potentially lower processability due to rigid backbone.[3]
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid Hypothesized 450-500 °CEnhanced flexibility and processability, with a potential slight decrease in maximum service temperature.
4-Ethoxybenzoic Acid < 400 °CLower thermal stability, suitable for applications not requiring extreme heat resistance.[9]

Benchmarking in Drug Delivery Applications

The structural motifs within 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid—aromatic rings and ether linkages—are also found in various biologically active molecules and drug delivery systems.[4][10][11] Benzoic acid derivatives are explored for creating prodrugs, developing multi-target inhibitors, or forming cocrystals to improve pharmaceutical properties.[12][13] The lipophilic nature of the phenoxyphenoxy group combined with the more hydrophilic carboxylic acid suggests potential for creating amphiphilic structures suitable for encapsulating therapeutic agents.[14]

Experimental Workflow: Nanoparticle Formulation and Drug Release

This workflow outlines the process of evaluating a material's potential as a drug delivery vehicle. The choice of a model drug like Doxorubicin (DOX) is common due to its intrinsic fluorescence, which simplifies detection and quantification during release studies.[14]

G cluster_0 Material Synthesis & Formulation cluster_1 Characterization & Analysis A Polymerization/ Functionalization of Benzoic Acid Derivative B Nanoparticle Formulation (e.g., Emulsion Evaporation) A->B C Drug Loading (e.g., Doxorubicin) B->C D Size & Morphology (DLS, TEM) C->D E Encapsulation Efficiency (UV-Vis Spectroscopy) C->E F In Vitro Drug Release (Dialysis Method @ pH 7.4 & 5.5) C->F G Data Analysis: Release Kinetics Modeling F->G

Caption: Workflow for evaluating a benzoic acid-based polymer for drug delivery.

Comparative Performance Metrics for Drug Delivery

The performance of a drug delivery system is multi-faceted. Key metrics include how much drug can be loaded and how effectively it is released at the target site. A pH-responsive release is often desirable, where the drug is retained at physiological pH (7.4) but released in the more acidic environment of a tumor or endosome (pH ~5.5).

Material BaseTypical Encapsulation Efficiency (%)pH-Responsive Release CharacteristicRationale
Chitosan-Polycaprolactone HighYesBiocompatible and biodegradable polymer blend often used as a benchmark.[14]
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid derivative Hypothesized Moderate to HighHypothesized YesThe carboxylic acid group provides a handle for pH-responsiveness. The aromatic core allows for π-π stacking interactions with aromatic drugs, potentially increasing loading.
Pluronics® (Amphiphilic Block Copolymers) VariableNo (primarily temperature-responsive)Widely used polymeric excipients known to inhibit drug efflux pumps.[4]

Causality in Experimental Design: The choice of two different pH conditions (7.4 and 5.5) in the drug release study is critical. It simulates the difference between normal physiological conditions and the acidic microenvironment of tumors or intracellular compartments. A material that demonstrates significantly higher release at pH 5.5 is considered a promising candidate for targeted cancer therapy.

Conclusion and Future Outlook

Materials based on 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid represent a promising, yet underexplored, class of functional materials. By extending the rigid phenoxy-benzoic acid backbone with a flexible ethoxy linker, it is possible to engineer materials that balance high thermal and chemical stability with improved processability.

  • For Polymer Science: These materials are strong candidates for creating a new generation of melt-processable high-performance polymers. Future work should focus on synthesizing these polymers and conducting rigorous mechanical testing (e.g., tensile strength, modulus) to fully benchmark them against commercial standards like PEEK and PEKK.

  • For Drug Development: The amphiphilic nature of this molecule makes it an intriguing platform for novel drug delivery systems. Further research is warranted to explore its biocompatibility and to synthesize well-defined polymer architectures (e.g., block copolymers) to optimize drug encapsulation and controlled release profiles.

The strategic design of monomers like 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid allows for the fine-tuning of material properties, opening new avenues for innovation in demanding technological and biomedical fields.

References

  • Patsnap. Synthesis and preparation process of 4-phenoxybenzoic acid. Eureka. [Link]

  • Al-Janabi, A. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. [Link]

  • National Center for Biotechnology Information. 4-Phenoxybenzoic acid. PubChem. [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. [Link]

  • PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

  • U.S. Environmental Protection Agency. 4-(4-Phenoxyphenoxy)benzoic acid Synonyms. [Link]

  • Royal Society of Chemistry. The curious case of (caffeine)·(benzoic acid): how heteronuclear seeding allowed the formation of an elusive cocrystal. Chemical Science. [Link]

  • World Health Organization. WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PYRIPROXYFEN 4-Phenoxyphenyl (Rs)-2-(2-Pyridyloxy)Propyl Ether. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • ResearchGate. Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. [Link]

  • ACS Publications. Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry. [Link]

  • PMC. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]

  • National Institutes of Health. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps. PMC. [Link]

  • MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • FAO. 357 ETOFENPROX (185) IDENTITY Chemical name: 2-(4-ethoxyphenyl). [Link]

  • National Center for Biotechnology Information. Pyriproxyfen. PubChem. [Link]

  • RSC Publishing. Doxorubicin drug delivery using an electrospun nanofiber membrane of chitosan–polycaprolactone with metal–organic framework: Box–Behnken optimization, anticancer treatment, and antimicrobial activity. [Link]

  • International Journal of Drug Delivery Technology. Volume9Issue4. [Link]

  • ResearchGate. Ultimate Fate and Determination of Pyriproxyfen and Fenpropathrin in the Environment: A Critical Review. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Characterization of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and property measurements for 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, a molecule of interest in materials science and drug discovery. Benzoic acid and its derivatives are fundamental scaffolds in a wide array of pharmacologically active compounds, where they often serve as key building blocks.[1][2][3][4] The specific structure of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, featuring a flexible ether linkage and multiple aromatic rings, suggests potential applications where specific molecular recognition and physicochemical properties are paramount.

Reproducibility is the cornerstone of scientific advancement. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that researchers can reliably replicate and build upon these findings. We will explore a robust synthetic pathway, detail rigorous characterization protocols, and compare the target molecule to relevant alternatives to provide a comprehensive and practical resource for professionals in the field.

Part 1: Reproducible Synthesis via Williamson Ether Synthesis

The most reliable and versatile method for preparing the target compound is the Williamson ether synthesis.[5][6] This reaction forms an ether by coupling an alkoxide with an organohalide via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] For the synthesis of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, this involves a two-step process: the etherification reaction followed by the hydrolysis of an ester protecting group.

Causality of Reagent and Condition Selection
  • Mechanism: The SN2 pathway is favored, involving a backside attack by the nucleophilic alkoxide on the carbon atom bearing the leaving group.[6][7] To maximize the reaction rate and yield, conditions must be chosen to promote this mechanism while suppressing the competing E2 elimination side reaction.[8]

  • Substrate Choice: The reaction works best with primary alkyl halides as the electrophile, as secondary and tertiary halides are prone to E2 elimination, especially in the presence of a strong base like an alkoxide.[6][8][9] Therefore, the synthetic strategy is designed around the reaction of a phenoxide with a primary alkyl halide.

  • Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride that deprotonates the alcohol irreversibly.[10] The reaction should be performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10] These solvents effectively solvate the cation (Na⁺) but not the alkoxide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the SN2 reaction.[9]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate

  • Preparation: To a dry, three-necked flask under an inert nitrogen atmosphere, add 4-phenoxyphenol (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium phenoxide.

  • Coupling: Dissolve ethyl 4-(2-bromoethoxy)benzoate (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.[11]

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Final Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white, crystalline solid.[11][12]

Synthesis and Purification Workflow

SynthesisWorkflow cluster_step1 Step 1: Etherification (SN2) cluster_step2 Step 2: Hydrolysis A 4-Phenoxyphenol + Ethyl 4-(2-bromoethoxy)benzoate B Deprotonation with NaH in DMF at 0°C A->B C SN2 Reaction at 80°C B->C D Aqueous Work-up & Extraction C->D E Column Chromatography D->E F Ethyl 4-[2-(4-phenoxyphenoxy)ethoxy]benzoate E->F G Saponification (NaOH, EtOH/H2O, Reflux) F->G H Acidification (HCl) to pH 1-2 G->H I Filtration H->I J Recrystallization I->J K Final Product: 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid J->K

Caption: Workflow for the two-step synthesis and purification of the target compound.

Part 2: Property Measurement and Structural Validation

Accurate and reproducible property measurements are critical for confirming the identity, purity, and suitability of a compound for its intended application. The following protocols outline standard procedures for characterizing 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid.

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[13][14] Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the dry, recrystallized product onto a clean, dry surface. Finely crush the solid into a powder. Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[15][16]

  • Loading: Gently tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[16]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.[13]

  • Heating: Heat the sample rapidly to approximately 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[16]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[15][16]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, indispensable techniques for unambiguous structure elucidation and confirmation of molecular weight.[17]

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 25-50 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[17][18]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration (proton ratios), and splitting patterns to confirm the presence of all expected protons. The aromatic protons will appear in the δ 7.0-8.2 ppm region, the ethoxy protons around δ 4.0-4.5 ppm, and the acidic carboxyl proton will be a broad singlet at a high chemical shift (>10 ppm).[17][18]

    • ¹³C NMR: Identify the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ > 165 ppm).[19]

Mass Spectrometry (MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The solution must be free of particulate matter.[17][20]

  • Data Acquisition: Analyze the sample using a mass spectrometer, typically with Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.[21] Run the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. For a carboxylic acid, the deprotonated molecule in negative mode is often the most intense signal.[17]

  • Data Analysis: Identify the molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high precision.[22]

Characterization and Validation Logic

ValidationLogic Start Synthesized & Purified Product MP Melting Point Analysis Start->MP Purity Is the sample pure? Fail Repurify or Resynthesize Purity->Fail No (Broad Range) NMR 1H & 13C NMR Spectroscopy Purity->NMR Yes Structure Is the structure correct? Structure->Fail No (Incorrect Signals) MS Mass Spectrometry (ESI-MS) Structure->MS Yes MW Is the molecular weight correct? End Validated Compound MW->End Yes MW->Fail No (Incorrect Mass) MP->Purity NMR->Structure MS->MW

Caption: Logical workflow for the analytical validation of the final product.

Part 3: Comparative Analysis with Structural Alternatives

To understand the unique contributions of the 4-[2-(4-phenoxyphenoxy)ethoxy] linker, it is instructive to compare the target compound with simpler, commercially available analogues: 4-Phenoxybenzoic acid and 4-Ethoxybenzoic acid. This comparison highlights how structural complexity influences synthetic accessibility and physical properties.

Feature4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid 4-Phenoxybenzoic acid [11][23]4-Ethoxybenzoic acid [24]
Structure Contains a flexible, multi-ring ether linkage.Direct ether link between a phenyl and benzoic acid moiety.Simple ethyl ether linkage.
Synthesis Complexity High (Multi-step: etherification and hydrolysis).Moderate (Typically a one-step Ullmann or similar coupling).[11]Low (Typically a one-step Williamson synthesis).
Reproducibility Factors Requires careful control of two distinct reaction steps and multiple purifications.Sensitive to catalyst activity and reaction conditions in coupling reactions.Generally high reproducibility due to the simplicity of the reaction.
Potential Applications Drug development, specialty polymers requiring flexibility and high thermal stability.Pharmaceutical intermediates, industrial raw materials.[11]Intermediate in pharmaceuticals, polymers, and as an analytical reagent.[24]

The extended and flexible phenoxyphenoxyethoxy linker in the target molecule significantly increases its molecular weight and likely its lipophilicity compared to the simpler analogues. This structural feature is often designed to span larger distances in biological receptor binding pockets or to impart specific mechanical properties in polymer chemistry. While its synthesis is more complex, these unique properties justify the additional synthetic effort for specialized applications.

Conclusion

The reproducible synthesis and characterization of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid are readily achievable through a well-controlled Williamson ether synthesis followed by ester hydrolysis. Key to reproducibility is the judicious selection of reagents and conditions that favor the SN2 mechanism, such as using a primary alkyl halide, a strong non-nucleophilic base, and a polar aprotic solvent. Rigorous purification by chromatography and recrystallization, validated by melting point analysis and comprehensive spectroscopic data (NMR and MS), is essential to ensure the high purity and structural integrity required by researchers, scientists, and drug development professionals. By understanding the causality behind each experimental step, researchers can confidently produce this compound and explore its potential in advanced applications.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Parlow, J. J., & South, M. S. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(1), 101-104. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Parlow, J. J., & South, M. S. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]

  • Clarion University. Determination of Melting Point. Available from: [Link]

  • Slideshare. (2021). experiment (1) determination of melting points. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available from: [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Available from: [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Oregon State University. The Mass Spectrometry Experiment. Available from: [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods. Available from: [Link]

  • Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. Available from: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Schlosser, E., & Volk, F. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 610*. Available from: [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Semantic Scholar. a comprehensive review on benzoic acid and its derivatives. Available from: [Link]

  • Eureka | Patsnap. Synthesis and preparation process of 4-phenoxybenzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • PubChem - NIH. 4-Phenoxybenzoic acid. Available from: [Link]

  • Del Olmo, A., Calzada, J., & Nuñez, M. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition, 57(14), 3084-3103. Available from: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

  • Zahra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5801. Available from: [Link]

  • Chad's Prep®. Synthesis and Reactions of Ethers. Available from: [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. pyriproxyfen Chemical name IUPAC: CA: 4-phen. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Available from: [Link]

Sources

A Comparative Analysis of the Insecticidal Activity of Phenoxyphenoxy Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Phenoxyphenoxy ether compounds represent a significant class of insect growth regulators (IGRs) that have become integral to modern integrated pest management (IPM) programs.[1] Unlike traditional neurotoxic insecticides, these compounds exhibit a more targeted mechanism of action, disrupting the normal growth and development of insects.[1] This guide provides a comprehensive comparative analysis of the insecticidal activity of prominent phenoxyphenoxy ether compounds, offering researchers, scientists, and drug development professionals a detailed examination of their efficacy, mechanism of action, and practical applications.

Introduction to Phenoxyphenoxy Ether Insecticides

Phenoxyphenoxy ether compounds belong to a group of chemicals that mimic the action of juvenile hormone (JH), a natural insect hormone that regulates metamorphosis, reproduction, and development.[2][3] By acting as JH analogs (JHAs), these synthetic compounds interfere with the insect's endocrine system, preventing larvae from maturing into reproductive adults.[3][4] This disruption of the life cycle provides long-lasting population control with a reduced impact on non-target organisms, making them a valuable tool in agriculture and public health.[1][5]

Two of the most well-characterized and widely used phenoxyphenoxy ether insecticides are Fenoxycarb and Pyriproxyfen .[6][7] These compounds are noted for their stability and high level of activity against a broad spectrum of insect pests.[7]

Mechanism of Action: Juvenile Hormone Mimicry

The primary mode of action for phenoxyphenoxy ether compounds is the mimicry of juvenile hormone.[4][5] In a healthy insect, a decrease in JH levels triggers metamorphosis. By introducing a synthetic JH analog, the insect is tricked into maintaining its larval state, leading to several detrimental outcomes:

  • Inhibition of Metamorphosis: The continuous presence of a JH analog prevents the larva from pupating and developing into an adult.[1][7] This can result in the formation of oversized larvae or malformed pupae that are not viable.[1][8]

  • Sterilization of Adult Females: Exposure to these compounds can reduce the egg-laying capacity of adult female insects.[5]

  • Ovicidal Activity: These compounds can also be toxic to insect eggs, preventing them from hatching.[9]

This targeted disruption of hormonal regulation is highly specific to insects, contributing to the low mammalian toxicity of these compounds.[6][10]

Below is a diagram illustrating the signaling pathway disrupted by phenoxyphenoxy ether compounds.

JH_Pathway cluster_insect Insect Endocrine System cluster_IGR Intervention CA Corpora Allata JH Juvenile Hormone (JH) CA->JH secretes JHR JH Receptor (Met) JH->JHR binds to Target_Genes Target Genes (e.g., Kr-h1) JHR->Target_Genes activates Disrupted_Metamorphosis Disrupted Metamorphosis (Larval/Pupal Lethality) JHR->Disrupted_Metamorphosis leads to Metamorphosis Normal Metamorphosis Target_Genes->Metamorphosis regulates Phenoxy Phenoxyphenoxy Ether (e.g., Pyriproxyfen, Fenoxycarb) Phenoxy->JHR mimics JH and binds to

Caption: Disruption of the Juvenile Hormone signaling pathway by phenoxyphenoxy ether compounds.

Comparative Efficacy of Fenoxycarb and Pyriproxyfen

Both Fenoxycarb and Pyriproxyfen are effective against a wide range of insect pests, but their specific activities can vary.

CompoundTarget PestsKey Characteristics
Fenoxycarb Lepidoptera (moths, butterflies), scale insects, fleas, cockroaches, and mosquitoes.[11][12]A non-neurotoxic carbamate that exhibits strong juvenile hormone activity.[13][14] It can inhibit the terminal development of early instar nymphs and reduce the colony size of social insects like fire ants.[13][14]
Pyriproxyfen Whiteflies, aphids, scale insects, leafhoppers, mosquitoes, fleas, and cockroaches.[1]A broad-spectrum insect growth regulator with long-lasting residual activity.[4][5] It is highly effective in preventing larvae from molting into mature adults and sterilizing adult females.[5]

Experimental Data Summary:

CompoundInsect SpeciesConcentrationObserved EffectReference
FenoxycarbCorcyra cephalonica (Rice Moth)1.00 ppm90.00 ± 1.71% larval mortality and complete inhibition of adult emergence.[8]
PyriproxyfenMyzus persicae (Green Peach Aphid)600 µg/mL68.3% insecticidal activity.[9]
Pyriproxyfen Derivative (5j)Myzus persicae (Green Peach Aphid)600 µg/mL87.5% insecticidal activity.[9]
PyriproxyfenHelicoverpa armigera (Cotton Bollworm)200 µg/mL54.8% ovicidal activity.[9]
Pyriproxyfen Derivative (5p)Helicoverpa armigera (Cotton Bollworm)200 µg/mL79.5% ovicidal activity.[9]

Recent research has also focused on synthesizing derivatives of these compounds to enhance their insecticidal properties. For instance, certain oxime ester derivatives of pyriproxyfen have demonstrated higher insecticidal and ovicidal activities than the parent compound against pests like Myzus persicae and Helicoverpa armigera.[9]

Experimental Protocols for Assessing Insecticidal Activity

To evaluate the efficacy of phenoxyphenoxy ether compounds, standardized bioassays are crucial. The following is a general protocol for a larval immersion bioassay, adapted from established methodologies.[15][16][17]

Objective: To determine the concentration of a phenoxyphenoxy ether compound that inhibits the emergence of adult insects from a larval population (Inhibition of Emergence - IE).

Materials:

  • Test compound (e.g., Fenoxycarb, Pyriproxyfen)

  • Solvent (e.g., acetone, ethanol)

  • Distilled water

  • Late-instar insect larvae of a susceptible reference strain

  • Beakers or other suitable containers

  • Pipettes

  • Rearing cages for emerging adults

  • Probit analysis software

Workflow:

Bioassay_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Introduce Larvae to Treatment Solutions A->B C 3. Continuous Exposure (e.g., 24 hours) B->C D 4. Transfer Larvae to Clean Water with Food C->D E 5. Monitor Daily for Pupation and Adult Emergence D->E F 6. Record Mortality and Emergence Inhibition E->F G 7. Analyze Data using Probit Analysis to Determine IE50/IE95 F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined below are designed to ensure that this compound is handled and disposed of in a manner that protects laboratory personnel, the wider community, and our ecosystem.

Core Principle: Proactive Waste Management

The fundamental principle of laboratory safety is to treat unknown substances as potentially hazardous. For 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, in the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be non-hazardous.[1] Therefore, this compound must be managed through a designated hazardous waste program.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. Hazardous chemicals must never be poured down the drain as a method of disposal.[2]

Hazard Characterization and Assessment

  • Benzoic Acid Core: Benzoic acid, the parent compound, can cause skin and serious eye irritation.[3][4] It may also cause damage to organs through prolonged or repeated exposure via inhalation.[3]

  • Phenoxy Moieties: The presence of phenoxy groups may increase the compound's persistence in the environment. Similar compounds with phenoxy groups, like pyriproxyfen, are known to be very toxic to aquatic life with long-lasting effects.[5][6]

Given these characteristics, 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid must be handled as a hazardous substance with potential for irritation and environmental toxicity.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to its final collection by trained professionals.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and potentially dangerous chemical reactions.

  • Designated Waste Stream: Dedicate a specific waste container for 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[7] Store acids and bases separately.[7]

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure the safety of all personnel handling the waste.

  • Material Compatibility: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or another suitable plastic.[2][7] Ensure the container material does not react with or absorb the chemical.[7]

  • Secure Closure: The container must have a secure, leak-proof screw cap.[7][8] The cap should be in new condition, without any signs of deterioration.[7]

  • Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion.[7]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content Identification: Clearly label the container with the full chemical name: "4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid".

  • Hazard Communication: Affix appropriate hazard symbols. Based on the assessment of its analogues, this should include symbols for "Irritant" and "Hazardous to the Aquatic Environment."

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is collected.[2]

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][7] This area must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Regular Inspections: The SAA should be inspected weekly for any signs of container leakage or deterioration.[8]

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the container is full or has been in storage for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup.[2]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This should be done by trained EHS staff or a certified waste vendor.[1]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure and control access to the spill area.[9]

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Containment and Cleanup:

    • For small spills of the solid material, gently sweep it up and place it into a labeled hazardous waste container.[10] Avoid creating dust.[11] If necessary, moisten the material slightly to prevent it from becoming airborne.[9]

    • Use an inert absorbent material, such as sand or vermiculite, for any solutions containing the compound.[12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[13] All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid.

DisposalWorkflow start Waste Generation: 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid assess Hazard Assessment: Treat as Hazardous Waste start->assess spill Spill Occurs start->spill segregate Segregate Waste: Dedicated Container assess->segregate containerize Containerize: Chemically compatible container with secure lid segregate->containerize label Label Container: Full Chemical Name & Hazard Symbols containerize->label store Store in SAA: Secondary Containment, Weekly Inspection label->store disposal Arrange for Disposal: Contact EHS for Pickup store->disposal end Proper & Compliant Disposal disposal->end spill_protocol Follow Spill Management Protocol: Alert, Isolate, Clean, Report spill->spill_protocol spill_protocol->store Dispose of cleanup materials as hazardous waste

Caption: Disposal workflow for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Quantitative Data Summary

ParameterInformationSource
Waste Classification Hazardous Waste (assumed)[1]
Primary Hazards Skin/Eye Irritation, Aquatic Toxicity (inferred), [3]
Incompatible Materials Strong Acids, Bases, Oxidizing Agents[7]
Recommended Container High-Density Polyethylene (HDPE)[2]
Storage Location Satellite Accumulation Area (SAA)[2]
Disposal Method Licensed Hazardous Waste Vendor[1]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet . [Link]

  • SAFETY DATA SHEET . CDMS.net. [Link]

  • Material Safety Data Sheet . Kern County. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • MATERIAL SAFETY DATA SHEET . Rentokil Initial. [Link]

  • Benzoic acid AGR . Labbox. [Link]

  • Benzoic acid . PENTA. [Link]

  • Benzoic Acid Summary Document: Registration Review December 2010 . Regulations.gov. [Link]

  • pyriproxyfen . [Link]

  • Environmental risk assessment (ERA) of pyriproxyfen in non-target aquatic organisms . [Link]

  • Environmental Fate of Pyriproxyfen . [Link]

  • Pyriproxyfen . PubChem - NIH. [Link]

Sources

Personal protective equipment for handling 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

An In-Depth Technical Guide for Laboratory Professionals

As scientific research advances, the synthesis and application of novel chemical compounds are paramount. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safe handling procedures for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, a compound with potential applications in drug development and materials science. By understanding the inherent chemical properties and potential hazards, laboratory professionals can implement robust safety protocols, fostering a secure and productive research environment.

Understanding the Hazard: A Structural Perspective

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[1] Depending on the specific structure, they can also be combustible.[1] It is crucial to avoid storage with incompatible materials such as bases and to use appropriate protective gear.[1]

  • Ether Linkages: Ethers, such as diethyl ether, can be highly flammable and may form explosive peroxides upon exposure to air and light.[2][3][4] While the larger molecular structure of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid likely reduces its volatility compared to simpler ethers, the potential for peroxide formation and flammability should not be disregarded.

Based on analogous compounds like 4-Phenoxybenzoic acid and 2-Ethoxybenzoic acid, it is prudent to assume that 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid may cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLab coatRecommended, especially if dusty. N95 or higher.
Dissolving in Solvents Chemical splash gogglesNitrile or other chemically resistant glovesLab coatWork in a certified chemical fume hood.
Running Reactions Chemical splash goggles and face shieldChemically resistant gloves (consult glove compatibility chart for solvents used)Flame-resistant lab coatWork in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and face shieldChemically resistant glovesFlame-resistant lab coatWork in a certified chemical fume hood.
Handling Waste Chemical splash gogglesChemically resistant glovesLab coatAs needed based on the nature of the waste.

Procedural Guidance for Safe Handling

Adherence to standardized procedures is as critical as the selection of appropriate PPE. The following step-by-step guidance ensures a safe workflow from preparation to disposal.

Pre-Operational Checklist:
  • Familiarization: Thoroughly review the Safety Data Sheets (SDS) of all chemicals to be used in the procedure, paying close attention to hazard statements and recommended PPE.

  • Engineering Controls: Ensure that the chemical fume hood is certified and functioning correctly. The face velocity should be between 80 and 125 feet per minute.[3]

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

Step-by-Step Handling Protocol:
  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on gloves.

    • Select the appropriate gloves and inspect for tears or punctures.

  • Chemical Handling:

    • Conduct all manipulations of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid and its solutions within a certified chemical fume hood.

    • When handling the solid, avoid creating dust.

    • When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove eye protection last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper chemical waste management is a critical component of laboratory safety.

  • Segregation: All solid waste contaminated with 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent waste streams.

  • Container Disposal: Empty containers that held 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[8]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill Response: For small spills within a chemical fume hood, use an absorbent material to clean the area. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow for Enhanced Safety

To further clarify the procedural steps, the following diagram illustrates the workflow for safely handling 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Verify Fume Hood Verify Fume Hood Review SDS->Verify Fume Hood Don PPE Don PPE Review SDS->Don PPE Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Doff PPE Doff PPE Handle in Fume Hood->Doff PPE Segregate Waste Segregate Waste Handle in Fume Hood->Segregate Waste Collect Liquid Waste Collect Liquid Waste Segregate Waste->Collect Liquid Waste Dispose of Containers Dispose of Containers Collect Liquid Waste->Dispose of Containers

Caption: A simplified workflow for the safe handling of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid.

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By adopting a proactive and informed approach to safety, researchers can mitigate risks and ensure a secure laboratory environment. This guide, grounded in the established principles of chemical safety, provides the essential framework for handling 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid with the diligence and care it requires. Remember, safety is a shared responsibility, and a robust safety culture is the foundation of groundbreaking research.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether.
  • Purdue University. (n.d.). Diethyl Ether.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Use of Ether.
  • University of Michigan-Dearborn. (n.d.). Diethyl ether.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • UC Center for Laboratory Safety. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Phenoxybenzoic acid.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Aldrich. (2025, November 7). SAFETY DATA SHEET - 173606.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Ethoxybenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Ethoxybenzoic acid.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • CDMS.net. (2015, January 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Ethoxybenzoic acid.
  • TCI Chemicals. (2025, November 26). SAFETY DATA SHEET - 4-(4-Hydroxyphenoxy)benzoic Acid.
  • Kern County. (2007, August 15). Material Safety Data Sheet.
  • CPAChem. (2020, January 28). Safety data sheet.
  • Cayman Chemical. (2024, April 15). Pyriproxyfen - Safety Data Sheet.
  • Atticus LLC. (n.d.). Pyriproxyfen Group 7C INSECTICIDE.
  • FAO. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PYRIPROXYFEN.
  • US EPA. (2011, August 23). Pesticide Product Label, PYRIPROXYFEN 11.23% INSECT GROWTH REGULATOR.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.